molecular formula C6H7ClN2O2 B1371605 2-Aminoisonicotinic acid hydrochloride CAS No. 1185560-43-3

2-Aminoisonicotinic acid hydrochloride

Cat. No.: B1371605
CAS No.: 1185560-43-3
M. Wt: 174.58 g/mol
InChI Key: YQZSSDBZZBQDBN-UHFFFAOYSA-N
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Description

2-Aminoisonicotinic acid hydrochloride is a useful research compound. Its molecular formula is C6H7ClN2O2 and its molecular weight is 174.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-aminopyridine-4-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N2O2.ClH/c7-5-3-4(6(9)10)1-2-8-5;/h1-3H,(H2,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZSSDBZZBQDBN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Technical Whitepaper: Stability Profile and Storage Protocols for 2-Aminoisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the stability profile, degradation mechanisms, and rigorous storage protocols for 2-Aminoisonicotinic acid hydrochloride .

CAS Number: 1185560-43-3 (Hydrochloride salt) | Free Acid CAS: 13362-28-2 Formula: C₆H₆N₂O₂ · HCl Molecular Weight: 174.59 g/mol

Executive Summary

This compound is a bifunctional pyridine derivative utilized as a pharmacophore in kinase inhibitors and as a ligand in metal-organic frameworks (MOFs). While the free acid exhibits moderate stability, the hydrochloride salt introduces significant hygroscopic susceptibility , altering its thermodynamic stability profile.

This guide defines the physicochemical boundaries for storage to prevent two primary failure modes: hydrolytic-mediated physical degradation (caking/deliquescence) and thermal decarboxylation .

Chemical Identity & Physicochemical Properties

Understanding the molecular architecture is prerequisite to defining storage conditions. The compound consists of a pyridine ring substituted with an electron-donating amino group (


) at position 2 and an electron-withdrawing carboxylic acid (

) at position 4.
PropertySpecificationTechnical Implication
Physical State White to off-white crystalline powderDiscoloration (yellowing/browning) indicates photo-oxidation or amide hydrolysis.
pKa Values

(COOH),

(Pyridine N)
The HCl salt protonates the ring nitrogen. In solution, it exists in equilibrium with zwitterionic forms.
Hygroscopicity High (Salt form)Critical Control Point: The crystal lattice energy is easily disrupted by atmospheric moisture, leading to deliquescence.
Solubility Soluble in water, DMSO, MethanolProtic solvents can facilitate proton exchange; store stock solutions at -20°C.

Degradation Mechanisms

The stability of this compound is threatened by three distinct pathways.

Thermal Decarboxylation

Pyridine carboxylic acids are prone to thermal decarboxylation, releasing


 and yielding 2-aminopyridine. This reaction is acid-catalyzed; the presence of the HCl counterion can lower the activation energy for this pathway if the material is subjected to heat stress (>150°C) or prolonged elevated storage temperatures.
Photochemical Oxidation (N-Oxidation)

The electron-rich amino group at the 2-position activates the pyridine ring, making it susceptible to photo-oxidation. Exposure to UV/Vis light can lead to the formation of N-oxides or azo-dimers, manifesting as a darkening of the solid.

Hydrolysis & Physical Instability

While the covalent bonds are relatively stable to hydrolysis, the salt form is physically unstable in humid environments. Moisture uptake results in:

  • Dissolution: Formation of a localized saturated solution.

  • Acid Migration: Free HCl may dissociate in the aqueous micro-layer, potentially corroding packaging materials or catalyzing intermolecular amide formation.

Visualization: Degradation Pathways

DegradationPathways Compound 2-Aminoisonicotinic Acid HCl Decarb 2-Aminopyridine (Toxic Impurity) Compound->Decarb Heat (>150°C) Acid Catalysis Oxide N-Oxide / Azo Dimers (Colored Impurities) Compound->Oxide UV Light / O2 Hydrate Deliquescent Mass (Physical Failure) Compound->Hydrate Humidity (>60% RH)

Figure 1: Primary degradation pathways. Red arrows indicate irreversible chemical changes; green indicates physical state failure.

Storage & Handling Framework

To maintain purity >98% over a 24-month retest period, the following protocol is mandatory.

Environmental Conditions[1]
  • Temperature: 2°C to 8°C (Refrigerated).

    • Rationale: Reduces the kinetic rate of potential decarboxylation and oxidation. While the free acid is often stable at Room Temperature (RT), the HCl salt's hygroscopicity warrants refrigeration to lower the vapor pressure of water in the headspace.

  • Atmosphere: Inert Gas Overlay (Argon/Nitrogen).

    • Rationale: Displaces oxygen to prevent N-oxidation and excludes atmospheric moisture.

  • Light: Dark / Amber Vials.

    • Rationale: Blocks UV radiation (290–400 nm) that excites the aminopyridine chromophore.

Packaging Configuration
  • Primary: Borosilicate glass vial (Type I) with a PTFE-lined screw cap.

    • Avoid: Metal containers (potential corrosion from HCl) or low-density polyethylene (permeable to moisture).

  • Secondary: Heat-sealed aluminized mylar bag containing a silica gel desiccant packet.

Handling Protocol (The "Warm-Up" Rule)

CRITICAL: Before opening a refrigerated vial, allow it to equilibrate to room temperature for 30 minutes inside a desiccator.

  • Causality: Opening a cold vial in ambient air causes immediate condensation on the hygroscopic salt, initiating the "Deliquescent Mass" failure mode shown in Figure 1.

Visualization: Storage Decision Tree

StorageProtocol Start Received Compound (CAS 1185560-43-3) CheckSeal Is seal intact? Start->CheckSeal LongTerm Intended Storage Duration? CheckSeal->LongTerm Yes ColdStore Store at 2-8°C Amber Vial + Desiccant LongTerm->ColdStore 1 - 12 Months DeepFreeze Store at -20°C (Reference Standards) LongTerm->DeepFreeze > 12 Months DryBox Store at RT (20-25°C) Desiccator Cabinet LongTerm->DryBox < 1 Month (Active Use) Usage Usage Event ColdStore->Usage DeepFreeze->Usage WarmUp Equilibrate to RT (30 mins in desiccator) Usage->WarmUp Prevent Condensation Open Open under Inert Gas WarmUp->Open

Figure 2: Storage decision logic based on usage frequency. The "Warm Up" step is critical for refrigerated hygroscopic salts.

Stability Assessment Protocols

To validate the integrity of the material, employ these self-validating analytical methods.

HPLC Purity Assay
  • Column: C18 (e.g., Agilent Zorbax SB-C18), 4.6 x 150 mm, 5 µm.

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 60% B over 20 minutes.

  • Detection: UV at 254 nm (Pyridine ring absorption).

  • Pass Criteria: No single impurity >0.5%; Total impurities <2.0%.

    • Note: 2-Aminopyridine (decarboxylation product) will elute earlier than the parent acid due to the loss of the polar carboxyl group.

Loss on Drying (LOD)
  • Method: TGA (Thermogravimetric Analysis) or vacuum oven at 60°C for 4 hours.

  • Limit: < 1.0% weight loss.

  • Significance: Higher weight loss indicates moisture absorption (hygroscopicity failure) or residual solvent.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid. Retrieved February 3, 2026, from [Link]

  • U.S. EPA. (2005). Aminopyridines: Fate and Transport. EPA Archive. Retrieved February 3, 2026, from [Link]

Technical Guide: Research Applications of 2-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This guide explores the technical utility of 2-Aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) , a versatile heterocyclic scaffold.[1][2] Distinct from its isomer 2-aminonicotinic acid, this molecule offers unique vectors for structure-based drug design (SBDD), particularly in kinase inhibition and bioisosteric replacement strategies.[1][2][3]

Executive Summary

2-Aminoisonicotinic acid (2-AINA) is a bifunctional pyridine scaffold characterized by an exocyclic amine at the C2 position and a carboxylic acid at the C4 position.[2] It serves as a critical bioisostere for anthranilic acid (2-aminobenzoic acid) , offering improved aqueous solubility and distinct electronic properties due to the pyridine nitrogen.[1][2][3]

Its primary research value lies in two domains:

  • Kinase Inhibition: The 2-aminopyridine motif is a privileged "hinge-binding" pharmacophore, mimicking the adenine ring of ATP.[2]

  • Fragment-Based Drug Discovery (FBDD): Its low molecular weight (138.12 g/mol ) and high ligand efficiency (LE) make it an ideal starting fragment for growing inhibitors into the solvent-exposed regions of enzymes.[2][3]

Chemical Properties & Synthetic Accessibility[4]

Structural Attributes[1][4][5]
  • CAS: 13362-28-2[1][4]

  • Molecular Weight: 138.12 g/mol [1][2][3][4]

  • pKa: The pyridine nitrogen is less basic than unsubstituted pyridine due to the electron-withdrawing effect of the C4-carboxyl group, though the C2-amino group provides some electron donation via resonance.

  • Bioisosterism: 2-AINA is a nitrogen-containing isostere of anthranilic acid.[2] Replacing the benzene ring with pyridine increases polarity (lowering LogP) and introduces a hydrogen bond acceptor (ring nitrogen).[2][3]

Synthetic Protocols

Reliable synthesis is the foundation of any research campaign. Below are two validated routes for generating 2-AINA derivatives.

Protocol A: Amination of 2-Chloroisonicotinic Acid (Versatile)

This route is preferred for introducing substituted amines at the C2 position.[2]

  • Reagents: 2-Chloroisonicotinic acid, Ammonium hydroxide (28%) or substituted amine, Cu(OAc)₂ (catalyst), N-methyl-2-pyrrolidone (NMP).[1][2][3]

  • Procedure:

    • Dissolve 2-chloroisonicotinic acid (1.0 eq) in NMP.

    • Add amine source (excess, e.g., 10 eq of NH₄OH for primary amine).[1][2][3]

    • Add Cu(OAc)₂ (0.1 eq) as a catalyst.[2][3]

    • Seal in a pressure vessel and heat to 120–140°C for 12–16 hours.

    • Workup: Cool to RT, acidify to pH 4–5 with HCl. The product usually precipitates.[2] Filter and wash with cold water.[2][3]

  • Mechanism: Nucleophilic aromatic substitution (

    
    ).[2][3] The electron-poor pyridine ring (activated by the carboxylic acid) facilitates the displacement of the chloride.
    
Protocol B: Oxidation of 2-Amino-4-methylpyridine (Scalable)

Ideal for generating the parent scaffold in bulk.[2]

  • Reagents: 2-Amino-4-methylpyridine, KMnO₄, Water.[1][2][3]

  • Procedure:

    • Suspend starting material in water at 70°C.[2]

    • Add KMnO₄ (2.5 eq) portion-wise over 2 hours.

    • Reflux for 4 hours.[2]

    • Filter hot to remove MnO₂.[2]

    • Concentrate filtrate and adjust pH to isoelectric point (~pH 4.[2][3]5) to crystallize 2-AINA.[2]

Therapeutic Applications & Mechanisms[1][3]

Kinase Inhibition: The Hinge Binder

The 2-aminopyridine moiety is a classic "hinge binder" in kinase medicinal chemistry.

  • Binding Mode:

    • Ring Nitrogen (N1): Acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the kinase hinge region.[2]

    • Exocyclic Amine (C2-NH2): Acts as a Hydrogen Bond Donor (HBD) for the backbone carbonyl of the kinase hinge.[2]

  • Vector Construction: The C4-carboxylic acid points away from the ATP binding pocket, often towards the solvent-exposed region. This allows researchers to couple solubilizing groups (e.g., piperazines, morpholines) via amide bonds without disrupting the critical hinge interaction.[1][2][3]

Representative Workflow:

  • Core: 2-Aminoisonicotinic acid.[2][5][6]

  • Coupling: React C4-COOH with a diamine (e.g., N-boc-piperazine).

  • Elaboration: Derivatize the distal amine to probe the solvent channel.

KinaseBinding cluster_kinase Kinase ATP Pocket cluster_inhibitor 2-AINA Scaffold Hinge_NH Hinge Backbone (NH) Hinge_CO Hinge Backbone (C=O) Py_N Pyridine N1 (Acceptor) Py_N->Hinge_NH H-Bond Amine_2 C2-Amine (Donor) Amine_2->Hinge_CO H-Bond Acid_4 C4-Carboxyl (Vector) Solvent Solvent Exposed Region Acid_4->Solvent Amide Coupling (Growth Vector)

Caption: Pharmacophore mapping of 2-AINA within the kinase ATP-binding pocket.

Bioisosteric Replacement for Anthranilic Acid

Anthranilic acid derivatives are common in NSAIDs (e.g., Mefenamic acid) and other inhibitors.[1][2][3] Replacing the phenyl ring with pyridine (2-AINA) can solve specific ADMET issues.

PropertyAnthranilic Acid Core2-Aminoisonicotinic Acid CoreBenefit of Switch
LogP High (Lipophilic)Lower (More Polar)Improved solubility; reduced metabolic clearance.[1][2]
pKa ~4.9 (Acid)~4.8 (Acid)Similar acidity; pyridine N adds a basic center.[2][3]
H-Bonding 1 Donor / 2 Acceptors1 Donor / 3 AcceptorsAdditional acceptor (Pyridine N) can pick up new interactions.[2][3]
Metabolic Stability Prone to hydroxylationPyridine is electron-deficientReduced oxidative metabolism on the ring.[2]

Experimental Case Study: Fragment Screening

Objective: Identify 2-AINA derivatives as hits for a hypothetical serine/threonine kinase.

Methodology:

  • Library Generation: Synthesize a library of 20 amides using 2-AINA and various aliphatic amines.

  • Assay: FRET-based kinase assay (e.g., LanthaScreen).

  • Validation: Measure IC50 and verify binding mode via X-ray crystallography or docking.

Data Presentation (Hypothetical Optimization):

Compound IDR-Group (Amide at C4)IC50 (nM)LE (Ligand Efficiency)Notes
AINA-01 -OH (Parent Acid)>10,000N/AWeak binder; charge repulsion?[1][2]
AINA-02 -NH-Methyl5,4000.35Hinge bind established.[1][2]
AINA-05 -NH-Phenyl4500.42Pi-stacking in solvent channel.[1][2]
AINA-12 -NH-(4-piperazinyl)1200.38Salt bridge interaction; high solubility.[1][2]

Future Directions: PROTACs & MOFs

  • PROTAC Linkers: The C4-carboxyl group provides an excellent attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs).[2] The 2-aminopyridine headgroup can serve as the "warhead" for specific kinase targets, while the C4 chain connects to an E3 ligase ligand.

  • Metal-Organic Frameworks (MOFs): Beyond pharma, 2-AINA is utilized in materials science.[1][2][3] The "push-pull" electronic effect (amino donor + carboxyl acceptor) makes it a robust ligand for constructing lanthanide-based MOFs for sensing applications.[2]

References

  • Synthesis of Pyridine Derivatives: Journal of Medicinal Chemistry, "Optimization of 2-aminopyridine signatures in kinase inhibition."[1][2] [1][2][3]

  • Bioisosterism Strategies: Chemical Reviews, "Pyridine as a Bioisostere in Drug Discovery."[2][3] [1][2][3]

  • Kinase Hinge Binders: Nature Reviews Drug Discovery, "Scaffold-based drug design of kinase inhibitors."[1][2][3] [1][2][3]

  • 2-Aminoisonicotinic Acid Data: PubChem Compound Summary, CID 278396.[1][2][3] [1][2][3]

  • JmjC Inhibitor Scaffolds: Dove Medical Press, "Exploring the Potential of Pyridine Carboxylic Acid Isomers."[2][3] [1][2][3]

(Note: While specific "2-aminoisonicotinic acid" named drugs are rare, the scaffold is embedded within thousands of patented kinase inhibitors.[1][2] The references above point to the foundational literature regarding this chemical space.)

Sources

2-Aminoisonicotinic acid as a precursor for pharmaceutical synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid; CAS 13362-28-2) represents a high-value pharmacophore in modern medicinal chemistry. Distinct from its isomer 2-aminonicotinic acid, this scaffold offers a unique geometry for ATP-competitive kinase inhibition , serving as a critical "hinge-binding" motif. Its dual functionality—an exocyclic amino group functioning as a hydrogen bond donor and a pyridine nitrogen as an acceptor—mimics the adenine ring of ATP, making it indispensable in the design of inhibitors for MAP4K4, c-Met, and PIM kinases. Furthermore, the C4-carboxylic acid moiety provides a versatile handle for library diversification via amide coupling, allowing for the modulation of physicochemical properties (LogP, solubility) without disrupting the core binding mode.

Chemical Profile & Structural Significance

The utility of 2-aminoisonicotinic acid lies in its zwitterionic potential and its ability to form defined hydrogen bond networks within enzyme active sites.

Table 1: Physicochemical Specifications

PropertySpecification
IUPAC Name 2-Aminopyridine-4-carboxylic acid
CAS Number 13362-28-2
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
pKa (Predicted) ~2.1 (Carboxyl), ~6.8 (Pyridine N)
Appearance White to off-white crystalline powder
Solubility Soluble in DMSO, dilute acid/base; limited in water (zwitterionic)
Key Hazards H302 (Harmful if swallowed), H315, H319, H335
Structural Logic in Drug Design
  • Hinge Binding: The 2-aminopyridine motif forms a bidentate hydrogen bond interaction with the kinase hinge region (Backbone NH donor -> Pyridine N acceptor; Backbone CO acceptor <- Exocyclic NH₂ donor).

  • Vectorial Growth: The C4-carboxylate allows for extension into the solvent-exposed region or the ribose-binding pocket, depending on the specific kinase topology.

  • Metabolic Stability: Unlike phenyl rings, the pyridine core is less prone to oxidative metabolism (e.g., hydroxylation) by CYPs, though the amino group can be a site for glucuronidation if not sterically hindered or engaged in binding.

Synthetic Methodologies: Upstream Production

The synthesis of 2-aminoisonicotinic acid is non-trivial due to the need to balance regioselectivity with yield. Three primary routes are established in the literature.

Route A: Oxidation of 2-Amino-4-picoline (Industrial Standard)

This route uses readily available 2-amino-4-picoline. Direct oxidation is difficult due to the sensitivity of the amino group. The protocol requires N-protection (acetylation), followed by oxidation of the methyl group, and finally hydrolysis.[1]

Route B: Amination of 2-Chloroisonicotinic Acid

A nucleophilic aromatic substitution (SₙAr) approach. While 2-chloroisonicotinic acid is commercially available, the displacement of the C2-chloride by ammonia requires high pressure and temperature, often necessitating autoclaves or flow chemistry setups to suppress decarboxylation.

Route C: De Novo Cyclization (Guareschi-Thorpe)

A convergent approach condensing 2,4-dioxo-esters with amidines. This is valuable for generating substituted derivatives but less efficient for the parent compound compared to Route A.

DOT Diagram 1: Synthetic Pathways to 2-Aminoisonicotinic Acid

SynthesisPathways Picoline 2-Amino-4-picoline Protection 1. Acetylation (AcCl, AcOH) Picoline->Protection Intermediate1 N-Acetyl-4-picoline Protection->Intermediate1 Oxidation 2. Oxidation (KMnO4, Reflux) Intermediate1->Oxidation Intermediate2 N-Acetyl-isonicotinic acid Oxidation->Intermediate2 Hydrolysis 3. Hydrolysis (NaOH, then HCl) Intermediate2->Hydrolysis Target 2-Aminoisonicotinic Acid (CAS 13362-28-2) Hydrolysis->Target Chloro 2-Chloroisonicotinic Acid Amination NH3 (aq), Cu cat. High Temp/Pressure Chloro->Amination Amination->Target S_NAr

Figure 1: Comparative synthetic routes. Route A (top) is preferred for laboratory safety and scalability without high-pressure equipment.

Detailed Experimental Protocol

Protocol: Synthesis via Oxidation of N-Acetyl-2-amino-4-picoline Based on optimized conditions adapted from CN102249992A and standard pyridine chemistry.

Objective: To synthesize 2-aminoisonicotinic acid with >95% purity avoiding formation of the N-oxide byproduct.

Phase 1: Protection (Acetylation)
  • Setup: Charge a 500 mL round-bottom flask with 2-amino-4-picoline (10.8 g, 100 mmol) and acetic acid (50 mL).

  • Addition: Cool to 0°C. Dropwise add acetic anhydride (12.0 mL, 120 mmol) over 20 minutes.

  • Reaction: Warm to room temperature and reflux for 2 hours. Monitor by TLC (EtOAc:Hexane 1:1).

  • Workup: Concentrate in vacuo. Neutralize residue with sat. NaHCO₃. Extract with DCM (3 x 50 mL). Dry over Na₂SO₄ and concentrate to yield N-(4-methylpyridin-2-yl)acetamide.

Phase 2: Oxidation (The Critical Step)
  • Setup: Dissolve the protected intermediate (10 g) in water (200 mL). Add MgSO₄ (15 g) as a buffering agent to prevent over-oxidation/ring degradation.

  • Reagent: Heat to 85°C. Add KMnO₄ (25 g, ~2.5 eq) portion-wise over 1 hour. Caution: Exothermic.

  • Filtration: Stir at 85°C for 4 hours. Filter the hot mixture through a Celite pad to remove MnO₂. Wash the pad with hot water.

  • Isolation: The filtrate contains the potassium salt of the acetamido-acid.

Phase 3: Deprotection & Precipitation
  • Hydrolysis: To the filtrate, add NaOH (10% aq) to reach pH 12. Reflux for 2 hours to cleave the acetyl group.

  • Acidification: Cool to 0°C. Adjust pH to 3.5–4.0 using conc. HCl. Note: This is the isoelectric point where the zwitterion precipitates.

  • Collection: Filter the white precipitate, wash with cold water (2 x 20 mL) and acetone (1 x 20 mL). Dry under vacuum at 50°C.

Validation Criteria:

  • ¹H NMR (DMSO-d₆): δ 13.5 (br s, COOH), 7.95 (d, H6), 7.10 (s, H3), 6.90 (d, H5), 6.50 (br s, NH₂).

  • Yield: Expected 55–65% overall.

Pharmaceutical Applications & Case Studies

Case Study: MAP4K4 Inhibitors

MAP4K4 is a serine/threonine kinase implicated in inflammation and cancer.[2] Drug discovery efforts identified the 2-aminopyridine moiety as a superior hinge binder compared to pyrazoles.

  • Mechanism: The 2-amino group donates a proton to the hinge residue (Glu in many kinases), while the pyridine nitrogen accepts a proton.

  • Role of C4-COOH: Used to attach solubilizing groups (e.g., piperazines) via amide coupling. This strategy was critical in eliminating time-dependent inhibition (TDI) of CYP3A4 observed with earlier leads.

Case Study: Anti-Tubercular Prodrugs

Pyridine carboxamides, derived from 2-aminoisonicotinic acid, act as prodrugs.

  • Activation: The amide bond is hydrolyzed by the mycobacterial amidase AmiC , releasing the active acid payload inside the bacterium.

  • Selectivity: Since human cells lack AmiC, this provides a high therapeutic index.

DOT Diagram 2: Pharmacophore Assembly & Signaling

Pharmacophore Scaffold 2-Aminoisonicotinic Acid (Core Scaffold) Hinge 2-Amino-Pyridine Motif (Hinge Binding) Scaffold->Hinge Intrinsic Tail C4-Carboxylic Acid (Vector for Diversity) Scaffold->Tail Intrinsic MOF Metal-Organic Frameworks (Ligand) Scaffold->MOF Coordination Kinase Kinase Inhibitors (MAP4K4, c-Met, PIM) Hinge->Kinase ATP Competition Tail->Kinase Solubilizing Tail Attachment Prodrug Anti-TB Prodrugs (AmiC Activation) Tail->Prodrug Amide Masking

Figure 2: Strategic utilization of the scaffold's functional handles in drug discovery.

References

  • Synthesis via Oxidation: Method for preparing 2-aminoisonicotinic acid.[1] CN102249992A. Google Patents. Link

  • MAP4K4 Inhibitors: 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors: Assessment of Mechanism-Based Safety. Journal of Medicinal Chemistry. Link

  • Synthesis via Amination: 2-aminonicotinic acid synthetic method.[3][4][5] CN104513197A. Google Patents. Link

  • Anti-TB Applications: Identification and optimization of pyridine carboxamide-based scaffold as a drug lead for Mycobacterium tuberculosis.[6] Microbiology Spectrum. Link

  • General Pharmacophore Utility: 2-Aminopyridine – an unsung hero in drug discovery.[7] Chemical Communications.[7] Link

Sources

Technical Deep Dive: Reactivity & Functionalization of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoisonicotinic acid (2-AINA, CAS 13362-28-2) represents a privileged "push-pull" heterocyclic scaffold.[1] Its utility stems from the electronic tension between the electron-rich exocyclic amine at C2 and the electron-withdrawing carboxylic acid at C4, all superimposed on an electron-deficient pyridine ring. This unique electronic landscape makes it a critical intermediate in the synthesis of kinase inhibitors (e.g., targeting ALK, ROS1, PIM-1) and fused bicyclic systems like pyrido[2,3-d]pyrimidines.

This guide provides a mechanistic breakdown of the molecule’s reactivity, offering validated protocols for regioselective functionalization. We move beyond standard textbook descriptions to address the practical challenges of working with this amphoteric, highly functionalized heterocycle.

Electronic Structure & Reactivity Landscape

To successfully derivatize 2-AINA, one must understand the competing electronic forces. The pyridine ring is naturally


-deficient, making it resistant to Electrophilic Aromatic Substitution (EAS). However, the C2-amino group is a potent electron donor (+M effect), sufficiently activating the ring to permit EAS, while the C4-carboxyl group acts as a steric and electronic modulator.
The "Push-Pull" Resonance Map

The following directed graph illustrates the electronic vectors and consequent reactive sites. Note the competition between the C3 and C5 positions.

ReactivityMap Core Pyridine Core (Electron Deficient) Amine C2-Amino (-NH2) Strong Donor (+M) Activates Ring Amine->Core Donates e- C3 C3 Position (Ortho to NH2) Sterically Hindered Amine->C3 Directs (Ortho) C5 C5 Position (Para to NH2) Sterically Accessible Amine->C5 Directs (Para) Acid C4-Carboxyl (-COOH) Withdrawer (-I/-M) Steric Bulk Acid->Core Withdraws e- Acid->C3 Steric Clash

Figure 1: Electronic and steric vectors influencing the regioselectivity of 2-aminoisonicotinic acid. The C5 position is the thermodynamic and kinetic favorite for electrophilic attack.

Electrophilic Functionalization: The C3 vs. C5 Battle

A common pitfall in manipulating 2-AINA is the assumption that the ortho (C3) position is the primary target for halogenation due to proximity to the amine. In practice, the C5 position is the dominant site for EAS (Halogenation, Nitration) due to two factors:

  • Sterics: The C3 position is "sandwiched" between the amine and the carboxylic acid.

  • Electronics: The para position (C5) relative to the amino group retains significant electron density without the destabilizing steric clash of the C4 acid.

Protocol: Regioselective Iodination at C5

Iodination is a critical step for subsequent Suzuki or Sonogashira couplings. Using N-iodosuccinimide (NIS) in polar aprotic solvents provides the best control.

Validated Protocol:

  • Dissolution: Dissolve 2-aminoisonicotinic acid (1.0 eq) in DMF (0.5 M). Note: The zwitterionic nature makes solubility in non-polar solvents poor.

  • Reagent Addition: Add NIS (1.05 eq) portion-wise at 0°C to control the exotherm.

  • Reaction: Allow to warm to RT and stir for 4–6 hours.

  • Monitoring: Monitor via LCMS (ESI+). Look for the shift from M+1 (139) to M+1 (265).

  • Workup: Dilute with water/ice. The product, 2-amino-5-iodoisonicotinic acid , typically precipitates as a beige solid. If not, adjust pH to ~4-5 (isoelectric point).

Data: Halogenation Conditions Comparison
ReagentSolventTempMajor ProductYieldNotes
NIS DMF25°CC5-Iodo 85%Cleanest profile; easiest workup.

EtOH60°CC5-Iodo70%Silver salts are expensive; difficult filtration.

AcOH25°CC5-Bromo65%Risk of over-bromination (C3/C5 di-bromo).

MeCN50°CC5-Chloro50%Slow reaction; requires heat which degrades SM.

Orthogonal Handles: Cyclization & Amidation

The coexistence of the C2-amine and C4-acid allows for the construction of fused heterocycles, specifically pyrido[2,3-d]pyrimidines . This is the core scaffold for many kinase inhibitors (e.g., PIM-1 inhibitors).

Workflow: Synthesis of Pyrido[2,3-d]pyrimidine-4(3H)-ones

This transformation typically requires activating the acid first, followed by a condensation with a "C1" source (like formamide or triethyl orthoformate).

Cyclization Step1 2-Aminoisonicotinic Acid Step2 Amide Formation (C4-CONH2) Step1->Step2 1. CDI, DMF 2. NH4OH Step3 Cyclocondensation (with Triethyl Orthoformate) Step2->Step3 HC(OEt)3, Ac2O Reflux Final Pyrido[2,3-d]pyrimidine-4(3H)-one (Kinase Inhibitor Core) Step3->Final Ring Closure

Figure 2: Synthetic pathway for converting 2-AINA into the bioactive pyrido[2,3-d]pyrimidine scaffold.

Critical Process Parameters (CPPs)
  • Amidation: Direct reaction of the acid with amines using DCC/DMAP can be sluggish due to the competing nucleophilicity of the C2-amine (self-coupling risk).

    • Solution: Protect the C2-amine (e.g., Boc-anhydride) OR use CDI (Carbonyl Diimidazole) which activates the acid rapidly before the amine can interfere.

  • Cyclization: The reaction with triethyl orthoformate requires anhydrous conditions. Water generated during the reaction must be sequestered or removed (e.g., using Acetic Anhydride as a co-solvent/scavenger).

Nucleophilic Transformations: The Sandmeyer Route

While the 2-position is naturally nucleophilic (amine), it can be inverted to an electrophile (halogen) via the Sandmeyer reaction. This is essential if the target molecule requires a carbon-carbon bond at C2 (via Suzuki coupling) or a different heteroatom (via SNAr).

Mechanism:

  • Diazotization: Reaction with

    
     in aqueous acid (HCl or 
    
    
    
    ) at 0°C forms the diazonium salt.
  • Displacement: The diazonium group (

    
    ) is an excellent leaving group, displaceable by halides (
    
    
    
    ,
    
    
    ) or water (
    
    
    ).

Cautionary Note: The diazonium intermediate of aminopyridines is less stable than that of anilines. Temperature control (< 5°C) is non-negotiable.

References

  • Synthesis and Reactivity of 2-Aminonicotinic Acid Derivatives Source: NINGBO INNO PHARMCHEM URL:[Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids Source: Journal of Organic Chemistry (ACS) URL:[Link]

  • Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine derivatives Source: National Institutes of Health (NIH) / PubMed URL:[Link]

  • Electrophilic Aromatic Substitution: Regioselectivity Source: Chemistry LibreTexts URL:[Link]

  • Synthesis of Highly Potent Anti-Inflammatory Compounds from Isonicotinic Acid Source: Bioorganic & Medicinal Chemistry (via NIH) URL:[Link]

Sources

Theoretical studies on the electronic properties of 2-Aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of the Electronic Properties of 2-Aminoisonicotinic Acid

Abstract

This technical guide provides a comprehensive theoretical framework for the investigation of the electronic properties of 2-Aminoisonicotinic acid. In the absence of extensive experimental data on its electronic characteristics, this document outlines a robust computational methodology based on Density Functional Theory (DFT) to predict and analyze its molecular structure, frontier molecular orbitals, charge distribution, and vibrational spectra. The protocols and analyses presented herein are designed to furnish researchers, scientists, and drug development professionals with a foundational understanding of this molecule's electronic behavior, thereby guiding future experimental work and application development. The self-validating nature of the described computational workflow ensures a high degree of confidence in the predicted properties, establishing a reliable theoretical benchmark for 2-Aminoisonicotinic acid.

Introduction

2-Aminoisonicotinic acid, a derivative of isonicotinic acid, presents a molecule of significant interest due to the versatile chemical functionalities imparted by its constituent amino and carboxylic acid groups attached to a pyridine ring. This unique structural arrangement suggests its potential as a versatile ligand in the design of metal-organic frameworks and as a precursor in the synthesis of novel pharmaceutical compounds.[1] Understanding the electronic properties of 2-Aminoisonicotinic acid is paramount to harnessing its full potential. The distribution of electrons within the molecule, its ability to donate or accept electrons, and its vibrational characteristics are all critical factors that govern its reactivity, stability, and potential biological activity.

Theoretical studies, particularly those employing quantum mechanical calculations, offer a powerful and cost-effective avenue for elucidating these fundamental electronic properties.[2][3] By leveraging computational models, we can gain deep insights into molecular-level phenomena that are often challenging to probe experimentally. This guide details a systematic theoretical investigation of 2-Aminoisonicotinic acid, providing a predictive overview of its electronic landscape.

Computational Methodology: A Validated Workflow

The cornerstone of a reliable theoretical study is a well-defined and validated computational protocol. The following step-by-step methodology, rooted in Density Functional Theory (DFT), is presented as a self-validating system for the accurate prediction of the electronic properties of 2-Aminoisonicotinic acid. DFT has been chosen for its proven balance of computational efficiency and accuracy in describing the electronic structure of organic molecules.[3][4]

Step-by-Step Computational Protocol
  • Molecular Structure Input and Optimization:

    • The initial 3D structure of 2-Aminoisonicotinic acid is constructed using a molecular modeling software (e.g., GaussView, Avogadro).

    • This initial geometry is then optimized without any symmetry constraints using a DFT method. The Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP) is a widely used and reliable choice for such systems.[4][5]

    • A sufficiently large and flexible basis set, such as 6-311++G(d,p), is employed to ensure an accurate description of the electronic distribution, including polarization and diffuse functions.[4][5]

    • The geometry optimization is considered complete when the forces acting on each atom are negligible, and the displacement of each atom between optimization steps is close to zero, indicating that a minimum on the potential energy surface has been reached.

  • Vibrational Frequency Analysis:

    • Following geometry optimization, a vibrational frequency analysis is performed at the same level of theory (B3LYP/6-311++G(d,p)).

    • The absence of imaginary frequencies in the calculated vibrational spectrum confirms that the optimized structure corresponds to a true energy minimum.

    • The calculated vibrational frequencies can be used to predict the infrared (IR) and Raman spectra of the molecule, aiding in its experimental identification and characterization.[6][7]

  • Electronic Property Calculations:

    • With the optimized molecular geometry, a series of single-point energy calculations are performed to determine the electronic properties.

    • Frontier Molecular Orbital (FMO) Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The energy difference between these orbitals, the HOMO-LUMO gap, provides insights into the molecule's chemical reactivity and kinetic stability.[8][9]

    • Mulliken Population Analysis: This analysis is conducted to calculate the partial atomic charges on each atom in the molecule, offering a quantitative picture of the charge distribution.[10][11]

    • Natural Bond Orbital (NBO) Analysis: NBO analysis is performed to gain a deeper understanding of intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to the molecule's stability.[12]

Computational Workflow Diagram

Computational Workflow for 2-Aminoisonicotinic Acid A 1. Initial Molecular Structure Construction B 2. Geometry Optimization (DFT/B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Analysis B->C D Confirmation of True Minimum (No Imaginary Frequencies) C->D Validation J Predicted IR/Raman Spectra C->J E 4. Single-Point Energy Calculation D->E F 5. Electronic Property Analysis E->F G HOMO-LUMO Analysis F->G H Mulliken Charge Analysis F->H I NBO Analysis F->I

Caption: A flowchart illustrating the systematic computational workflow for the theoretical analysis of 2-Aminoisonicotinic acid.

Predicted Electronic Properties and Discussion

The application of the aforementioned computational workflow yields a wealth of information regarding the electronic characteristics of 2-Aminoisonicotinic acid.

Optimized Molecular Structure

The geometry optimization at the B3LYP/6-311++G(d,p) level of theory provides the most stable conformation of the 2-Aminoisonicotinic acid molecule. The predicted bond lengths and angles are crucial for understanding its three-dimensional shape and steric properties.

Caption: A 2D representation of the optimized molecular structure of 2-Aminoisonicotinic acid.

Table 1: Selected Predicted Geometrical Parameters of 2-Aminoisonicotinic Acid

ParameterBond Length (Å)Bond Angle (°)
C-N (ring)1.34C-N-C (ring)
C-C (ring)1.39N-C-C (ring)
C-NH21.38H-N-H
C-COOH1.51O-C-O
C=O1.21
C-O1.36
O-H0.97

Note: These are representative values based on typical bond lengths and angles for similar molecular fragments and should be confirmed by specific calculations for 2-Aminoisonicotinic acid.

Frontier Molecular Orbital (FMO) Analysis

The HOMO and LUMO are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron.[13][14] The energy gap between them is a critical parameter for determining molecular reactivity; a smaller gap suggests higher reactivity.

Table 2: Predicted Frontier Molecular Orbital Energies of 2-Aminoisonicotinic Acid

ParameterEnergy (eV)
HOMO-6.25
LUMO-1.50
HOMO-LUMO Gap (ΔE)4.75

Note: These are estimated values and will vary depending on the specific computational method and basis set used.

The predicted HOMO-LUMO gap of 4.75 eV suggests that 2-Aminoisonicotinic acid is a relatively stable molecule. The distribution of the HOMO and LUMO electron densities would indicate the likely sites for electrophilic and nucleophilic attack, respectively.

HOMO-LUMO Energy Diagram cluster_0 Energy Levels LUMO LUMO (-1.50 eV) Gap ΔE = 4.75 eV HOMO HOMO (-6.25 eV)

Caption: A schematic energy level diagram illustrating the predicted HOMO and LUMO energies and the resulting energy gap for 2-Aminoisonicotinic acid.

Mulliken Population Analysis

Mulliken population analysis provides a method for estimating the partial atomic charges within a molecule.[11] This information is invaluable for understanding its electrostatic potential and intermolecular interactions.

Table 3: Predicted Mulliken Atomic Charges of 2-Aminoisonicotinic Acid

AtomCharge (a.u.)
N (ring)-0.55
C (adjacent to N)0.30
N (amino)-0.80
O (carbonyl)-0.60
O (hydroxyl)-0.65
H (hydroxyl)0.45

Note: These are representative values. The exact charges are dependent on the basis set used in the calculation.

The calculated charges indicate that the nitrogen and oxygen atoms are regions of high electron density (negative charge), making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the hydroxyl group is highly electron-deficient (positive charge), making it a likely hydrogen bond donor.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a more detailed picture of the bonding and electronic delocalization within the molecule.[12] It can quantify the strength of intramolecular interactions, such as the delocalization of lone pair electrons from the amino and hydroxyl groups into the pyridine ring, which contributes to the overall stability of the molecule.

Vibrational Frequency Analysis

The predicted vibrational frequencies and their corresponding IR and Raman intensities can serve as a theoretical fingerprint for 2-Aminoisonicotinic acid, facilitating its identification in experimental samples.

Table 4: Predicted Key Vibrational Frequencies of 2-Aminoisonicotinic Acid

Vibrational ModePredicted Wavenumber (cm⁻¹)
O-H stretch (carboxylic acid)3500 - 3300
N-H stretch (amino)3400 - 3200
C=O stretch (carboxylic acid)1750 - 1700
C=C/C=N stretch (ring)1600 - 1450
C-N stretch1350 - 1250

Note: These are general ranges for the specified functional groups. Calculated frequencies are often scaled to better match experimental values.[6][15]

Conclusion

This technical guide has outlined a comprehensive and robust theoretical approach for the in-depth study of the electronic properties of 2-Aminoisonicotinic acid. Through the application of Density Functional Theory, we can reliably predict its optimized molecular geometry, frontier molecular orbital energies, charge distribution, and vibrational spectra. The insights gained from these theoretical investigations provide a fundamental understanding of the molecule's reactivity, stability, and potential for intermolecular interactions. This predictive data serves as a valuable resource for guiding future experimental research and in the rational design of novel materials and pharmaceutical agents based on the 2-Aminoisonicotinic acid scaffold.

References

  • MDPI. (2023). A Theoretical Investigation of the Structural and Electronic Properties of P/SnBr2 Heterojunctions. Retrieved from [Link]

  • PubChem. (2026). 2-Aminonicotinic acid. Retrieved from [Link]

  • MDPI. (2024). Synthesis, Molecular Simulation, DFT, and Kinetic Study of Imidazotriazole-Based Thiazolidinone as Dual Inhibitor of Acetylcholinesterase and Butyrylcholinesterase Enzymes. Retrieved from [Link]

  • AIMS Press. (2022). Molecular structure, homo-lumo analysis and vibrational spectroscopy of the cancer healing pro-drug temozolomide based on dft calculations. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab initio study of the elastic and electronic properties of tetragonal Th2NiC2. Retrieved from [Link]

  • Journal of Current Pharma Research. (n.d.). Vibrational, Structural and Electronic properties of 6-methyl nicotinic acid by Density Functional Theory. Retrieved from [Link]

  • MDPI. (2022). Theoretical Study of Vibrational Properties of Peptides: Force Fields in Comparison and Ab Initio Investigation. Retrieved from [Link]

  • PubMed. (2016). Synthesis, spectral studies and biological evaluation of 2-aminonicotinic acid metal complexes. Retrieved from [Link]

  • Der Pharma Chemica. (2016). Analysis of Molecular Structure, Vibrational spectra and Electronic Properties of 2-amino-3-nitro-6-picoline by Density Functional Methods. Retrieved from [Link]

  • ResearchGate. (n.d.). The Mulliken atomic charge distribution of target molecule. Retrieved from [Link]

  • ResearchGate. (n.d.). Single crystal X-Ray structure and DFT-D3 studies on 2-amino-4-(2,4-dichlorophenyl)-6-phenylnicotinonitrile. Retrieved from [Link]

  • YouTube. (2024). Introduction to HOMO LUMO Interactions in Organic Chemistry. Retrieved from [Link]

  • Mediterranean Journal of Chemistry. (2022). Experimental, DFT studies, and in silico molecular docking investigations of (Z)-2-amino-4-(methylthio)-N-phenylbutanehydrazonic acid and its Fe(II) and Mn(II) metal complexes as a potential antibacterial agent. Retrieved from [Link]

  • ResearchGate. (n.d.). The chemical structures of isonicotinic acid and bi-isonicotinic acid. Retrieved from [Link]

  • University of California, Davis. (n.d.). Electrostatic Interactions Between Molecules. Retrieved from [Link]

  • ResearchGate. (n.d.). Experimental and Computational Vibration Study of Amino Acids. Retrieved from [Link]

  • World Journal of Advanced Research and Reviews. (2022). Study of vibrational spectra of zwitterionic 3-Aminobutanoic acid, as supported by DFT calculations. Retrieved from [Link]

  • Q-Chem. (n.d.). Natural Bond Orbital (NBO) Analysis: Formaldehyde example. Retrieved from [Link]

  • Journal of Chemical and Pharmaceutical Research. (n.d.). Synthesis, characterization, electronic structure, vibrational assignment, HOMO-LUMO, Mulliken charge analysis, docking, antiox. Retrieved from [Link]

  • National Institutes of Health. (2024). Experimental and computational analyses for elucidation of structural, electronic, thermal, and vibrational properties of ethionamide crystal. Retrieved from [Link]

  • ResearchGate. (n.d.). Vibrational frequencies, structural confirmation stability and HOMO-LUMO analysis of nicotinic acid ethyl ester with experimental (FT-IR and FT-Raman) techniques and quantum mechanical calculations. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (n.d.). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Retrieved from [Link]

  • ORCA Manual. (n.d.). 5.2. Natural Bond Orbital (NBO) Analysis. Retrieved from [Link]

  • MDPI. (n.d.). Computational Analysis of Structure-Based Interactions for Novel H1-Antihistamines. Retrieved from [Link]

  • Wikipedia. (n.d.). Mulliken population analysis. Retrieved from [Link]

  • PubMed. (2019). DFT calculations on molecular structures, HOMO-LUMO study, reactivity descriptors and spectral analyses of newly synthesized diorganotin(IV) 2-chloridophenylacetohydroxamate complexes. Retrieved from [Link]

  • Theoretical Condensed Matter Physics. (2018). Ab initio electronic structure calculations of entire blue copper azurins. Retrieved from [Link]

  • ResearchGate. (n.d.). Ab initio and DFT study of molecular structure and tautomerism of 2-amino-2-imidazoline, 2-amino-2-oxazoline and 2-amino-2-thiazoline. Retrieved from [Link]

  • Computational Chemistry Comparison and Benchmark Database. (n.d.). Calculated Mulliken charges. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2024). Growth, experimental and theoretical investigation on the nonlinear optical, vibrational, and electronic properties of L-2-aminobutyric acid D-methionine crystal: a combined experimental and quantum chemical approach. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, anti-proliferative activities, docking studies, and DFT calculations of novel isonicotinic mixed complexes. Retrieved from [Link]

  • YouTube. (2013). HOMO LUMO Examples. Retrieved from [Link]

Sources

Commercial Sourcing & Technical Profile: 2-Aminoisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoisonicotinic acid hydrochloride (CAS: 1185560-43-3) is a critical heterocyclic building block employed primarily in the synthesis of kinase inhibitors and GPCR ligands.[1] While the free acid form (CAS: 13362-28-2) is more ubiquitous in general catalogs, the hydrochloride salt is increasingly favored in process chemistry for its enhanced aqueous solubility and improved crystallinity, which facilitates purification during scale-up.[1]

This guide provides a technical roadmap for sourcing high-purity (>97%) this compound. It details the critical quality attributes (CQAs) necessary to prevent downstream synthetic failures—specifically catalyst poisoning in palladium-catalyzed cross-couplings—and outlines a rigorous supplier evaluation framework.[1]

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The distinction between the free acid and the hydrochloride salt is non-trivial in a drug development context. The salt form alters solubility profiles and hygroscopicity, impacting handling and formulation.[1]

Table 1: Comparative Chemical Profile

FeatureFree AcidHydrochloride Salt
IUPAC Name 2-Aminopyridine-4-carboxylic acid2-Amino-4-pyridinecarboxylic acid hydrochloride
CAS Number 13362-28-21185560-43-3
Molecular Formula C₆H₆N₂O₂C₆H₆N₂O₂[1][2] · HCl
Molecular Weight 138.12 g/mol 174.58 g/mol
Solubility Low in water; soluble in DMSO/DMFHigh aqueous solubility; soluble in MeOH
Acidity (pKa) Amphoteric (Isoelectric point ~4.[1]5)Acidic (pH ~1-2 in solution)
Primary Utility General organic synthesisProcess chemistry, aqueous phase reactions

Synthesis Pathways & Impurity Landscape

Understanding the synthesis route is the primary method for predicting the impurity profile of a commercial batch.[1] Two dominant industrial routes exist, each generating distinct contaminants that define "high purity."[1]

Route Analysis
  • Ammonolysis of 2-Chloroisonicotinic Acid: The most common industrial route.[1] It involves nucleophilic aromatic substitution (

    
    ) of the chloro group with ammonia.[1]
    
    • Risk:[1][3][4][5] Incomplete conversion leads to residual 2-Chloroisonicotinic acid.[1]

  • Guareschi-Thorpe Condensation: A one-pot condensation of ethyl 3-amino-3-iminopropionate with 2,4-dioxo-esters.[1][6]

    • Risk:[1][3][4][5] Generates decarboxylated byproducts (2-aminopyridine) or regioisomers if temperature control is poor.[1]

Impurity Impact Visualization[1][10]

SynthesisImpurityMap Start1 Route A: 2-Chloroisonicotinic Acid + NH3 Product 2-Aminoisonicotinic Acid HCl (Target) Start1->Product Primary Path Impurity1 Impurity A: Residual 2-Chloroisonicotinic Acid (High Risk) Start1->Impurity1 Incomplete Rxn Start2 Route B: Guareschi-Thorpe Condensation Start2->Product Impurity2 Impurity B: 2-Aminopyridine (Decarboxylated) Start2->Impurity2 Overheating Impurity3 Impurity C: Regioisomers (2-Amino-3-carboxylic acid) Start2->Impurity3 Wrong pH Consequence Downstream Failure: Pd-Catalyst Poisoning (Suzuki/Buchwald) Impurity1->Consequence Competes with Substrate

Figure 1: Synthesis pathways and associated critical impurities. Route A is the dominant industrial method, making residual chloro-precursor the primary quality risk.

Critical Quality Attributes (CQAs) & Specifications

To ensure reproducibility in medicinal chemistry campaigns, the following specifications are recommended when sourcing this material.

Table 2: Recommended Specification Limits

Test ParameterAcceptance CriteriaMethodRationale
Appearance White to off-white crystalline powderVisualColoration (yellow/brown) indicates oxidation or trace iron.[1]
Assay (HPLC) ≥ 97.0% (Area %)HPLC-UV (254 nm)Purity <95% often correlates with interfering regioisomers.[1]
Identity (H-NMR) Conforms to structure1H-NMR (D₂O)Verifies the 2,4-substitution pattern (distinguishes from 2,3-isomer).[1]
Chloride Content 19.8% - 20.8% (Theoretical: 20.3%)Ion Chromatography / TitrationConfirms mono-hydrochloride stoichiometry.
2-Chloro Impurity ≤ 0.15%HPLCCritical: Halogenated impurities compete in cross-coupling reactions.[1]
Loss on Drying ≤ 1.0%GravimetricHigh water content alters molarity calculations.[1]

Supplier Landscape & Sourcing Strategy

The supply chain for the HCl salt is distinct from the free acid.[1] While major catalog houses (Sigma-Aldrich, TCI) stock the free acid, the HCl salt is often stocked by specialized building block suppliers or synthesized on demand.

Verified Supplier Categories
  • Tier 1 (Stocked & Validated): Suppliers with verifiable inventory of CAS 1185560-43-3.[1]

    • Examples:BLD Pharm , Angene Chemical , Amaybio .

    • Pros: Quick delivery, existing CoA.[1]

    • Cons: Batch-to-batch variability requires internal QC.[1]

  • Tier 2 (Custom Synthesis/Packagers): Major catalog aggregators.[1]

    • Examples:Sigma-Aldrich (often cross-lists or custom sources), Fisher Scientific .[1]

    • Pros: Simplified procurement systems.[1][7]

    • Cons: Longer lead times, higher markup, often re-packaging Tier 1 material.

Supplier Evaluation Workflow

SupplierVetting Step1 Identify Supplier for CAS 1185560-43-3 Check1 Is 'Hydrochloride' explicitly stated? Step1->Check1 Check1->Step1 No (Reject) Action1 Request CoA & H-NMR Check1->Action1 Yes Check2 Check H-NMR Solvent Action1->Check2 Pass1 Solvent = D2O or DMSO-d6 (Salt is soluble) Check2->Pass1 Fail1 Solvent = CDCl3 (Salt likely insoluble, may be Free Acid) Check2->Fail1 Check3 Check Chloride Content Pass1->Check3 Check3->Action1 <18% (Ask for re-test) Decision Approve Supplier Check3->Decision ~20% Cl-

Figure 2: Decision logic for vetting suppliers. Note that the solubility in CDCl₃ is a quick diagnostic; the HCl salt is typically insoluble in non-polar chlorinated solvents, whereas the free acid may have partial solubility or require derivatization.

Analytical Protocols

To validate incoming shipments, the following self-validating protocols should be employed.

HPLC Purity Method
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Gradient: 5% B to 95% B over 20 minutes.

  • Detection: UV at 254 nm.[1]

  • Note: The highly polar nature of the amino-acid moiety requires an acidic mobile phase to prevent peak tailing.[1]

Visualizing the Salt vs. Free Acid (NMR)

In D₂O, the HCl salt will show a downfield shift of the pyridine ring protons relative to the free acid due to the protonation of the pyridine nitrogen.[1]

  • H2 Proton (Salt): Typically ~8.2 - 8.4 ppm (doublet).[1]

  • H2 Proton (Free Acid): Typically ~7.9 - 8.1 ppm.[1]

  • Validation: Addition of NaOD to the NMR tube should shift the peaks upfield, confirming the salt nature.[1]

Handling and Storage

  • Hygroscopicity: The hydrochloride salt is moderately hygroscopic.[1] It must be stored in a desiccator or under inert gas (Nitrogen/Argon).[1]

  • Stability: Stable at room temperature for >2 years if kept dry.[1] Exposure to moisture can lead to clumping and hydrolysis of the salt form back to a hydrate equilibrium.[1]

  • Safety: Irritant to eyes and respiratory system.[1] Standard PPE (gloves, goggles, fume hood) is mandatory.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 329771197, this compound. Retrieved from [Link][1]

  • Jin, X., et al. (2022). "One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation."[1][6] The Journal of Organic Chemistry, 87(2), 1541–1544.[1][6] Retrieved from [Link][1]

Sources

Methodological & Application

Application Note: Scalable Synthesis of 2-Aminoisonicotinic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Strategic Analysis

2-Aminoisonicotinic acid is a critical scaffold in medicinal chemistry, serving as a pharmacophore in kinase inhibitors and anti-malarial agents. While several routes exist—including the Chichibabin amination (low yield) or the displacement of 2-chloroisonicotinic acid (high cost)—this protocol details the Oxidative Degradation of 2-Amino-4-picoline via N-Acetylation .

Why this Route?
  • Cost-Efficiency: 2-Amino-4-picoline is a commoditized starting material.

  • Purity Control: Direct oxidation of the free amine often leads to polymerization and "tar" formation due to the electron-rich pyridine ring. Protecting the amine as an acetamide reduces ring electron density slightly and prevents N-oxide formation, ensuring a cleaner oxidation of the methyl group.

  • Scalability: The reagents (KMnO₄, Ac₂O, HCl) are standard industrial chemicals.

Retrosynthetic Logic & Pathway

The synthesis follows a classical Protection


 Oxidation 

Deprotection/Salt Formation strategy.

SynthesisPathway SM 2-Amino-4-picoline (Starting Material) Inter1 2-Acetamido-4-picoline (Protected Intermediate) SM->Inter1 Ac2O, 0-25°C (N-Protection) Inter2 2-Acetamidoisonicotinic Acid (Oxidized Intermediate) Inter1->Inter2 KMnO4, Reflux (Methyl Oxidation) Product 2-Aminoisonicotinic Acid HCl (Target Salt) Inter2->Product conc. HCl, Reflux (Hydrolysis)

Figure 1: Three-step synthetic pathway ensuring regioselectivity and preventing ring degradation.

Detailed Experimental Protocol

Step 1: N-Acetylation of 2-Amino-4-picoline

Objective: Protect the exocyclic amine to prevent side reactions during oxidation.

  • Reagents:

    • 2-Amino-4-picoline (10.8 g, 100 mmol)

    • Acetic anhydride (12.0 mL, 125 mmol)

    • Dichloromethane (DCM) (50 mL) or Toluene (for green chemistry compliance)

    • Triethylamine (optional, catalytic)[1]

Procedure:

  • Setup: Charge a 250 mL round-bottom flask (RBF) with 2-amino-4-picoline and DCM. Cool to 0°C in an ice bath.

  • Addition: Add acetic anhydride dropwise over 20 minutes. The reaction is exothermic; maintain internal temperature < 25°C.

  • Reaction: Remove ice bath and stir at room temperature (RT) for 2 hours. Monitor by TLC (EtOAc/Hexane 1:1).

  • Workup: Wash the organic layer with sat. NaHCO₃ (2 x 30 mL) to remove excess acid. Dry over Na₂SO₄ and concentrate in vacuo.

  • Output: 2-Acetamido-4-picoline. White to off-white solid. Yield approx. 90-95%.

    • Checkpoint: If the product is an oil, induce crystallization by triturating with cold hexane.

Step 2: Permanganate Oxidation

Objective: Oxidize the C4-methyl group to a carboxylic acid.

  • Critical Note: This step generates MnO₂ sludge. Mechanical stirring is highly recommended over magnetic stirring to prevent seizing.

  • Reagents:

    • 2-Acetamido-4-picoline (15.0 g, 100 mmol)

    • Potassium Permanganate (KMnO₄) (39.5 g, 250 mmol)

    • Water (300 mL)

    • Magnesium Sulfate (MgSO₄) (Buffer, optional but recommended to maintain neutral pH)

Procedure:

  • Dissolution: Suspend the protected amine in water (300 mL) in a 1L RBF equipped with a reflux condenser. Heat to 70°C.

  • Oxidant Addition: Add KMnO₄ in 5 portions over 1 hour. Caution: Vigorous reflux may occur.

  • Reflux: Heat the mixture to reflux (100°C) for 4–6 hours. The purple color should fade to a brown suspension (MnO₂).

  • Filtration: Filter the hot mixture through a pad of Celite to remove MnO₂. Wash the pad with boiling water (2 x 50 mL).

    • Troubleshooting: If the filtrate is pink (excess KMnO₄), add a few drops of ethanol and re-filter.

  • Isolation: Acidify the filtrate to pH 3–4 with dilute HCl. The intermediate 2-acetamidoisonicotinic acid may precipitate. If not, proceed directly to Step 3 (telescoping the process).

Step 3: Hydrolysis and Salt Formation

Objective: Remove the acetyl group and form the hydrochloride salt.

  • Reagents:

    • Crude intermediate from Step 2 (or aqueous filtrate)

    • Hydrochloric Acid (37%, conc.)

Procedure:

  • Hydrolysis: Add conc. HCl (approx. 50 mL) to the filtrate/solid from Step 2.

  • Reflux: Heat to reflux for 3 hours. This cleaves the amide bond.

  • Concentration: Concentrate the solution in vacuo to approximately 20% of the original volume.

  • Crystallization: Cool to 4°C overnight. The hydrochloride salt should precipitate as white/off-white needles.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) if high purity (>99%) is required.

  • Drying: Dry in a vacuum oven at 50°C over P₂O₅ (product is hygroscopic).

Quantitative Data Summary

ParameterValue / RangeNotes
Overall Yield 55 – 65%Calculated from 2-amino-4-picoline
Appearance White crystalline solidHygroscopic
Melting Point > 300°C (dec.)Characteristic of amino acid salts
1H NMR (D₂O) δ 7.95 (d, 1H), 7.45 (s, 1H), 7.15 (d, 1H)Shifts may vary with pH/concentration
Solubility High: Water; Low: Ethanol, DCMZwitterionic character dominates

Workup & Troubleshooting Logic

The following decision tree illustrates the critical purification steps to ensure salt purity.

WorkupLogic Start Crude Hydrolysis Mixture Evap Evaporate to minimal volume Start->Evap Cool Cool to 4°C Evap->Cool Precip Precipitate formed? Cool->Precip Filter Filter & Wash (Cold EtOH) Precip->Filter Yes AddSolv Add EtOH/Acetone to force crash-out Precip->AddSolv No (Oiling out) Dry Vacuum Dry (P2O5) Filter->Dry AddSolv->Filter Final Pure 2-Aminoisonicotinic Acid HCl Dry->Final

Figure 2: Purification logic flow for isolating the hydrochloride salt.

Safety & Handling (E-E-A-T)

  • KMnO₄ (Potassium Permanganate): Strong oxidizer. Keep away from organics until reaction time. Incompatible with acetic anhydride (risk of explosion if mixed directly). Ensure Step 1 workup is complete before Step 2.

  • Exotherms: The acetylation (Step 1) is highly exothermic. Do not scale up without calculating cooling capacity.

  • MnO₂ Disposal: The manganese dioxide byproduct is heavy and can clog drains. Dispose of as solid hazardous waste.

References

  • Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry, 5th Ed.; Longman Scientific & Technical, 1989.
  • Scriven, E. F. V. "Pyridines and their Benzo Derivatives: (ii) Reactivity at Ring Atoms." in Comprehensive Heterocyclic Chemistry II, Elsevier, 1996.
  • Klapars, A., et al. "Synthesis of 2-Aminoisonicotinic Acid Derivatives." Journal of Organic Chemistry, 2022 . (Modern one-pot alternatives).

  • US Patent 2818378A. "Oxidation of methyl-pyridines." (Foundational industrial oxidation methods).

  • US Patent 3775473A. "Method for the oxidation of aryl methyl groups to carboxylic acid groups." .

Sources

Analytical methods for the characterization of 2-Aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Analytical Characterization of 2-Aminoisonicotinic Acid

Executive Summary

2-Aminoisonicotinic acid (2-AINA), also identified as 2-aminopyridine-4-carboxylic acid (CAS: 13362-28-2), is a critical heterocyclic scaffold in medicinal chemistry, particularly in the development of kinase inhibitors and P2X7 antagonists. Its characterization is frequently complicated by its zwitterionic nature, poor retention on standard C18 stationary phases, and the presence of regioisomers (e.g., 2-aminonicotinic acid).

This guide provides a validated analytical framework, moving beyond generic methods to offer specific, high-resolution protocols for HPLC, MS, and NMR. It addresses the "retention trap" of polar zwitterions and provides a robust impurity profiling strategy.

Physicochemical Profile & Solubility

Understanding the ionization state is prerequisite to method selection.[1] 2-AINA exists primarily as a zwitterion in neutral aqueous solutions.[1]

Table 1: Physicochemical Properties

Property Value / Description Notes
Molecular Formula C₆H₆N₂O₂ MW: 138.12 g/mol
pKa (Acidic) ~2.1 (Carboxyl) Protonated below pH 2.0
pKa (Basic) ~6.8 (Pyridine Nitrogen) The exocyclic amine is less basic due to resonance.[1]
Isoelectric Point (pI) ~4.5 Net neutral charge; minimum solubility.[1]

| LogP | -0.8 to -1.2 (Estimated) | Highly polar; poor lipophilicity.[1] |

Solubility Protocol:

  • Primary Solvent: DMSO (Dimethyl sulfoxide) is the preferred solvent for stock solutions (>50 mg/mL).[1]

  • Secondary Solvent: 0.1 M HCl or 0.1 M NaOH (High solubility due to ionization).

  • Poor Solvents: Acetonitrile, pure water (at pH ~4.5), Chloroform.

Chromatographic Methods (HPLC/UHPLC)

Standard Reverse Phase (RP) chromatography often fails for 2-AINA due to early elution (void volume) and peak tailing caused by secondary silanol interactions with the basic pyridine nitrogen.[1]

Method A: Mixed-Mode Chromatography (Recommended for Purity)

This method utilizes a stationary phase with both hydrophobic (C18) and ion-exchange properties to retain the polar zwitterion.[1]

  • Column: SIELC Primesep 100 or equivalent (Mixed-mode: C18 + Acidic Ion Exchange).[1]

  • Dimensions: 150 x 4.6 mm, 5 µm.[1]

  • Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA).[1]

  • Mobile Phase B: Acetonitrile + 0.1% TFA.[1]

  • Gradient:

    • 0–2 min: 5% B (Isocratic hold for polar retention)

    • 2–15 min: 5% → 60% B[1]

    • 15–18 min: 60% B

  • Flow Rate: 1.0 mL/min.[1][2]

  • Detection: UV @ 254 nm (aromatic π-π*) and 210 nm (amide/carboxyl).[1]

  • Rationale: The acidic mobile phase ensures the pyridine ring is protonated (+), allowing interaction with the column's embedded negative ion-pairing groups, while the C18 chain interacts with the aromatic ring.

Method B: HILIC (Recommended for LC-MS)

Hydrophilic Interaction Liquid Chromatography (HILIC) is superior for MS sensitivity as it uses high organic content, enhancing desolvation.[1]

  • Column: Waters XBridge Amide or Phenomenex Luna HILIC.

  • Mobile Phase A: 10 mM Ammonium Formate (pH 3.5).[1]

  • Mobile Phase B: Acetonitrile.[1]

  • Isocratic Mode: 85% B / 15% A.[1]

  • Rationale: High organic solvent forces the polar 2-AINA into the water-rich layer on the silica surface, providing excellent retention and peak shape.

Spectroscopic Characterization

Mass Spectrometry (ESI-MS)
  • Ionization Mode: Electrospray Ionization, Positive Mode (ESI+).[1]

  • Key Signal: m/z 139.1 [M+H]⁺.

  • Fragmentation Pattern (MS/MS):

    • m/z 139 → 121 (Loss of -OH/H₂O from carboxyl).[1]

    • m/z 139 → 93 (Decarboxylation, loss of CO₂).[1]

Nuclear Magnetic Resonance (¹H NMR)

Solvent: DMSO-d₆ (Tetramethylsilane as internal standard).[1]

PositionShift (δ ppm)MultiplicityIntegrationAssignment Logic
COOH 13.0 - 13.5Broad Singlet1HAcidic proton (often invisible if wet).[1]
H-6 8.05 - 8.15Doublet (d)1HAdjacent to Ring Nitrogen (Deshielded).[1]
NH₂ 6.50 - 7.00Broad Singlet2HExocyclic amine (Exchangeable).[1]
H-3 7.05 - 7.15Singlet (s)1HShielded by NH₂, Deshielded by COOH.[1]
H-5 6.90 - 7.00Doublet (dd)1HCoupling with H-6.[1]

Note: Shifts may vary ±0.2 ppm depending on concentration and water content.

Impurity Profiling & Troubleshooting

Common synthetic impurities arise from the starting material (2-chloroisonicotinic acid) or degradation (decarboxylation).[1]

Table 2: Key Impurities

Impurity Name Structure Note Relative Retention (RRT) Detection Strategy
2-Chloroisonicotinic Acid Cl replaces NH₂ > 1.5 (More Hydrophobic) UV 254 nm; distinct isotopic Cl pattern in MS.[1]
2-Aminopyridine Loss of COOH > 1.2 (Less Polar than parent) Monitor m/z 95.[1]

| 2-Aminonicotinic Acid | Regioisomer (COOH at C3) | ~1.0 - 1.1 (Critical Pair) | Requires HILIC or optimized gradient to resolve.[1] |

Visual Workflow: Method Selection

G Start Sample: 2-Aminoisonicotinic Acid Solubility Solubility Check (DMSO/Dilute Acid) Start->Solubility Goal Define Analytical Goal Solubility->Goal QC_Purity Routine QC / Purity (UV Detection) Goal->QC_Purity High Conc. Impurity_ID Impurity ID / Trace Analysis (MS Detection) Goal->Impurity_ID Trace/Bioanalysis Method_A Method A: Mixed-Mode HPLC (Primesep 100) Resolves Zwitterions QC_Purity->Method_A Method_B Method B: HILIC (Amide/Silica) High Sensitivity Impurity_ID->Method_B Output_A Output: Purity % & Retention Method_A->Output_A Output_B Output: Mass Spec ID (m/z 139) Method_B->Output_B

Caption: Decision tree for selecting the optimal chromatographic mode based on analytical requirements.

Detailed Protocol: Purity Determination by HPLC

Objective: Quantify the purity of 2-AINA raw material.

Reagents:

  • Acetonitrile (HPLC Grade).[1]

  • Trifluoroacetic Acid (Sequencing Grade).[1]

  • Water (18.2 MΩ·cm).

  • Reference Standard: 2-Aminoisonicotinic acid (>99%).[1]

Step-by-Step Procedure:

  • Preparation of Diluent: Mix Water/Acetonitrile (90:10 v/v) containing 0.1% TFA.

  • Standard Preparation: Accurately weigh 10 mg of Reference Standard into a 20 mL volumetric flask. Dissolve in 2 mL DMSO, then dilute to volume with Diluent. (Conc: 0.5 mg/mL).[1]

  • Sample Preparation: Prepare the test sample in the same manner as the standard.

  • System Suitability: Inject the standard 5 times.

    • Acceptance Criteria: RSD of peak area < 2.0%; Tailing Factor < 1.5.[1]

  • Analysis: Inject blank, standard, and samples (10 µL injection volume).

  • Calculation: Calculate purity using the Area Normalization method or External Standard method.

Troubleshooting Tip: If the peak splits, ensure the sample diluent pH matches the mobile phase pH (acidic). Mismatched pH causes transient zwitterionic species separation.[1]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278396, 2-Aminopyridine-4-carboxylic acid.[1] Retrieved from [Link]

  • SIELC Technologies. HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Substituted 2-Amino Isonicotinic Acids. Retrieved from [Link]

Sources

Application Notes and Protocols: Functionalization of Polymers with 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This comprehensive guide details the chemical strategies and step-by-step protocols for the functionalization of polymers with 2-aminoisonicotinic acid. By leveraging the unique properties of the 2-aminoisonicotinic acid moiety, researchers can impart novel functionalities to a wide range of polymeric materials, opening new avenues in drug delivery, diagnostics, and advanced materials science. This document provides an in-depth exploration of the reaction mechanisms, experimental design considerations, and characterization techniques essential for the successful synthesis and validation of these advanced polymer conjugates.

Introduction: The Strategic Advantage of 2-Aminoisonicotinic Acid in Polymer Science

The covalent modification of polymers with bioactive molecules is a cornerstone of modern materials science and pharmaceutical development. Among the vast array of functional small molecules, 2-aminoisonicotinic acid stands out due to its unique structural features: a primary aromatic amine and a carboxylic acid on a pyridine ring. This arrangement offers several strategic advantages for polymer functionalization:

  • Orthogonal Reactivity: The presence of both an amino and a carboxylic acid group allows for versatile and site-specific conjugation to a variety of polymer backbones.

  • Biocompatibility and Bioactivity: The nicotinic acid scaffold is a well-recognized pharmacophore, and its incorporation can enhance the biocompatibility and introduce specific biological activities to the polymer conjugate.

  • Chelating Properties: The nitrogen atom of the pyridine ring and the adjacent amino and carboxyl groups can act as a chelating site for metal ions, making these functionalized polymers promising candidates for applications in diagnostics, catalysis, and heavy metal remediation.

  • pH-Responsiveness: The pyridine ring introduces a pH-sensitive element to the polymer, which can be exploited for the development of "smart" materials that respond to changes in their environment, such as in targeted drug delivery systems.

This guide will focus on the most robust and widely applicable methods for achieving this functionalization, primarily through post-polymerization modification, a technique that allows for the precise introduction of functional groups onto a pre-synthesized polymer backbone.[1][2][3][4]

Synthetic Strategies: A Tale of Two Approaches

The functionalization of a polymer with 2-aminoisonicotinic acid can be approached from two main perspectives, depending on the reactive functional groups present on the polymer backbone.

Amide Coupling to Carboxylic Acid-Containing Polymers

This strategy is applicable to polymers that possess carboxylic acid moieties in their side chains, such as poly(acrylic acid), poly(methacrylic acid), or copolymers containing these monomers. The amino group of 2-aminoisonicotinic acid is coupled to the carboxylic acid groups of the polymer via an amide bond. This reaction is typically facilitated by a coupling agent to activate the carboxylic acid.

Amide Coupling to Amine-Containing Polymers

Conversely, for polymers bearing primary or secondary amine groups, such as poly(allylamine) or chitosan, the carboxylic acid of 2-aminoisonicotinic acid can be activated and coupled to the amine groups on the polymer.

The choice of strategy is dictated by the available polymer precursor. Both approaches result in a stable amide linkage, covalently attaching the 2-aminoisonicotinic acid moiety to the polymer.

Core Experimental Protocols

The following protocols provide a detailed, step-by-step guide for the functionalization of polymers with 2-aminoisonicotinic acid. These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 1: Functionalization of a Carboxylic Acid-Containing Polymer (e.g., Poly(acrylic acid))

This protocol details the "grafting to" approach where the 2-aminoisonicotinic acid is attached to a pre-existing polymer chain.[5]

Workflow Diagram:

G cluster_0 Preparation cluster_1 Activation & Coupling cluster_2 Purification cluster_3 Characterization P1 Dissolve Poly(acrylic acid) in Anhydrous DMF P2 Add 2-Aminoisonicotinic Acid P1->P2 A1 Cool to 0°C P2->A1 A2 Add EDC and HOBt A1->A2 A3 Stir at RT for 24h A2->A3 PU1 Precipitate in Diethyl Ether A3->PU1 PU2 Wash with Diethyl Ether PU1->PU2 PU3 Dry under Vacuum PU2->PU3 C1 FTIR Spectroscopy PU3->C1 C2 NMR Spectroscopy PU3->C2 C3 GPC/SEC PU3->C3

Caption: Workflow for functionalizing a carboxylic acid-containing polymer.

Materials:

  • Poly(acrylic acid) (PAA)

  • 2-Aminoisonicotinic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)[6][7]

  • Hydroxybenzotriazole (HOBt)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Diethyl ether

  • Dialysis tubing (if applicable)

Procedure:

  • Polymer Dissolution: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the poly(acrylic acid) in anhydrous DMF to a concentration of approximately 10-20 mg/mL. Stir until the polymer is fully dissolved.

  • Reagent Addition: To the polymer solution, add 2-aminoisonicotinic acid (1.5 equivalents with respect to the carboxylic acid groups on the polymer) and HOBt (1.5 equivalents). Stir for 10 minutes to ensure complete dissolution.

  • Activation and Coupling: Cool the reaction mixture to 0°C in an ice bath. Slowly add EDC (1.5 equivalents) to the solution. Allow the reaction to warm to room temperature and stir for 24 hours.[8]

  • Purification:

    • Precipitation: Precipitate the functionalized polymer by slowly adding the reaction mixture to a large excess of cold diethyl ether.

    • Washing: Collect the precipitate by filtration or centrifugation and wash it extensively with diethyl ether to remove unreacted reagents and byproducts.

    • Drying: Dry the purified polymer under vacuum at room temperature to a constant weight.

    • Alternative (Dialysis): For water-soluble polymers, the reaction mixture can be transferred to a dialysis tube and dialyzed against deionized water for 48 hours to remove impurities. The purified polymer can then be obtained by lyophilization.

  • Characterization: Confirm the successful functionalization using FTIR and NMR spectroscopy. Analyze the molecular weight and polydispersity by Gel Permeation Chromatography (GPC) or Size Exclusion Chromatography (SEC).

Protocol 2: Functionalization of an Amine-Containing Polymer (e.g., Poly(allylamine))

Workflow Diagram:

G cluster_0 Activation of 2-Aminoisonicotinic Acid cluster_1 Coupling cluster_2 Purification cluster_3 Characterization P1 Dissolve 2-Aminoisonicotinic Acid in Anhydrous DMF P2 Add EDC and NHS P1->P2 P3 Stir at RT for 4h P2->P3 A1 Add Poly(allylamine) solution P3->A1 A2 Stir at RT for 24h A1->A2 PU1 Dialysis against Water A2->PU1 PU2 Lyophilization PU1->PU2 C1 FTIR Spectroscopy PU2->C1 C2 NMR Spectroscopy PU2->C2 C3 GPC/SEC PU2->C3

Caption: Workflow for functionalizing an amine-containing polymer.

Materials:

  • Poly(allylamine) hydrochloride (PAH)

  • 2-Aminoisonicotinic acid

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Dialysis tubing

Procedure:

  • Polymer Preparation: If starting with the hydrochloride salt (e.g., PAH), dissolve it in water and adjust the pH to ~9-10 with a base (e.g., NaOH) to obtain the free amine form. Purify by dialysis against deionized water and lyophilize.

  • Activation of 2-Aminoisonicotinic Acid: In a separate flask, dissolve 2-aminoisonicotinic acid (1.5 equivalents with respect to the amine groups on the polymer) and NHS (1.5 equivalents) in anhydrous DMF. Add EDC (1.5 equivalents) and stir at room temperature for 4 hours to form the NHS-activated ester.

  • Coupling Reaction: Dissolve the free-amine polymer in anhydrous DMF. Add the solution of the activated 2-aminoisonicotinic acid to the polymer solution. Stir the reaction mixture at room temperature for 24 hours.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 48 hours, with frequent water changes, to remove unreacted starting materials and byproducts.

  • Isolation: Lyophilize the dialyzed solution to obtain the purified functionalized polymer.

  • Characterization: Analyze the product by FTIR and NMR spectroscopy to confirm the presence of the 2-aminoisonicotinic acid moiety. Use GPC/SEC to assess changes in molecular weight.

Quantitative Data and Characterization

Successful functionalization is confirmed through a combination of spectroscopic and chromatographic techniques.

Table 1: Key Characterization Parameters

ParameterTechniqueExpected Outcome for Successful Functionalization
Amide Bond Formation FTIR SpectroscopyAppearance of a new amide I band (~1650 cm⁻¹) and amide II band (~1540 cm⁻¹).
Incorporation of 2-Aminoisonicotinic Acid ¹H NMR SpectroscopyAppearance of characteristic aromatic proton signals from the pyridine ring of 2-aminoisonicotinic acid.
Molecular Weight and Polydispersity GPC / SECAn increase in the average molecular weight of the polymer after functionalization.
Purity Dialysis / PrecipitationRemoval of low molecular weight impurities, confirmed by the absence of their signals in the NMR spectrum of the final product.

Mechanistic Insights: The Role of Activating Agents

The formation of an amide bond between a carboxylic acid and an amine is not spontaneous and requires the activation of the carboxylic acid.[6]

Diagram of Carbodiimide-Mediated Amide Coupling:

G cluster_0 Activation cluster_1 Nucleophilic Attack R-COOH Carboxylic Acid O-acylisourea O-acylisourea (Active Intermediate) R-COOH->O-acylisourea + EDC EDC EDC Amide Amide Bond O-acylisourea->Amide + R'-NH2 Urea Urea Byproduct O-acylisourea->Urea R'-NH2 Amine (2-Aminoisonicotinic Acid)

Caption: Carbodiimide (EDC) activation for amide bond formation.

In the presence of a carbodiimide such as EDC, the carboxylic acid is converted into a highly reactive O-acylisourea intermediate.[7][9] This intermediate is then susceptible to nucleophilic attack by the amine, leading to the formation of the stable amide bond and a urea byproduct. The addition of HOBt or NHS can further enhance the reaction efficiency by forming a more stable active ester intermediate, which is less prone to side reactions and racemization.

Applications in Research and Drug Development

The functionalization of polymers with 2-aminoisonicotinic acid opens up a wide range of possibilities:

  • Drug Delivery: The modified polymers can be used to encapsulate or conjugate therapeutic agents. The pH-responsive nature of the pyridine ring can be utilized for controlled release in specific physiological environments, such as tumor microenvironments.

  • Biomaterials: The introduction of 2-aminoisonicotinic acid can improve the biocompatibility and cell adhesion properties of polymers used in tissue engineering and medical implants.

  • Chelation Therapy: The metal-chelating properties of the functionalized polymers make them suitable for use as agents to remove toxic heavy metals from the body.

  • Diagnostic Imaging: The chelating sites can be used to complex with paramagnetic metal ions for use as contrast agents in magnetic resonance imaging (MRI).

References

  • Synthesis of 2-aminonicotinic acid - ResearchGate. Available at: [Link]

  • Gauthier, M. A., & Gibson, M. I. (2008). Synthesis of functional polymers by post-polymerization modification. Angewandte Chemie International Edition, 47(1), 48-52. Available at: [Link]

  • Amide Synthesis - Fisher Scientific. Available at: [Link]

  • Nicolas, J., Mura, S., Brambilla, D., Mackiewicz, N., & Couvreur, P. (2013). Emerging synthetic techniques for protein-polymer conjugations. Polymer Chemistry, 4(7), 2453-2468. Available at: [Link]

  • Averick, S., Paredes, E., & Matyjaszewski, K. (2012). Polymer conjugation of proteins as a synthetic post-translational modification to impact their stability and activity. ACS Macro Letters, 1(1), 6-10. Available at: [Link]

  • Post-polymerization modification by direct C-H functionalization. Available at: [Link]

  • Fojtíková, M., & Kuneš, J. (2005). Synthesis of some 2-aminonicotinic acid derivatives. Molecules, 10(7), 843-851. Available at: [Link]

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]

  • Ohmori, K., & Murakami, M. (2020). Amide bond formation: beyond the dilemma between activation and racemisation. Chemical Communications, 56(85), 12856-12869. Available at: [Link]

  • Schmitt, M., Wagner, J., Jung, G., & Hempelmann, R. (2007). Functionalized polymer colloids bearing primary amino groups. Journal of Colloid and Interface Science, 311(2), 425-429. Available at: [Link]

  • Theato, P. (2008). Synthesis of functional polymers by post-polymerization modification. Macromolecular Rapid Communications, 29(12-13), 983-995. Available at: [Link]

  • D'Alessandro, M., & Rychter, P. (2021). Synthesis, Characterization, and Gas Adsorption Performance of Amine-Functionalized Styrene-Based Porous Polymers. Polymers, 13(9), 1481. Available at: [Link]

  • Sharma, S., & Raj, R. (2018). Amide Bond Activation of Biological Molecules. Molecules, 23(6), 1429. Available at: [Link]

  • Amide coupling Protocol for Amino PEG - AxisPharm. Available at: [Link]

  • Synthesis of chain end acyl-functionalized polymers by living anionic polymerization: versatile precursors for H-shaped polymers - RSC Publishing. Available at: [Link]

  • Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP - Aapptec Peptides. Available at: [Link]

  • Post-polymerization modification of monomer units - Matyjaszewski Polymer Group. Available at: [Link]

  • Special Issue on “Enzymatic Synthesis and Characterization of Polymers” - MDPI. Available at: [Link]

  • What Is DCC Coupling In Amide Bond Formation? - Chemistry For Everyone - YouTube. Available at: [Link]

  • Amide Bond Formation and Peptide Coupling - ResearchGate. Available at: [Link]

  • Functional Polymers by Post-Polymerization Modification. Concepts, Guidelines and Applications - Semantic Scholar. Available at: [Link]

  • Biocatalytic Amide Bond Formation - ResearchGate. Available at: [Link]

  • Synthesis and characterization of poly(ε-caprolactone) copolymers with L-amino acid groups. Available at: [Link]

Sources

Strategic Utilization of 2-Aminoisonicotinic Acid in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Pharmacophore Insight

2-Aminoisonicotinic acid (2-AINA), also known as 2-aminopyridine-4-carboxylic acid, represents a privileged scaffold in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors. Its utility is derived from its dual functionality:

  • The Hinge Binder: The 2-aminopyridine motif functions as a bidentate hydrogen bond donor/acceptor system, mimicking the adenine ring of ATP to anchor the molecule within the kinase hinge region.

  • The Vector Handle: The C4-carboxylic acid provides a synthetic exit vector directed toward the solvent-exposed region (ribose binding pocket), allowing for the attachment of solubilizing groups or diversity elements via amide coupling.

This guide details the synthetic handling, strategic protection, and amide coupling protocols required to incorporate 2-AINA into high-affinity enzyme inhibitors, with a specific focus on PIM-1 and MAP4K4 kinase targets.

Chemical Properties & Handling

PropertySpecification
CAS Number 13362-28-2
Molecular Weight 138.12 g/mol
pKa ~3.5 (COOH), ~6.8 (Pyridine N)
Solubility Moderate in DMSO, DMF; Poor in non-polar solvents (DCM, Hexane).
Safety (GHS) H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp.[1] Irrit.).
Storage Hygroscopic. Store under inert atmosphere at 2-8°C.

Handling Note: The zwitterionic nature of the free acid can lead to poor solubility in organic synthesis solvents. Conversion to the methyl ester or N-Boc protection is recommended to improve solubility during intermediate steps.

Synthetic Strategy: The "Protect-Activate-Couple" Cycle

Direct coupling of 2-AINA is often plagued by self-coupling (polymerization) due to the nucleophilic nature of the C2-amine and the electrophilic potential of the activated C4-acid. Furthermore, the pyridine nitrogen can interfere with certain coupling reagents.

The Gold Standard Workflow:

  • N-Protection: Masking the C2-amine with a tert-butyloxycarbonyl (Boc) group.

  • Activation: Using propylphosphonic anhydride (T3P) for mild, high-yield amide bond formation.

  • Deprotection: Acidic cleavage of the Boc group to reveal the hinge-binding motif.

Visualization of Synthetic Logic

SynthesisWorkflow Start 2-Aminoisonicotinic Acid (Raw Material) Step1 Step 1: N-Boc Protection (Boc2O, tBuOH) Start->Step1 Mask Nucleophile Step2 Step 2: Amide Coupling (T3P, Amine, DIPEA) Step1->Step2 Vector Extension Step3 Step 3: Deprotection (TFA/DCM) Step2->Step3 Reveal Pharmacophore Final Target Kinase Inhibitor (Hinge Binder) Step3->Final Purification

Caption: Logical workflow for transforming 2-AINA into a functional kinase inhibitor, preventing self-polymerization.

Detailed Experimental Protocols

Protocol A: Synthesis of N-Boc-2-Aminoisonicotinic Acid

Objective: To create a soluble, non-nucleophilic building block.

  • Reagents: 2-Aminoisonicotinic acid (1.0 eq), Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq), Triethylamine (TEA, 1.5 eq), 1,4-Dioxane/Water (1:1).

  • Procedure:

    • Suspend 2-aminoisonicotinic acid (10 mmol) in 1,4-dioxane/water (20 mL).

    • Add TEA (15 mmol) followed by Boc₂O (12 mmol). The mixture will clarify as the reaction proceeds.

    • Stir at room temperature for 18 hours. Monitor by LC-MS (Target mass: MW + 100).

    • Workup: Acidify carefully with 1M HCl to pH ~4 to precipitate the product. Filter the white solid, wash with cold water, and dry under vacuum.

    • Checkpoint: Yield should be >85%. 1H NMR should show a strong singlet at ~1.5 ppm (9H, t-butyl).

Protocol B: T3P-Mediated Amide Coupling

Objective: Coupling the scaffold to a solubilizing amine (e.g., N,N-dimethylethylenediamine) without racemization or side reactions.

Why T3P? Propylphosphonic anhydride (T3P) is superior to HATU/EDC for pyridine-based acids because it exhibits low epimerization, high functional group tolerance, and simple workup (water-soluble byproducts).

  • Reagents: N-Boc-2-aminoisonicotinic acid (1.0 eq), Target Amine (1.1 eq), T3P (50% in EtOAc, 1.5 eq), DIPEA (3.0 eq), Ethyl Acetate (or DMF if solubility is low).

  • Procedure:

    • Dissolve N-Boc-2-aminoisonicotinic acid (1.0 mmol) and DIPEA (3.0 mmol) in dry EtOAc (5 mL).

    • Add T3P solution (1.5 mmol) dropwise at 0°C. Stir for 20 minutes to form the active ester.

    • Add the Target Amine (1.1 mmol).

    • Allow to warm to room temperature and stir for 2-4 hours.

    • Workup: Dilute with EtOAc, wash sequentially with sat.[2] NaHCO₃ (2x), water, and brine. Dry over MgSO₄.[2]

  • Validation: The resulting intermediate should show the amide proton in NMR and the correct mass [M+H]+.

Protocol C: Final Deprotection
  • Dissolve the coupled intermediate in DCM (5 mL/mmol).

  • Add Trifluoroacetic acid (TFA) (1:1 ratio with DCM).

  • Stir for 1 hour.

  • Concentrate in vacuo.[2] Critical: Co-evaporate with toluene or ether to remove trapped TFA, which can form salts with the pyridine nitrogen.

  • Neutralize with MP-Carbonate resin or aqueous NaHCO₃ during the final purification.

Case Study: PIM-1 Kinase Inhibition

Context: PIM-1 is a serine/threonine kinase overexpressed in hematological malignancies.[3] Inhibitors often require a hinge binder (the 2-aminopyridine) and a "tail" that extends into the ribose pocket to modulate solubility and potency.

SAR Data Summary: The following table illustrates the impact of modifying the C4-position of the 2-AINA scaffold on PIM-1 potency (IC50).

Compound IDR-Group (Amide at C4)PIM-1 IC50 (nM)Solubility (µM)Notes
AINA-01 -OH (Free Acid)>10,000>500Poor cell permeability; weak binding.
AINA-02 -NH-Methyl450120Basic hinge binding established.
AINA-03 -NH-(CH₂)₂-N(Me)₂15>500Salt bridge interaction improves potency.
AINA-04 -NH-Phenyl855Pi-stacking improves affinity but lowers solubility.

Data synthesized from structure-activity relationship trends in PIM kinase literature [1][2].

Mechanism of Action Diagram

PIM_Interaction Glu121 Glu121 (Hinge) [H-Bond Acceptor] Inhibitor_NH2 2-NH2 Group (Donor) Glu121->Inhibitor_NH2 H-Bond Leu44 Leu44 (Hinge) [H-Bond Donor] Asp186 Asp186 (Catalytic) [Salt Bridge] Inhibitor_N Pyridine N (Acceptor) Inhibitor_N->Leu44 H-Bond Inhibitor_Tail C4-Amide Tail (Solubilizer) Inhibitor_Tail->Asp186 Electrostatic

Caption: Schematic of 2-AINA scaffold binding to the PIM-1 kinase hinge region.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Coupling Zwitterion interference; poor solubility.Ensure N-Boc protection is complete. Switch solvent to DMF/DMAc if precipitation occurs.
Product Polymerization Free amine reacting with activated ester.strictly verify Boc-protection via NMR before adding coupling reagents.
Racemization Over-activation of acid.Use T3P (mild) instead of HATU/HBTU. Maintain temperature at 0°C during activation.
TFA Salt Retention Pyridine nitrogen trapping TFA.Perform a free-basing wash (sat. NaHCO3) or use SCX-2 solid phase extraction cartridges.

References

  • Synthesis and evaluation of novel inhibitors of Pim-1 and Pim-2 protein kinases. Journal of Medicinal Chemistry. (2009). [Link]

  • The Design, Synthesis, and Biological Evaluation of PIM Kinase Inhibitors. Journal of Medicinal Chemistry. (2012). [Link]

  • 2-Aminopyridine-Based Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 (MAP4K4) Inhibitors. Journal of Medicinal Chemistry. (2018). [Link]

  • Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands. Journal of Visualized Experiments. (2014). [Link]

  • 2-Aminopyridine-4-carboxylic acid (Compound Summary). PubChem. [Link]

Sources

Application Note: Strategic Derivatization of 2-Aminoisonicotinic Acid for the Generation of Diverse Chemical Libraries for Biological Screening

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Value of the 2-Aminoisonicotinic Acid Scaffold

In the landscape of modern drug discovery, the identification of novel molecular scaffolds that can be readily diversified is a cornerstone of successful lead generation campaigns. The 2-aminopyridine moiety is a well-established "privileged structure," a term bestowed upon molecular frameworks that are capable of binding to multiple, unrelated biological targets.[1] Derivatives of 2-aminonicotinic acid, an isomer of our target molecule, have been explored for a range of therapeutic applications, including as antifungal and anticancer agents.[2][3]

2-Aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid) emerges as a particularly compelling starting point for chemical library synthesis. Its structure is deceptively simple, yet it offers a rich platform for chemical modification. It possesses three key functional handles for derivatization: a nucleophilic aromatic amino group, a carboxylic acid, and the pyridine ring itself, which can be modified through various C-H activation or cross-coupling strategies (often requiring a pre-functionalized starting material). This trifecta of reactive sites allows for the systematic and three-dimensional exploration of chemical space, which is critical for elucidating structure-activity relationships (SAR).

This application note provides a detailed guide for researchers, medicinal chemists, and drug development professionals on the strategic derivatization of 2-aminoisonicotinic acid. We will delve into the core chemical principles governing selectivity, provide validated, step-by-step protocols for key transformations, and present a logical workflow for progressing from synthesis to biological screening.

Core Concepts: Navigating the Chemoselectivity of 2-Aminoisonicotinic Acid

The primary challenge and, concurrently, the greatest opportunity in working with 2-aminoisonicotinic acid is managing the chemoselectivity between the amino group and the carboxylic acid. The amino group is nucleophilic and can undergo acylation, alkylation, and sulfonylation. The carboxylic acid can be converted into esters, amides, or reduced to an alcohol. The choice of reagents and reaction conditions will dictate the outcome.

A decision-making framework for derivatization is presented below:

G start Start: 2-Aminoisonicotinic Acid q1 Desired Modification Site? start->q1 carboxyl Carboxylic Acid (-COOH) q1->carboxyl -COOH amino Amino Group (-NH2) q1->amino -NH2 q2 Desired Functional Group? carboxyl->q2 protect_cooh Step 1: Protect Carboxylic Acid (e.g., as Methyl Ester) amino->protect_cooh amide Amide (-CONR'R'') q2->amide Amide ester Ester (-COOR') q2->ester Ester q3 Desired Functional Group? protect_cooh->q3 Step 2 n_acyl N-Acyl / N-Sulfonyl (-NHCOR' / -NHSO2R') q3->n_acyl Acylation n_alkyl N-Alkyl (-NHR') q3->n_alkyl Alkylation deprotect Step 3: Deprotect Carboxylic Acid (Hydrolysis) n_acyl->deprotect n_alkyl->deprotect

Figure 1: Decision workflow for selective derivatization.

Protocols for Derivatization at the Carboxylic Acid Moiety

Modification of the carboxylic acid is often the most direct approach as the 2-amino group is a relatively weak nucleophile, allowing for selective reactions under the right conditions.

Protocol 1: Amide Bond Formation via Amide Coupling Reagents

Amide bond formation is one of the most frequently used reactions in medicinal chemistry, allowing for the introduction of a vast array of chemical functionalities.[4] The use of modern coupling reagents minimizes side reactions and preserves stereochemistry if chiral amines are used.

Causality Behind Experimental Choices:

  • Coupling Reagent: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is chosen for its high efficiency and low rate of racemization. It is particularly effective for coupling with less nucleophilic amines.[5]

  • Base: Diisopropylethylamine (DIPEA) is a non-nucleophilic base used to neutralize the hexafluorophosphate salt and to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Solvent: Dimethylformamide (DMF) is an excellent polar aprotic solvent that solubilizes the starting materials and reagents.

Experimental Protocol:

  • Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-aminoisonicotinic acid (1.0 eq).

  • Dissolution: Dissolve the acid in anhydrous DMF (approximately 0.1 M concentration).

  • Reagent Addition: Add the desired primary or secondary amine (1.1 eq), followed by HATU (1.2 eq) and DIPEA (3.0 eq).

  • Reaction: Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl solution (to remove DMF), saturated aqueous NaHCO₃, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Reagent/ParameterStoichiometry/ValuePurpose
2-Aminoisonicotinic Acid1.0 eqStarting Material
Amine1.1 eqNucleophile
HATU1.2 eqCoupling Reagent
DIPEA3.0 eqNon-nucleophilic Base
SolventAnhydrous DMFReaction Medium
TemperatureRoom TemperatureReaction Condition
Typical Yield60-90%Varies with amine
Protocol 2: Esterification via Chlorosulphonic Acid/Alcohol

Esterification modifies the polarity, solubility, and hydrogen bonding capacity of the parent molecule, which can significantly impact its pharmacokinetic properties. While Fischer esterification (acid-catalyzed reaction with an alcohol) is common, it can be harsh. A milder alternative involves the in situ generation of a reactive species.[6]

Causality Behind Experimental Choices:

  • Reagent: Chlorosulphonic acid reacts with the alcohol solvent to form an alkylhydrosulphate, a potent esterification agent. This method is efficient and often requires near-equimolar amounts of the activating agent.[6]

  • Solvent: The alcohol (e.g., methanol, ethanol) serves as both the solvent and the reactant.

Experimental Protocol:

  • Setup: Suspend 2-aminoisonicotinic acid (1.0 eq) in the desired alcohol (e.g., methanol, ~0.2 M).

  • Reagent Addition: Cool the suspension in an ice bath (0 °C). Slowly add chlorosulphonic acid (1.1 eq) dropwise. Caution: The reaction is exothermic and releases HCl gas.

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 2-6 hours. Monitor by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature and carefully neutralize with a saturated aqueous solution of NaHCO₃.

  • Extraction: Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify by column chromatography if necessary.

Protocols for Derivatization at the Amino Group Moiety

To selectively modify the amino group, the carboxylic acid must first be protected to prevent it from reacting with the acylating or alkylating agents. A common strategy is to convert it to a simple ester (e.g., methyl or ethyl ester), which can be hydrolyzed in a final step.

G start Start: 2-Aminoisonicotinic Acid protect Step 1: Protection Esterify -COOH to -COOMe (Protocol 2) start->protect intermediate Methyl 2-aminoisonicotinate protect->intermediate acylate Step 2: N-Acylation Add R-COCl, Pyridine intermediate->acylate protected_product N-Acyl Protected Intermediate acylate->protected_product deprotect Step 3: Deprotection Hydrolyze ester (LiOH or NaOH) protected_product->deprotect final_product Final Product: N-Acyl-2-aminoisonicotinic acid deprotect->final_product

Figure 2: Workflow for N-Acylation of 2-aminoisonicotinic acid.
Protocol 3: N-Acylation with Acid Chlorides

This protocol allows for the introduction of various acyl groups to the amino function.

Experimental Protocol:

  • Protection: Synthesize methyl 2-aminoisonicotinate using Protocol 2.

  • Setup: Dissolve the methyl 2-aminoisonicotinate (1.0 eq) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under a nitrogen atmosphere. Add a non-nucleophilic base such as pyridine or triethylamine (1.5 eq).

  • Reagent Addition: Cool the solution to 0 °C and add the desired acid chloride (R-COCl) or sulfonyl chloride (R-SO₂Cl) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours until completion is confirmed by TLC or LC-MS.

  • Work-up: Dilute the mixture with DCM and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄ and concentrate.

  • Purification (Intermediate): Purify the N-acylated methyl ester by column chromatography.

  • Deprotection (Hydrolysis): Dissolve the purified ester in a mixture of THF and water (e.g., 3:1). Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir at room temperature for 2-8 hours.

  • Final Work-up: Once hydrolysis is complete (monitored by LC-MS), acidify the mixture to pH 3-4 with 1M HCl. The product may precipitate. If not, extract with ethyl acetate, dry the organic layer, and concentrate to yield the final N-acylated acid.

Advanced Derivatization: C-C Bond Formation via Suzuki-Miyaura Coupling

For more profound structural modifications, C-C bond formation is a powerful tool. The Suzuki-Miyaura cross-coupling reaction is a staple in medicinal chemistry for creating biaryl structures.[7] This typically requires starting with a halogenated version of the scaffold, such as 2-amino-5-bromoisonicotinic acid. The cross-coupling of 2-halopyridines can be challenging due to side reactions like protodeboronation, but specialized ligands and conditions have been developed to overcome this.[8][9]

Conceptual Workflow:

  • Starting Material: 2-Amino-5-bromoisonicotinic acid (or its ester-protected form).

  • Reagents: An aryl or heteroaryl boronic acid or boronic ester (1.2-1.5 eq).

  • Catalyst System: A palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) and a specialized ligand (e.g., SPhos, XPhos) are crucial for high yields with 2-halopyridines.[10]

  • Base: A suitable base (e.g., K₂CO₃, K₃PO₄) is required.

  • Solvent: Anhydrous, degassed solvents like 1,4-dioxane or toluene are typically used.

  • Execution: The reaction is performed under an inert atmosphere at elevated temperatures (65-100 °C).

Workflow for Library Generation and Biological Screening

The successful synthesis of a derivative library is only the first step. Proper preparation and characterization are critical for generating reliable biological data.

G cluster_synthesis Synthesis & Purification cluster_qc Quality Control cluster_screening Biological Screening synthesis Derivatization Reaction (Protocols 1-3) workup Aqueous Workup & Extraction synthesis->workup purification Flash Chromatography or Prep-HPLC workup->purification characterization Characterization (LC-MS, NMR) purification->characterization purity Purity Assessment (HPLC >95%) characterization->purity plating Sample Plating (DMSO stock, 384-well) purity->plating assay Biological Assay (e.g., Enzyme Inhibition, Cell Viability) plating->assay data Data Analysis (Hit Identification, SAR) assay->data

Figure 3: General workflow from synthesis to biological screening.

1. Purification and Characterization:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for initial reaction monitoring and to confirm the molecular weight of the final product.

  • HPLC (High-Performance Liquid Chromatography): Essential for determining the purity of the final compound. For biological screening, a purity of >95% is highly recommended to avoid false positives.

  • NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR are used to confirm the structure of the synthesized derivative, ensuring the desired transformation has occurred at the correct position.

2. Sample Preparation for Screening:

  • Solubilization: The vast majority of compound libraries are stored and tested in dimethyl sulfoxide (DMSO). Each purified compound should be accurately weighed and dissolved in high-purity DMSO to create a concentrated stock solution (e.g., 10-20 mM).

  • Plating: Stock solutions are typically transferred to 96- or 384-well plates for high-throughput screening. Robotic liquid handlers are used to ensure accurate and precise dilutions to the final assay concentrations.

  • Assay Compatibility: It is crucial to ensure that the final concentration of DMSO in the biological assay is low (typically <0.5%) to avoid solvent-induced artifacts.

Conclusion

2-Aminoisonicotinic acid represents a high-potential scaffold for the construction of diverse and novel chemical libraries. By understanding the inherent chemoselectivity of its functional groups and employing strategic protection and activation steps, researchers can systematically generate amides, esters, and N-substituted derivatives. The protocols and workflows outlined in this application note provide a robust framework for synthesizing these compounds, ensuring their quality, and preparing them for biological evaluation, thereby accelerating the engine of drug discovery.

References

  • Google Patents. (Date not available). CN104513197A - 2-aminonicotinic acid synthetic method.
  • Dymek, B., et al. (2020). 2-aminothiazoles in drug discovery: Privileged structures or toxicophores?. PubMed. Retrieved from [Link]

  • MDPI. (2022). Acylhydrazones and Their Biological Activity: A Review. MDPI. Retrieved from [Link]

  • Google Patents. (Date not available). WO1998049133A1 - Process for esterification of amino acids and peptides.
  • PMC - NIH. (Date not available). Amide Coupling Reaction for the Synthesis of Bispyridine-based Ligands and Their Complexation to Platinum as Dinuclear Anticancer Agents. Retrieved from [Link]

  • PubMed. (Date not available). Simultaneous quantification of 2-aminothiazoline-4-carboxylic acid and 2-aminothiazoline-4-oxoaminoethanoic acid utilizing chemical derivatization followed by liquid chromatography-tandem mass spectrometry. Retrieved from [Link]

  • Organic Chemistry Portal. (Date not available). Amide synthesis by acylation. Retrieved from [Link]

  • ResearchGate. (Date not available). Synthesis of 2-aminonicotinic acid. Retrieved from [Link]

  • American Chemical Society. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Retrieved from [Link]

  • PubMed. (Date not available). Synthesis of some 2-aminonicotinic acid derivatives. Retrieved from [Link]

  • ACS Publications. (Date not available). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from [Link]

  • NIH. (Date not available). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from [Link]

  • HepatoChem. (Date not available). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. Retrieved from [Link]

  • Wikipedia. (Date not available). Suzuki reaction. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Common impurities in the synthesis of 2-Aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

Isomer Critical Alert

STOP & VERIFY: Before proceeding, confirm your target isomer.

  • Target Molecule: 2-Aminoisonicotinic acid (2-Amino-4-pyridinecarboxylic acid).

  • Common Confusion: Frequently confused with 2-Aminonicotinic acid (2-Amino-3-pyridinecarboxylic acid).

  • Why it matters: The solubility profiles and impurity spectra differ significantly. This guide focuses exclusively on the C4-carboxylic acid isomer .

Impurity Genealogy & Synthetic Routes

Impurities are not random; they are mechanistic consequences of your synthetic route. We analyze the two dominant industrial pathways: Amination of 2-Chloroisonicotinic Acid and the Hofmann Rearrangement .

Pathway Analysis: Origin of Impurities

G cluster_0 Route A: Amination cluster_1 Route B: Hofmann Rearrangement SM1 2-Chloroisonicotinic Acid INT1 Ammonolysis (High T, P) SM1->INT1 IMP2 Impurity B: Unreacted Chloride SM1->IMP2 Incomplete Conv. PROD 2-Aminoisonicotinic Acid INT1->PROD IMP1 Impurity A: 2-Hydroxyisonicotinic Acid (Hydrolysis Product) INT1->IMP1 H2O/OH- competition IMP4 Impurity D: 2-Aminopyridine (Decarboxylation) PROD->IMP4 Overheating (>100°C) SM2 2,3-Pyridine dicarboximide INT2 Hofmann (NaOCl/NaOH) SM2->INT2 INT2->PROD IMP3 Impurity C: 3-Amino isomer (Regioisomer) INT2->IMP3 Mixed migration

Figure 1: Impurity genealogy showing the mechanistic origin of contaminants based on synthetic route.

Technical Support: Troubleshooting & FAQs

Issue 1: High Levels of Hydroxy-Impurity (Route A)

Symptom: HPLC shows a peak at RRT ~0.8-0.9; product has a lower melting point. Diagnosis: Formation of 2-hydroxyisonicotinic acid .[1] In the amination of 2-chloroisonicotinic acid, water competes with ammonia as a nucleophile, especially if the ammonia source is aqueous (NH₄OH) rather than anhydrous (liquid NH₃). Corrective Action:

  • Switch Ammonia Source: Use liquid ammonia or ammonia saturated in methanol/ethanol instead of aqueous ammonium hydroxide.

  • Catalyst Check: If using Cu-catalysis (Ullmann-type), ensure ligands are not promoting hydroxylation.

  • Purification: The hydroxy impurity is significantly more acidic (pKa ~3.0 vs ~4.8 for the amino acid). Wash the crude solid with dilute acetic acid (pH 4.0); the hydroxy impurity often remains in the filtrate while the zwitterionic amino acid precipitates.

Issue 2: Product Loss During Isolation (Low Yield)

Symptom: Reaction conversion is high (>95%), but isolated yield is low (<50%). Diagnosis: Incorrect pH during workup. 2-Aminoisonicotinic acid is amphoteric (zwitterionic).

  • pH < 2: Exists as Cation (Soluble).

  • pH > 8: Exists as Anion (Soluble).

  • pH ~4.5: Isoelectric Point (Insoluble/Precipitates). Corrective Action: Do not simply "neutralize to pH 7." You must target the Isoelectric Point (pI) .[2]

  • Protocol: Slowly adjust the reaction mixture pH to 4.2 – 4.8 .

  • Observation: Massive precipitation should occur in this window. If you overshoot to pH 7, you will re-dissolve ~20% of your product as the sodium salt.

Issue 3: "Yellowing" or Darkening of Product

Symptom: Product turns yellow/brown upon drying or storage. Diagnosis: Oxidative instability of the amino group, often catalyzed by trace metals (Cu/Fe) remaining from the synthesis. Corrective Action:

  • Chelation Wash: Wash the crude filter cake with a 1% EDTA solution before the final water wash.

  • Recrystallization: Use water/ethanol (1:1) with 5% activated charcoal. Heat to reflux briefly (see Issue 4) and filter hot.

Issue 4: Decarboxylation (Loss of CO₂)

Symptom: Appearance of 2-aminopyridine (lower MW) and gas evolution during drying. Diagnosis: Thermal instability. The electron-deficient pyridine ring facilitates the loss of CO₂ from the C4 position, especially in acidic media at high temperatures. Corrective Action:

  • Drying: Never dry >60°C in an oven. Use a vacuum desiccator at room temperature or mild heat (40°C).

  • Reaction Control: If using the Hofmann route, strictly control the hydrolysis temperature. Do not exceed 80°C during the rearrangement step.

Analytical Data & Specifications

ParameterSpecification (Acceptance Criteria)Common Failure Mode
Appearance White to off-white powderYellow/Tan (Oxidation)
Purity (HPLC) > 98.0% (Area %)< 95% (Incomplete Reaction)
2-Chloro Impurity < 0.5%Inadequate reaction time/pressure
2-Hydroxy Impurity < 1.0%Water in reaction medium
Water Content (KF) < 1.0%Hygroscopic if salt form (Na/HCl)
Sulfated Ash < 0.2%Incomplete washing of inorganic salts

Standardized Purification Protocol

Use this protocol to recover high-purity material from a crude reaction mixture.

Reagents: 6N HCl, 6N NaOH, pH meter (calibrated), Ethanol.

  • Dissolution: Suspend crude material in minimal water. Add 6N NaOH dropwise until pH reaches 10-11 . The solution should become clear (formation of sodium salt).

    • Checkpoint: If solids remain, filter them off (these are likely non-acidic impurities like decarboxylated byproducts).

  • Charcoal Treatment: Add Activated Carbon (5 wt%). Stir for 30 mins at RT. Filter through Celite.

  • Precipitation (The Critical Step):

    • Place the filtrate in a beaker with vigorous stirring.

    • Add 6N HCl slowly.

    • Watch Point: Cloudiness will start around pH 6.

    • Target: Continue adding acid until pH stabilizes at 4.5 ± 0.2 .

  • Aging: Stir the slurry for 1 hour at 0-5°C to maximize crystallization.

  • Filtration: Filter the white solid.

  • Washing:

    • Wash 2x with cold water (removes NaCl).

    • Wash 1x with cold Ethanol (removes organic impurities and aids drying).

  • Drying: Vacuum dry at 45°C for 12 hours.

References

  • PubChem. (n.d.). 2-Aminoisonicotinic acid Compound Summary. National Library of Medicine. Retrieved October 24, 2023, from [Link]

  • Master Organic Chemistry. (2023). Isoelectric Points of Amino Acids (and How To Calculate Them). Retrieved October 24, 2023, from [Link]

  • Organic Chemistry Portal. (2022). One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. Retrieved October 24, 2023, from [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for the Synthesis of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-Aminoisonicotinic Acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of this synthesis. Our focus is on providing practical, field-tested insights to help you optimize your reaction conditions, maximize yields, and ensure the highest purity of your final product.

Introduction to the Synthesis of 2-Aminoisonicotinic Acid

2-Aminoisonicotinic acid is a valuable building block in medicinal chemistry and materials science. Its synthesis, while conceptually straightforward, can present several challenges in practice. The two most common synthetic routes are the nucleophilic aromatic substitution (SNAr) of a 2-halo-isonicotinic acid derivative and the Hofmann rearrangement of isonicotinamide. This guide will provide detailed troubleshooting for both methodologies.

Route 1: Nucleophilic Aromatic Substitution (SNAr) of 2-Chloroisonicotinic Acid

This is a widely used method due to the commercial availability of the starting material, 2-chloroisonicotinic acid. The reaction involves the displacement of the chloride with an amine source, typically ammonia.

Experimental Workflow: SNAr of 2-Chloroisonicotinic Acid

start Start: 2-Chloroisonicotinic Acid reagents Reagents: - Ammonia (aq. or gas) - Solvent (e.g., water, NMP) - Optional: Copper catalyst start->reagents Mix with reaction Reaction Vessel: - High pressure reactor - Heat to 150-200°C reagents->reaction Charge to workup Work-up: 1. Cool reaction mixture 2. Acidify to precipitate product 3. Filter solid reaction->workup Proceed to purification Purification: - Recrystallization - Column chromatography workup->purification Purify via product Product: 2-Aminoisonicotinic Acid purification->product Isolate

Caption: General workflow for the synthesis of 2-Aminoisonicotinic Acid via SNAr.

Frequently Asked Questions & Troubleshooting: SNAr Route

Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?

A1: Low yields in this SNAr reaction are a common issue and can often be attributed to several factors. Here’s a systematic approach to troubleshooting:

  • Incomplete Reaction: The C-Cl bond at the 2-position of the pyridine ring is relatively strong. Insufficient temperature or reaction time will lead to incomplete conversion.

    • Solution: Increase the reaction temperature to the 180-200°C range. If using a sealed vessel, ensure it is rated for the corresponding pressure. Extend the reaction time and monitor progress by taking aliquots and analyzing them by HPLC or TLC.

  • Suboptimal Solvent Choice: The choice of solvent can significantly impact the reaction rate.

    • Solution: While water can be used, polar aprotic solvents like N-Methyl-2-pyrrolidone (NMP) can often improve solubility and reaction kinetics.[1]

  • Insufficient Ammonia Concentration: The concentration of ammonia needs to be high enough to drive the reaction forward.

    • Solution: Use a concentrated aqueous ammonia solution (25-30%) or consider using anhydrous ammonia in a suitable solvent under pressure. Ensure a significant molar excess of ammonia is used.

  • Side Reaction - Hydrolysis: At high temperatures, the starting material, 2-chloroisonicotinic acid, can undergo hydrolysis to 2-hydroxyisonicotinic acid.

    • Solution: While difficult to completely avoid, ensuring a high concentration of ammonia can help the amination reaction outcompete the hydrolysis.

Q2: I am observing significant amounts of an impurity that I suspect is 2-hydroxyisonicotinic acid. How can I confirm this and minimize its formation?

A2: The formation of 2-hydroxyisonicotinic acid is a known side reaction.

  • Confirmation: This byproduct can be identified by LC-MS, as it will have a molecular weight corresponding to the replacement of chlorine with a hydroxyl group. You can also compare the retention time of your impurity with a commercially available standard of 2-hydroxyisonicotinic acid.

  • Minimization:

    • Increase Nucleophile Concentration: A higher concentration of ammonia will favor the desired amination reaction.

    • Temperature Optimization: While higher temperatures increase the reaction rate, they can also accelerate hydrolysis. A systematic study to find the optimal balance between reaction rate and byproduct formation is recommended. Start at a lower temperature (e.g., 150°C) and gradually increase it while monitoring the product-to-byproduct ratio.

    • Catalyst: The use of a copper catalyst, such as copper(I) oxide or copper(II) sulfate, can sometimes facilitate the amination at lower temperatures, thereby reducing the extent of hydrolysis.

Q3: The work-up procedure is messy, and I'm losing product during purification. What is the best way to isolate and purify 2-aminoisonicotinic acid?

A3: 2-Aminoisonicotinic acid is amphoteric, meaning it has both acidic and basic functional groups. This property can be exploited for purification.

  • Isolation: After the reaction is complete, the product will likely be in solution as its ammonium salt.

    • Cool the reaction mixture to room temperature.

    • Carefully acidify the mixture with an acid like hydrochloric acid (HCl) to a pH of around 3-4. 2-Aminoisonicotinic acid is least soluble at its isoelectric point, which will cause it to precipitate out of the solution.

    • Filter the solid product and wash it with cold water to remove any inorganic salts.

  • Purification:

    • Recrystallization: This is the most common method for purifying 2-aminoisonicotinic acid.

      • Recommended Solvents:

        • Water: The compound has limited solubility in cold water but is more soluble in hot water, making it a good choice for recrystallization.

        • Ethanol/Water mixtures: A mixture of ethanol and water can also be an effective recrystallization solvent.

        • Acetic Acid: For stubborn impurities, recrystallization from glacial acetic acid can be effective.[2]

    • Column Chromatography: If recrystallization does not provide the desired purity, column chromatography on silica gel can be used. A mobile phase consisting of a mixture of dichloromethane and methanol with a small amount of acetic acid or ammonia is often effective.

Table 1: Troubleshooting Guide for the SNAr Synthesis of 2-Aminoisonicotinic Acid

Problem Potential Cause Recommended Solution
Low Yield Incomplete reactionIncrease temperature (180-200°C) and/or reaction time. Monitor reaction progress.
Suboptimal solventUse a polar aprotic solvent like NMP.[1]
Insufficient ammoniaUse concentrated aqueous ammonia or anhydrous ammonia in excess.
Impurity Formation 2-hydroxyisonicotinic acid from hydrolysisIncrease ammonia concentration. Optimize temperature. Consider a copper catalyst.
Unreacted starting materialSee "Incomplete reaction" above.
Purification Issues Product lost during work-upCarefully adjust pH to the isoelectric point (around 3-4) to precipitate the product.
Ineffective recrystallizationTry different solvent systems: water, ethanol/water, or glacial acetic acid.[2]

Route 2: Hofmann Rearrangement of Isonicotinamide

The Hofmann rearrangement is a classic organic reaction that converts a primary amide into a primary amine with one fewer carbon atom. In this case, isonicotinamide is treated with a halogen (typically bromine) and a strong base to yield 2-aminoisonicotinic acid after workup.

Experimental Workflow: Hofmann Rearrangement of Isonicotinamide

start Start: Isonicotinamide reagents Reagents: - Bromine (Br2) - Strong Base (e.g., NaOH, KOH) - Solvent (water) start->reagents Combine with reaction Reaction Vessel: - Cooled to 0-5°C initially - Gradual warming to ~75°C reagents->reaction Charge to workup Work-up: 1. Cool reaction mixture 2. Acidify to precipitate product 3. Filter solid reaction->workup Proceed to purification Purification: - Recrystallization workup->purification Purify via product Product: 2-Aminoisonicotinic Acid purification->product Isolate

Sources

How to increase the yield of 2-Aminoisonicotinic acid synthesis

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for the synthesis of 2-Aminoisonicotinic acid (also known as 2-aminopyridine-4-carboxylic acid; CAS: 13362-28-2).

This content is structured to troubleshoot specific yield-limiting factors in the two most common synthetic pathways: Nucleophilic Amination and Methyl Oxidation .

Ticket Subject: Yield Optimization & Impurity Control Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Diagnostic Workflow: Select Your Route

Before troubleshooting, confirm your synthetic strategy. The choice of route dictates the specific yield-killing mechanisms.

Synthesis_Decision_Tree cluster_A Route A Challenges cluster_B Route B Challenges Start Start: Select Precursor Q1 Do you have high-pressure reactors (Autoclave)? Start->Q1 RouteA Route A: Amination (From 2-Chloroisonicotinic Acid) Q1->RouteA Yes (Preferred) RouteB Route B: Oxidation (From 2-Amino-4-picoline) Q1->RouteB No (Alternative) IssueA1 Incomplete Conversion RouteA->IssueA1 IssueA2 Copper Removal RouteA->IssueA2 IssueB1 Ring Degradation RouteB->IssueB1 IssueB2 Amine Protection RouteB->IssueB2

Figure 1: Decision logic for selecting the synthesis route based on available equipment and common failure modes.

Troubleshooting Route A: Amination of 2-Chloroisonicotinic Acid

Methodology: Nucleophilic Aromatic Substitution (


) using aqueous ammonia and copper catalysis.
Standard Yield:  60–80% (Optimized) | Common Yield:  <40% (Unoptimized)
Issue 1: "My reaction stalls at 50% conversion despite heating to 130°C."

Diagnosis: Insufficient Ammonia Partial Pressure or Catalyst Deactivation. The displacement of the chlorine atom at the 2-position is sluggish because the carboxylic acid group at the 4-position is electron-withdrawing but also forms a salt with ammonia (ammonium carboxylate), which can reduce the electrophilicity of the ring slightly compared to the ester. More importantly, ammonia solubility decreases as temperature rises unless the system is sealed tight.

Corrective Actions:

  • Increase Molar Ratio: You cannot use stoichiometric ammonia. The reaction requires a massive excess (10:1 to 20:1 molar ratio of

    
    :Substrate) to drive the equilibrium and maintain dissolved ammonia concentration.
    
  • Catalyst Switch: If using

    
     (Copper(II)), switch to 
    
    
    
    (Copper(I) Oxide)
    .
    
    
    species are generally the active catalytic species in Ullmann-type aminations. If
    
    
    is used, add a reducing agent (like glucose or metallic copper powder) to generate
    
    
    in situ.
  • Temperature/Pressure: The internal pressure must be maintained. Operate at 140–150°C in a rated autoclave.

Issue 2: "The product is green/blue and has high ash content."

Diagnosis: Copper Chelation. 2-Aminoisonicotinic acid is a potent chelating agent (picolinic acid derivative structure). It binds tightly to the copper catalyst, carrying it into the final solid.

Corrective Actions:

  • Sulfide Precipitation: Post-reaction, treat the alkaline solution with

    
     (Sodium Sulfide) to precipitate copper as 
    
    
    
    (black solid) before acidification. Filter through Celite.
  • Isoelectric Precipitation: Do not just rotovap to dryness. Carefully adjust the pH to the isoelectric point (pI ≈ 3.5–4.0) . The free acid is least soluble here, while copper salts remain largely in solution if the pH isn't too high.

Troubleshooting Route B: Oxidation of 2-Amino-4-picoline

Methodology: Oxidation of the methyl group using


 or similar oxidants.
Standard Yield:  30–50% | Common Yield:  <10% (Tars)
Issue 3: "I get a black tar and no product."

Diagnosis: Unprotected Amine Oxidation. The amino group (


) on the pyridine ring is electron-donating, making the ring susceptible to oxidative cleavage. Furthermore, the oxidant attacks the amine itself, forming azo/nitro species and polymers.

Corrective Actions:

  • Mandatory Protection: You must protect the amine before oxidation. Acetylation is standard.

    • Step 1: React 2-amino-4-picoline with Acetic Anhydride

      
      2-Acetamido-4-picoline .
      
    • Step 2: Oxidize the methyl group to the carboxylic acid.

    • Step 3: Hydrolyze the acetyl group (Acidic reflux).

  • pH Control: When using

    
    , the pH rises as the reaction proceeds (
    
    
    
    is generated). High pH promotes ring degradation. Buffer the reaction with
    
    
    or maintain pH 7–8 via continuous acid addition.
Issue 4: "The oxidation is incomplete; I have mixed methyl/acid products."

Diagnosis: Poor Solubility or Oxidant Stalling. The intermediate acetamido-acid often precipitates, coating the unreacted starting material.

Corrective Actions:

  • Phase Transfer Catalysis: Add a surfactant (e.g., CTAB) or use a phase transfer catalyst (TBAB) if the reaction is heterogeneous.

  • Stepwise Addition: Add

    
     in portions. A large initial excess can cause "runaway" thermal degradation.
    

Optimized Protocol: High-Pressure Amination (Route A)

This protocol is selected for its scalability and higher purity profile compared to the oxidation route.

Reagents
  • Substrate: 2-Chloroisonicotinic acid (1.0 eq)

  • Reagent: 25-28% Aqueous Ammonia (

    
    ) (20.0 eq)
    
  • Catalyst: Copper(I) Oxide (

    
    ) (0.1 eq)
    
  • Solvent: Water (minimal, just enough to slurry)

Step-by-Step Workflow
  • Charging: In a high-pressure autoclave (Hastelloy or Stainless Steel), charge 2-Chloroisonicotinic acid and

    
    .
    
  • Ammonia Addition: Add cold aqueous ammonia. Note: The exotherm from acid-base neutralization will occur immediately.

  • Reaction: Seal the reactor. Heat to 150°C . The internal pressure will rise to approx. 15–20 bar. Stir at 800 RPM for 12–16 hours.

  • Workup (Copper Removal):

    • Cool to room temperature.[1] Vent ammonia (scrubber required).

    • Add activated carbon (10 wt%) and stir for 1 hour to adsorb tars.

    • Critical Step: Add

      
       (0.15 eq) to precipitate copper. Stir for 30 mins.
      
    • Filter through a Celite pad. The filtrate should be pale yellow, not blue.

  • Isolation:

    • Concentrate the filtrate to ~30% volume to remove excess ammonia.

    • Cool to 5°C.

    • Slowly add conc. HCl to adjust pH to 3.8 .

    • Stir at 0–5°C for 2 hours. White to off-white crystals will precipitate.

  • Purification: Recrystallize from water if necessary.

Comparative Data: Yield Factors

ParameterRoute A (Amination)Route B (Oxidation)
Starting Material 2-Chloroisonicotinic Acid2-Amino-4-picoline
Key Reagent

(aq) / Cu Cat.

/ Acetic Anhydride
Atom Economy HighLow (due to protection steps)
Typical Yield 75% 45% (over 3 steps)
Purity Profile High (>98%)Moderate (often contains Mn salts)
Scalability Excellent (Batch/Flow)Poor (Exothermic/Slurry handling)

FAQs

Q: Can I use the Hofmann rearrangement on pyridine-2,4-dicarboxamide? A: Theoretically yes, but regioselectivity is a major issue. The Hofmann rearrangement prefers the less hindered amide or requires specific electronic conditions. You often get a mixture of 2-amino-4-carboxy and 4-amino-2-carboxy isomers, which are difficult to separate. The amination of 2-chloroisonicotinic acid is regioselective by design (the chlorine is already at position 2).

Q: Why is the melting point of my product varying? A: 2-Aminoisonicotinic acid can exist as a zwitterion in the solid state. Solvates (hydrates) are common. Ensure the product is dried at >80°C under vacuum to remove lattice water.

Q: Can I use microwave heating for the amination? A: Yes. Microwave irradiation significantly accelerates the


 reaction (10–30 mins at 160°C). However, this is limited to small-scale (mg to g) synthesis.

References

  • Amination via Copper Catalysis

    • Source:ChemicalBook & Patent Literature (CN104513197A).
    • Relevance: Establishes the necessity of Cu(I)
    • (Example Patent for analogous 2-aminonicotinic acid process).

  • Oxidation of Methylpyridines

    • Source:Journal of Organic Chemistry / ACS. "Preparation of 2-Aminoisonicotinic Acid Hydrazide".
    • Relevance: Confirms the route via 2-amino-4-methylpyridine and the need for careful oxid
  • General Properties & CAS Data

    • Source:ChemScene / TCI Chemicals.
    • Relevance: Verification of CAS 13362-28-2 and physical properties (pI, solubility).

Sources

Side reactions to consider in the synthesis of 2-Aminoisonicotinic acid derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a Level 3 Support Knowledge Base for process chemists and researchers. It addresses critical failure modes in the synthesis of 2-Aminoisonicotinic acid (2-AINA) derivatives, focusing on mechanistic causality and remediation.

Topic: Troubleshooting Side Reactions & Impurity Profiles Ticket ID: KB-2AINA-SYNTH-04 Audience: Process Chemists, Medicinal Chemists

Executive Summary

The synthesis of 2-aminoisonicotinic acid (2-amino-4-pyridinecarboxylic acid) presents a unique "push-pull" electronic conflict. The electron-withdrawing carboxyl group at C4 deactivates the ring toward electrophilic attack but activates it for nucleophilic attack, while the amino group at C2 does the inverse. This guide addresses the three primary synthetic routes and their associated failure modes: Oxidative Degradation , Regioselective Amination (Chichibabin) , and Halogen Displacement .

Section 1: The Oxidative Route (From 2-Amino-4-Picoline)

Context: This is the preferred industrial route due to the availability of 2-amino-4-picoline. However, the amino group is susceptible to oxidation, and the pyridine ring can undergo oxidative cleavage.

Troubleshooting Guide

Q1: Why is my reaction mixture turning black/tarry with low yields of the carboxylic acid? Diagnosis: You are likely experiencing oxidative ring degradation or aniline polymerization .

  • Mechanism: Strong oxidants like KMnO₄, while effective for alkyl groups, can attack the electron-rich amino-substituted pyridine ring. The amino group (

    
    ) activates the ring, making it prone to oxidative cleavage, resulting in complex tars.
    
  • Corrective Action: Switch to a milder, more selective oxidant system. The NaClO₃/H₂SO₄/CuSO₄ system is superior to permanganate for this specific transformation.[1]

    • Protocol Adjustment: Maintain temperature between 60–90°C. The copper salt acts as a radical scavenger/catalyst to direct oxidation to the methyl group rather than the ring nitrogen or the aromatic system.

Q2: I observe a persistent polar impurity by LC-MS (M+16). What is it? Diagnosis: Formation of the N-oxide (2-amino-4-picoline-1-oxide or 2-aminoisonicotinic acid-1-oxide).[2]

  • Cause: Peracids or unbuffered permanganate can oxidize the pyridine nitrogen.

  • Solution: If N-oxides form, they can often be reduced back to the pyridine using

    
     or catalytic hydrogenation (
    
    
    
    ), though preventing them via oxidant choice (see above) is preferred.
Data: Oxidant Performance Comparison
Oxidant SystemTypical YieldMajor Side ReactionNotes

20–40%Ring Cleavage, Oxalic Acid formationDifficult workup due to

sludge.

65–85% Chlorination (minor)Recommended. Requires Cu(II) catalyst.

40–50%Selenium contaminationGood for aldehyde intermediate, hard to push to acid.
Visualization: Oxidative Pathways & Failures

OxidationPathways Start 2-Amino-4-Picoline Product 2-Aminoisonicotinic Acid (Target) Start->Product NaClO3/H2SO4 (Selective) NOxide N-Oxide Impurity (M+16) Start->NOxide Peracids/Excess Oxidant RingOpen Ring Cleavage (Tars/Polymers) Start->RingOpen KMnO4 (Uncontrolled) NOxide->Product Reduction (Pd/C)

Figure 1: Selectivity in the oxidation of 2-amino-4-picoline. Red paths indicate common failure modes.

Section 2: Direct Amination (Chichibabin & Displacement)

Context: Introducing the amine onto an existing isonicotinic acid scaffold.

Troubleshooting Guide

Q3: In the Chichibabin reaction of isonicotinic acid, I am getting a mixture of isomers. How do I control Regioselectivity? Diagnosis: Competitive amination at C2 vs. C6 (equivalent in unsubstituted) or C3.

  • Mechanism: The Chichibabin reaction involves nucleophilic attack by

    
    .[3] While C2/C6 are the most electrophilic positions due to the ring nitrogen's inductive effect, the carboxylate group (formed immediately in basic amide solution) exerts steric and electronic influences.
    
  • Critical Insight: Direct Chichibabin on the acid is poor due to salt formation (insolubility in organic solvents).

  • Protocol Fix: Use 2-chloroisonicotinic acid for displacement instead of direct amination. If you must use Chichibabin, protect the acid as an oxazoline or use the ester in liquid ammonia, though this often leads to amidation of the ester.

Q4: My nucleophilic substitution (S_NAr) of 2-chloroisonicotinic acid requires high temperatures, leading to decarboxylation. How do I prevent this? Diagnosis: Thermal decarboxylation of the zwitterionic amino acid.

  • Risk Factor: 2-aminoisonicotinic acids are prone to thermal decarboxylation to 2-aminopyridine, especially at temperatures >150°C in acidic media.

  • Solution:

    • Catalysis: Use Cu(I) catalysis (Ullmann-type) to lower the reaction temperature.

    • Microwave: Short bursts of energy often favor substitution over the slower decarboxylation kinetics.

    • Solvent: Switch to sulfolane or NMP, which stabilize the transition state, allowing slightly lower temps than neat reactions.

Experimental Protocol: Copper-Catalyzed Amination (Ullmann-Type)

To avoid harsh Chichibabin conditions.

  • Charge: 2-Chloroisonicotinic acid (1.0 eq),

    
     (0.1 eq), and 28% aqueous Ammonia (10 eq).
    
  • Process: Heat in a sealed autoclave at 130–140°C for 6–8 hours. Note: Exceeding 150°C significantly increases decarboxylation.

  • Workup: Cool to RT. Adjust pH to 3.5–4.0 (Isoelectric point) using glacial acetic acid. The product precipitates as a white/off-white solid.[2]

  • Purification: Recrystallize from water.

Section 3: Isolation & Purification Challenges

Q5: I cannot extract the product from the aqueous layer; it partitions into neither organic nor aqueous phases efficiently. Diagnosis: Isoelectric Point (pI) mismanagement.

  • Chemistry: 2-Aminoisonicotinic acid is a zwitterion. At low pH, it is cationic (pyridinium); at high pH, it is anionic (carboxylate). It is most insoluble at its pI (typically pH 3.5–4.5).

  • Fix: Do not attempt standard liquid-liquid extraction (DCM/EtOAc). Instead, concentrate the aqueous phase and carefully adjust pH to the pI to induce precipitation. If it remains soluble (due to salts), use a resin adsorption column (e.g., Amberlite XAD-2) to desalt.

Visualization: Reaction & Side Product Network

SideReactions Precursor 2-Chloroisonicotinic Acid Target 2-Aminoisonicotinic Acid Precursor->Target NH3, Cu(II) 130°C Hydrolysis 2-Hydroxyisonicotinic Acid (Hydrolysis) Precursor->Hydrolysis H2O/OH- (Competitive S_NAr) Decarbox 2-Aminopyridine (Decarboxylation) Target->Decarbox Heat (>150°C) Acidic pH BisAmino 2,6-Diamino Product (Over-reaction) Target->BisAmino Excess NaNH2 (Chichibabin Route)

Figure 2: Competitive pathways in the amination of isonicotinic acid derivatives.

References

  • Oxidation Methodologies

    • Synthesis of 2-aminonicotinic acid.[1][2][4][5][6][7][8] ResearchGate.[1] (Methodology for chlorate-based oxidation vs KMnO4).

  • Decarboxylation & Condensation

    • Jin, X., et al. (2022).[6][9] One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation.[4][6][9] J. Org.[6][10] Chem. (Mechanisms of in-situ decarboxylation). [9]

  • Chichibabin Mechanism & Regioselectivity

    • A molecular electron density theory study on the Chichibabin reaction: The origin of regioselectivity. (Explanation of C2 vs C4/C6 attack).

  • Purification & Properties

    • Synthesis of 2-amino-4-picoline and its purification process. Google Patents CN103936636A. (Isoelectric precipitation details).

Sources

Preventing degradation of 2-Aminoisonicotinic acid during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-Aminoisonicotinic Acid Stability & Storage

Introduction: The Stability Paradox

2-Aminoisonicotinic acid (2-AINA) is a critical scaffold in the synthesis of kinase inhibitors and peptidomimetics. While structurally robust compared to aldehydes, it suffers from a "stability paradox": it is chemically stable in bulk but surface-reactive over time.

The presence of both an electron-donating amino group (


) and an electron-withdrawing carboxylic acid (

) on the pyridine ring creates a zwitterionic character. This makes the compound susceptible to oxidative discoloration and hygroscopic caking , which can disastrously impact yield in sensitive palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).

This guide replaces generic MSDS advice with field-proven protocols to maintain


 purity.

Module 1: The Gold Standard Storage Protocol

To prevent the common "off-white to brown" transition, you must control three variables: Oxygen, Moisture, and Light.

Storage Condition Matrix
VariableRisk FactorMechanism of DegradationMitigation Strategy
Oxygen HighSlow oxidation of the exocyclic amine to N-oxides or azo-linkages (chromophores).Store under Argon/Nitrogen atmosphere.
Moisture MediumHygroscopic clumping; promotes hydrolysis if impurities are present.Desiccator cabinet (

RH); Parafilm seal.
Light MediumPhoto-oxidation of the pyridine ring (browning).Amber glass vials; aluminum foil wrap.
Temp LowThermal decarboxylation (rare below

).
Refrigerate (

) for long-term (>6 months).

Module 2: Troubleshooting & FAQs

Q1: My powder has turned from off-white to a tan/brown color. Is it still usable?

Diagnosis: This is the most common issue. The color change indicates surface oxidation of the amino group, likely forming trace azo-impurities or quinoidal species.

Technical Assessment:

  • Usability: If the color is light tan, the bulk purity is likely still

    
    . The oxidation is often limited to the surface crystal lattice.
    
  • Action: Perform a Recrystallization or a Charcoal Filtration step before use in sensitive steps (like GMP synthesis).

    • Protocol: Dissolve in hot water/ethanol, treat with activated carbon, filter hot, and cool to recrystallize.

  • Prevention: See the Inert Gas Overlay protocol below.

Q2: The material has clumped into a hard cake. Can I grind it?

Diagnosis: Hygroscopicity. The zwitterionic nature of 2-AINA allows it to form strong hydrogen bond networks with atmospheric water.

Technical Assessment:

  • Risk: Weighing errors are the primary danger here. The water weight will skew your stoichiometry.

  • Action:

    • Do not grind immediately (this exposes more surface area to moisture).

    • Dry the material in a vacuum oven at

      
       over 
      
      
      
      overnight.
    • Once dry, grind in a mortar and pestle inside a glovebox or dry bag.

Q3: I see "Ghost Peaks" in my HPLC analysis. Is the compound degrading?

Diagnosis: Likely an artifact of the analytical method, not degradation. 2-AINA is amphoteric; its retention time shifts drastically with pH.

Technical Assessment:

  • Cause: If your HPLC buffer pH is near the isoelectric point (pI), the compound fluctuates between cationic, anionic, and zwitterionic forms, causing peak tailing or splitting.

  • Solution: Ensure your mobile phase is buffered effectively (e.g., 0.1% TFA or Ammonium Formate) to lock the protonation state.

Module 3: Visualized Workflows

Workflow 1: The "Zero-Degradation" Storage Lifecycle

This logic flow ensures that every time the bottle is opened, the integrity is reset.

StorageLifecycle Receive Receive 2-AINA (Check CoA) QC Initial QC (Appearance + HPLC) Receive->QC Aliquot Aliquot into Single-Use Vials QC->Aliquot Pass Purge Argon/N2 Purge (5-10 seconds) Aliquot->Purge Seal Seal & Parafilm (Amber Vial) Purge->Seal Store Store at 4°C (Desiccated) Seal->Store Use Usage Event Store->Use Experiment Needed Reseal Re-Purge & Reseal Use->Reseal Remaining Material Reseal->Store

Figure 1: Cycle of handling to minimize oxygen and moisture exposure.

Workflow 2: Troubleshooting Discoloration

A decision tree for researchers encountering degraded material.

DiscolorationTree Start Observation: Powder is Tan/Brown CheckHPLC Run HPLC (Check Purity) Start->CheckHPLC Decision Purity > 97%? CheckHPLC->Decision UseAsIs Use for: Rough Synthesis Test Reactions Decision->UseAsIs Yes (Surface only) Recrystallize Action: Recrystallize (H2O/EtOH + Carbon) Decision->Recrystallize No (90-97%) Discard Discard/Repurpose (If <90%) Decision->Discard No (<90%)

Figure 2: Decision matrix for handling oxidized material.

Module 4: Validated Protocols

Protocol A: Inert Gas Overlay (The "Blanket" Method)

Required for storage periods > 1 week.

  • Preparation: Connect a Pasteur pipette to a gentle stream of dry Argon or Nitrogen (1-2 psi).

  • Insertion: Insert the pipette tip into the vial, about 1 cm above the powder surface. Do not disturb the powder.

  • Flush: Flow gas for 10–15 seconds. The goal is to displace the heavier air/oxygen.

  • Seal: While the gas is still flowing, rapidly withdraw the pipette and immediately screw on the cap.

  • Verify: Wrap the cap junction with Parafilm M to create a secondary moisture barrier.

Protocol B: Purity Verification (HPLC)

Use this to confirm if "degraded" appearance equals chemical loss.

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax or Waters XBridge),

    
    .
    
  • Mobile Phase A: Water + 0.1% Formic Acid (or Ammonium Formate pH 3.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV @ 254 nm (Pyridine ring absorption) and 210 nm.

  • Pass Criteria: Main peak area

    
    .
    

References

  • Thermo Fisher Scientific. (2025).[1] Product Specification: 2-Aminoisonicotinic acid, 97%. Retrieved from

  • Sigma-Aldrich. (2025).[2] Safety Data Sheet: 3-Aminopyridine-4-carboxylic acid (Isomer analog reference). Retrieved from [3]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 84437, 2-Aminopyridine-4-carboxylic acid. Retrieved from

  • ChemicalBook. (2025).[1][4] 2-Aminopyridine-4-carboxylic acid MSDS and Stability Data. Retrieved from

Sources

Technical Support Center: Managing Regioselectivity in the Functionalization of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the regioselective functionalization of 2-aminoisonicotinic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of manipulating this versatile scaffold. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during your experiments. Our focus is on providing not just protocols, but the underlying chemical principles to empower you to make informed decisions at the bench.

Introduction: The Challenge of Regioselectivity

2-Aminoisonicotinic acid is a valuable building block in medicinal chemistry and materials science due to its trifunctional nature: a nucleophilic amino group, a carboxylic acid, and an electron-rich pyridine ring. This very versatility, however, presents a significant challenge: controlling which site of the molecule reacts in a given transformation. Achieving high regioselectivity is paramount to ensure the desired biological activity and to simplify downstream purification. This guide will provide strategies to selectively functionalize each of the reactive positions.

Visualizing the Reactive Sites

Caption: Reactive sites on the 2-aminoisonicotinic acid scaffold.

Troubleshooting & FAQs

Section 1: Selective Functionalization of the Amino and Carboxyl Groups

A common challenge is to selectively acylate, alkylate, or esterify one functional group in the presence of the other. The key lies in understanding the relative nucleophilicity and the effect of pH.

Question 1: I am trying to N-acylate my 2-aminoisonicotinic acid, but I am getting a mixture of N-acylated and O-acylated (ester) products. How can I improve the selectivity for N-acylation?

Answer:

This is a classic case of competing nucleophiles. The amino group is generally more nucleophilic than the carboxylate anion. However, under certain conditions, O-acylation can occur. To favor N-acylation, consider the following:

  • Reaction Conditions: N-acylation is typically favored under neutral to slightly basic conditions. The use of a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can scavenge the acid byproduct of the acylation reaction without competing with the amino group.

  • Acylating Agent: Highly reactive acylating agents like acyl chlorides or anhydrides will react quickly with the most nucleophilic site.

  • Solvent: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF) are generally preferred.

Troubleshooting Workflow for Selective N-Acylation:

N_Acylation_Troubleshooting start Starting Point: Mixture of N- and O-acylation q1 Are you using a base? start->q1 add_base Add 1.1-1.5 eq. of a non-nucleophilic base (e.g., TEA, DIPEA) q1->add_base No q2 What is your reaction temperature? q1->q2 Yes add_base->q2 lower_temp Run the reaction at a lower temperature (e.g., 0 °C to RT) q2->lower_temp Elevated q3 Is your acylating agent too reactive? q2->q3 Room Temp or below lower_temp->q3 change_agent Consider using a less reactive acylating agent or a coupling reagent (e.g., HATU, HOBt) with the corresponding carboxylic acid q3->change_agent Yes success Selective N-acylation achieved q3->success No, proceed with optimized conditions change_agent->success

Caption: Decision workflow for troubleshooting poor selectivity in N-acylation.

Question 2: How can I achieve selective esterification of the carboxylic acid in the presence of the free amino group?

Answer:

Selective esterification relies on "turning off" the nucleophilicity of the amino group. This is most commonly achieved by performing the reaction under acidic conditions.

  • Acid Catalysis: In the presence of a strong acid (e.g., sulfuric acid, hydrochloric acid, or thionyl chloride), the amino group is protonated to form an ammonium salt. This renders it non-nucleophilic, allowing the less reactive carboxylic acid to undergo esterification. The classic Fischer esterification (refluxing in the desired alcohol with a catalytic amount of strong acid) is a good starting point.

  • Protecting Groups: An alternative, albeit longer, route is to first protect the amino group with a suitable protecting group, such as a tert-butoxycarbonyl (Boc) group, perform the esterification under neutral or basic conditions, and then deprotect the amino group. This is an example of an orthogonal protection strategy.[1]

Table 1: Comparison of Esterification Strategies

StrategyProsCons
Acid Catalysis One-step, atom-economical.Harsh conditions may not be suitable for sensitive substrates.
Protecting Group Milder conditions for esterification, high selectivity.Adds two steps (protection and deprotection) to the synthesis.
Section 2: Regioselective Functionalization of the Pyridine Ring

The electronic properties of the pyridine ring in 2-aminoisonicotinic acid are influenced by both the electron-donating amino group and the electron-withdrawing carboxylic acid group. This can lead to a mixture of isomers in electrophilic substitution reactions.

Question 3: I am attempting to halogenate my 2-aminoisonicotinic acid and am getting a mixture of regioisomers. How can I control the position of halogenation?

Answer:

The regioselectivity of halogenation on 2-aminopyridine systems is highly dependent on the reaction conditions and the halogenating agent used. The amino group is a strong activating group and directs electrophiles to the ortho (C3) and para (C5) positions.

  • Kinetic vs. Thermodynamic Control: Halogenation can proceed via different mechanisms, and the product distribution can be influenced by whether the reaction is under kinetic or thermodynamic control.

  • Choice of Halogenating Agent:

    • N-Halosuccinimides (NCS, NBS, NIS): These are common and relatively mild halogenating agents. The solvent can play a crucial role in the selectivity. For instance, using acetonitrile has been shown to be effective in controlling the halogenation of 2-aminopyrazines, a related heterocyclic system.[2]

    • Elemental Halogens (Br₂, Cl₂): These are more reactive and may lead to lower selectivity and over-halogenation.

  • Protecting the Amino Group: Acylating the amino group can change its directing effect and steric hindrance, thus altering the regioselectivity of the subsequent halogenation.

Experimental Protocol for Selective Bromination at C5:

  • Protect the amino group of 2-aminoisonicotinic acid as the N-Boc derivative.

  • Dissolve the N-Boc-2-aminoisonicotinic acid in a suitable solvent like DMF.

  • Cool the solution to 0 °C.

  • Add N-bromosuccinimide (NBS) portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).

  • Work up the reaction and purify the product.

  • The Boc group can then be removed with an acid like trifluoroacetic acid (TFA) to yield 2-amino-5-bromoisonicotinic acid.

Question 4: Can I achieve C-H functionalization on the pyridine ring without a directing group?

Answer:

While challenging, directing-group-free C-H functionalization of pyridines is an active area of research.[3] For 2-aminoisonicotinic acid, the intrinsic electronic properties can be exploited to a certain extent. However, for high regioselectivity, especially at the less electronically favored positions, a directing group strategy is often more reliable. The amino group itself can act as a directing group in some transition-metal-catalyzed reactions, typically favoring functionalization at the C3 position. For functionalization at other positions, transient directing groups that form an imine with the amino group can be employed.[4]

Section 3: Orthogonal Protecting Group Strategies

For complex, multi-step syntheses, an orthogonal protecting group strategy is essential. This allows for the selective deprotection of one functional group while others remain intact.[1][5]

Question 5: I need to perform a reaction on the pyridine ring, but first, I need to protect both the amino and carboxylic acid groups. What is a good orthogonal protecting group pair?

Answer:

A common and effective orthogonal protecting group strategy for amino acids involves the use of a base-labile protecting group for the amine and an acid-labile or hydrogenation-labile protecting group for the carboxylic acid.

Table 2: Orthogonal Protecting Group Pairs for 2-Aminoisonicotinic Acid

Functional GroupProtecting GroupDeprotection ConditionOrthogonal To
Amino Group Fmoc (9-fluorenylmethoxycarbonyl)Base (e.g., piperidine in DMF)Boc, Benzyl ester
Amino Group Boc (tert-butoxycarbonyl)Acid (e.g., TFA in DCM)Fmoc, Benzyl ester
Carboxylic Acid Benzyl esterHydrogenolysis (H₂, Pd/C)Boc, Fmoc
Carboxylic Acid tert-Butyl esterAcid (e.g., TFA in DCM)Fmoc, Benzyl ester

Example Synthetic Pathway Decision Tree:

Protecting_Group_Strategy start Need to functionalize the ring q1 Will the ring functionalization conditions tolerate acid? start->q1 strategy1 Strategy 1: 1. Protect Amine with Fmoc 2. Protect Carboxyl with t-Butyl ester q1->strategy1 Yes q2 Will the ring functionalization conditions tolerate base? q1->q2 No deprotect1 Deprotection: - Amine: Piperidine - Carboxyl: TFA strategy1->deprotect1 strategy2 Strategy 2: 1. Protect Amine with Boc 2. Protect Carboxyl with Benzyl ester q2->strategy2 Yes deprotect2 Deprotection: - Amine: TFA - Carboxyl: H₂, Pd/C

Caption: Decision tree for choosing an orthogonal protecting group strategy.

Section 4: Analytical Characterization

Question 6: How can I confirm the regioselectivity of my reaction and differentiate between the possible isomers?

Answer:

A combination of analytical techniques is typically used to unambiguously determine the structure of your product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The substitution pattern on the pyridine ring will result in characteristic splitting patterns and chemical shifts for the remaining aromatic protons. For example, a halogen at the C5 position will result in two doublets for the C3 and C6 protons.

    • ¹³C NMR: The chemical shifts of the pyridine carbons are sensitive to the position of substitution.

    • 2D NMR (COSY, HSQC, HMBC): These experiments are invaluable for confirming connectivity. A COSY spectrum will show correlations between adjacent protons, while an HMBC spectrum will show correlations between protons and carbons over two or three bonds, which can be used to definitively assign the position of a substituent.[6]

  • High-Performance Liquid Chromatography (HPLC): HPLC is an excellent tool for separating regioisomers. Different substitution patterns will lead to differences in polarity and interaction with the stationary phase, resulting in different retention times. A variety of columns, including C18 and mixed-mode columns, can be effective.[7][8]

  • Mass Spectrometry (MS): While MS will confirm the mass of the product, it generally cannot differentiate between regioisomers unless fragmentation patterns are distinct and well-characterized.

References

  • PDR, L. (2020). Difference Between O Acylation and N Acylation. Pediaa.com. [Link]

  • Wikipedia. (2023). Protecting group. In Wikipedia. [Link]

  • Frank, R. (2002). The SPOT-synthesis technique. Synthetic peptide arrays on membrane supports-principles and applications. Journal of Immunological Methods, 267(1), 13-26. [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504. [Link]

  • ResearchGate. (n.d.). Experimental conversions of N-acylation and O-acylation with and without CO2 protection. [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. [Link]

  • Chemistry Stack Exchange. (2019). Selective Esterification of Amino Acid. [Link]

  • Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers. [Link]

  • Piou, T., et al. (2017). Functionalization of C(sp3)–H Bonds Using a Transient Directing Group. ACS Publications. [Link]

  • Piras, S., et al. (2013). 2-Aminonicotinic acid 1-oxides are chemically stable inhibitors of quinolinic acid synthesis in the mammalian brain: a step toward new antiexcitotoxic agents. Journal of Medicinal Chemistry, 56(23), 9745-9750. [Link]

  • Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]

  • Lerstrup, T., & Lundt, I. (2015). Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications. Beilstein Journal of Organic Chemistry, 11, 541–564. [Link]

  • GalChimia. (2020). Easy Access to 2-Aminopyridines. [Link]

  • Higham, J. I., & Bull, J. A. (2020). Transient imine directing groups for the C–H functionalisation of aldehydes, ketones and amines: an update 2018–2020. RSC Publishing. [Link]

  • Hovhannisyan, A. A., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. MedCrave online. [Link]

  • Uccello-Barretta, G., et al. (2022). A Thiourea Derivative of 2-[(1R)-1-Aminoethyl]phenol as a Chiral Sensor for the Determination of the Absolute Configuration of N-3,5-Dinitrobenzoyl Derivatives of Amino Acids. MDPI. [Link]

  • Thieme. (2019). Mono- and Dihalogenation of 2-Aminopyrazine. [Link]

  • Chromatography Forum. (2009). separation of two isomers. [Link]

  • Ciamarra, M. P., et al. (1987). Synthesis of some 2-aminonicotinic acid derivatives. Il Farmaco; edizione scientifica, 42(1), 3-11. [Link]

  • Li, Y., et al. (2023). Site-Selective Deuteration of α-Amino Esters with 2-Hydroxynicotinaldehyde as a Catalyst. ACS Publications. [Link]

  • Albericio, F., et al. (2000). Orthogonal Protecting Groups for N(alpha)-amino and C-terminal Carboxyl Functions in Solid-Phase Peptide Synthesis. Journal of Peptide Science, 6(5), 207-226. [Link]

  • Berthod, A., et al. (1998). Highly Enantioselective HPLC Separations using the Covalently Bonded Macrocyclic Antibiotic, Ristocetin A, Chiral. Scholars' Mine. [Link]

  • Slégl, P., et al. (2001). Study of Amino Imino Tautomerism in Derivatives of 2-, 4- and 6-Aminonicotinic Acid. Collection of Czechoslovak Chemical Communications, 66(5), 759-771. [Link]

  • Dollé, F., et al. (2009). Efficient and Regioselective Halogenations of 2-Amino-1,3-thiazoles with Copper Salts. The Journal of Organic Chemistry, 74(21), 8289–8292. [Link]

  • Hovhannisyan, A. A., et al. (2018). The selective n-alkylation of monoethanolamine in PTC condition. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Catalytic α-Allylation of Unprotected Amino Acid Esters. [Link]

  • Andrei, G., et al. (2013). 2-Aminothiophene-3-carboxylic acid ester derivatives as novel highly selective cytostatic agents. Investigational New Drugs, 31(5), 1165–1175. [Link]

  • Organic Chemistry Portal. (n.d.). Selective Mono-N-alkylation of 3-Amino Alcohols via Chelation to 9-BBN. [Link]

  • Chakraborty, S., & Biju, A. T. (2023). Directing Group-Free Regioselective meta-C-H Functionalization of Pyridines. Angewandte Chemie International Edition, 62(18), e202300049. [Link]

  • Wang, Y., et al. (2024). Catalytic N-Acylation for Access to N–N Atropisomeric N-Aminoindoles. Organic Letters. [Link]

  • Li, Y., et al. (2021). 19F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst. [Link]

  • ChemRxiv. (2022). 3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. [Link]

  • Czech, A., et al. (2022). Selective Esterification of Phosphonic Acids. MDPI. [Link]

  • Szabó, K. I., et al. (2023). A Mild and Sustainable Procedure for the Functionalization of Morpholin-2-Ones by Oxidative Imidation Reactions. Molecules, 28(13), 5221. [Link]

  • Zhang, Y., et al. (2019). Chemoselective Acylation of Nucleosides. Chemistry (Weinheim an der Bergstrasse, Germany), 25(6), 1389–1393. [Link]

  • Organic Chemistry Frontiers. (2022). C–H bond halogenation: unlocking regiodivergence and enhancing selectivity through directing group strategies. [Link]

  • Veronese, F. M., et al. (2000). Selective alkylation and acylation of alpha and epsilon amino groups with PEG in a somatostatin analogue: tailored chemistry for optimized bioconjugates. Bioconjugate Chemistry, 11(1), 65-72. [Link]

  • Uccello-Barretta, G., et al. (2021). A Dimeric Thiourea CSA for the Enantiodiscrimination of Amino Acid Derivatives by NMR Spectroscopy. The Journal of Organic Chemistry, 86(11), 7586-7596. [Link]

  • ResearchGate. (n.d.). Pyridine/pyrimidine groups in C−H activation. [Link]

  • MDPI. (2024). Recent Progress in Palladium-Catalyzed Quinoline Formation: Synthetic Applications and Mechanistic Insights. [Link]

  • Jin, H., et al. (2015). High-performance liquid chromatography separation of cis-trans anthocyanin isomers from wild Lycium ruthenicum Murr. employing a mixed-mode reversed-phase/strong anion-exchange stationary phase. Journal of Agricultural and Food Chemistry, 63(2), 500-508. [Link]

  • SIELC Technologies. (n.d.). HPLC Separation of Aminopyridines Isomers in Hydrogen-Bonding mode on a SHARC 1 HPLC Column. [Link]

Sources

Technical Support Center: Navigating 2-Aminoisonicotinic Acid Reaction Work-ups

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Aminoisonicotinic acid. This guide is designed to provide expert insights and practical solutions to common challenges encountered during the reaction work-up and purification of this versatile building block. As an amphoteric molecule with unique solubility characteristics, 2-Aminoisonicotinic acid requires a nuanced approach to achieve high purity and yield. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and optimize your experimental outcomes.

Frequently Asked Questions (FAQs)

This section addresses the most common issues researchers face. Each answer provides a mechanistic explanation and actionable advice.

Question 1: My 2-Aminoisonicotinic acid product is insoluble in my extraction solvent, leading to poor recovery. What am I doing wrong?

Answer: This is the most frequent challenge and stems directly from the amphoteric nature of 2-Aminoisonicotinic acid.[1] The molecule possesses a basic amino group (-NH2), a basic pyridine nitrogen, and an acidic carboxylic acid (-COOH). Consequently, its solubility is highly dependent on the pH of the aqueous solution.

  • In Acidic Conditions (Low pH): The amino group and pyridine nitrogen are protonated (forming -NH3+ and N-H+), making the molecule a cation. It behaves like a salt and is typically soluble in the aqueous phase, not organic solvents.

  • In Basic Conditions (High pH): The carboxylic acid is deprotonated (forming -COO-), making the molecule an anion. It again behaves like a salt and remains in the aqueous phase.

  • At the Isoelectric Point (pI): At a specific pH, the molecule exists as a neutral zwitterion, where the positive and negative charges balance. At or near its pI, 2-Aminoisonicotinic acid exhibits its lowest water solubility and will precipitate. This is the key to its isolation.

The Causality: Attempting to perform a standard organic solvent extraction from a highly acidic or basic aqueous phase will result in your product remaining in the water layer. The work-up must involve a precise pH adjustment to induce precipitation.

Question 2: I'm seeing a significant loss of product during purification by precipitation. How can I optimize the pH for maximum yield?

Answer: The optimal pH for precipitation is the isoelectric point (pI). While the exact pI can vary slightly based on ionic strength and temperature, for 2-Aminoisonicotinic acid and its derivatives, precipitation is typically most effective in a mildly acidic to neutral pH range.

Several sources demonstrate successful precipitation by adjusting the pH to values between 3 and 7.[2][3] For instance, one synthetic method involves adjusting the pH to 3 with hydrochloric acid to precipitate the product after hydrolysis.[2] Another protocol brings the pH to 7 for the same purpose.[3][4]

Expert Insight: Do not rely on a single, fixed pH value. The optimal pH can be influenced by impurities from your reaction. The most reliable method is to perform a small-scale test. Take an aliquot of your aqueous solution and slowly add acid (e.g., 1M HCl) or base (e.g., 1M NaOH) while monitoring for the point of maximum precipitation. This empirically determined pH should then be used for your bulk work-up.

Question 3: My amide coupling reaction with 2-Aminoisonicotinic acid is inefficient, and I'm isolating a complex mixture. What are the likely side reactions?

Answer: Amide coupling with 2-Aminoisonicotinic acid is challenging due to the presence of multiple nucleophilic sites (the amino group and the pyridine nitrogen) and the potential for the carboxylic acid to engage in unwanted side reactions.

Key Issues & Solutions:

  • Competing Nucleophiles: The exocyclic amino group is the desired site of reaction for forming an amide bond with an external carboxylic acid. However, if you are activating the carboxylic acid of 2-Aminoisonicotinic acid itself (to couple with an external amine), the amino group of another 2-Aminoisonicotinic acid molecule can act as a nucleophile, leading to polymerization.

  • Reactivity of Coupling Reagents: Standard carbodiimide coupling reagents like DCC or EDC can react with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[5] This intermediate, if not immediately trapped by the desired amine, can lead to side products. Additives like HOBt are often used to form a more stable active ester, reducing side reactions.

  • Decarboxylation: While more common for β-keto acids, pyridine carboxylic acids can be susceptible to decarboxylation under harsh conditions (e.g., high heat).[6] Some synthetic routes even leverage in-situ decarboxylation.[7][8] Ensure your coupling and work-up conditions are not excessively forcing.

  • Protection Strategy: For complex syntheses, protecting the amino group is often the most robust strategy.[9] Standard protecting groups like Boc (tert-butyloxycarbonyl) or Fmoc (9-fluorenylmethoxycarbonyl) can be employed to ensure the carboxylic acid is the only reactive site for amide bond formation.[10]

Question 4: My final product is an off-white or yellow powder, but I expected a white solid. What causes this discoloration, and how can I fix it?

Answer: The off-white to light yellow appearance is quite common for 2-Aminoisonicotinic acid and its derivatives.[4][11][12] This can be due to trace impurities or slight degradation.

Causality & Remediation:

  • Oxidation: Amino-pyridines can be susceptible to minor oxidation, leading to colored impurities.

  • Residual Catalysts: If your synthesis involves a metal catalyst (e.g., copper), trace amounts can remain and cause discoloration.[3]

  • Thermal Degradation: Excessive heat during reaction or work-up (e.g., concentrating to dryness at high temperature) can cause decomposition. Some syntheses note that excessively high temperatures increase side reactions.[2]

Troubleshooting Steps:

  • Recrystallization: This is the most effective method for purification. Choose a solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below.

  • Activated Carbon (Charcoal) Treatment: If the color is due to minor, highly conjugated impurities, a charcoal treatment can be effective. Dissolve your crude product in a suitable solvent, add a small amount of activated carbon, heat briefly, and then filter the hot solution through celite to remove the carbon before allowing the product to crystallize.

  • Chelating Wash: If metal catalyst contamination is suspected, washing the organic solution of a protected derivative with an aqueous solution of a chelating agent like EDTA can be beneficial.

Troubleshooting Guides & Protocols

This section provides detailed workflows to address the challenges discussed above.

Logical Workflow for Work-up and Isolation

The following diagram illustrates the decision-making process for a typical work-up involving 2-Aminoisonicotinic acid, emphasizing the critical pH adjustment step.

G start Reaction Mixture (Aqueous/Organic) phase_sep Phase Separation start->phase_sep aq_phase Isolate Aqueous Phase (Product is likely here as a salt) phase_sep->aq_phase Product is water-soluble org_phase Organic Phase (Contains non-polar impurities/ starting materials) phase_sep->org_phase Discard or analyze ph_adjust pH Adjustment (Critical Step) aq_phase->ph_adjust filtration Filter Precipitate ph_adjust->filtration Max precipitation observed wash Wash Solid (Water, then cold solvent) filtration->wash dry Dry Under Vacuum wash->dry final_product Pure Crystalline Product dry->final_product

Caption: Decision workflow for isolating 2-Aminoisonicotinic acid.

Protocol 1: Optimized Purification by pH-Controlled Precipitation

This protocol provides a self-validating system for isolating 2-Aminoisonicotinic acid from an aqueous reaction mixture.

Objective: To isolate 2-Aminoisonicotinic acid in high purity by exploiting its pH-dependent solubility.

Methodology:

  • Initial Work-up:

    • Quench the reaction mixture as appropriate (e.g., with water or ice).

    • If an organic solvent was used, remove it under reduced pressure.

    • If necessary, perform an initial extraction with an organic solvent (e.g., ethyl acetate, DCM) while the aqueous phase is still basic or acidic to remove non-polar impurities. Your product should remain in the aqueous layer.

  • Determine Optimal pH:

    • Take a small (~1 mL) aliquot of the aqueous solution containing your product.

    • Place it in a test tube and add 1M HCl dropwise, swirling after each drop. Observe for the onset and density of precipitation.

    • If no precipitate forms, take a fresh aliquot and add 1M NaOH dropwise.

    • Note the pH at which the precipitation appears most substantial. This is your target pH.

  • Bulk Precipitation:

    • Cool the main aqueous solution in an ice bath to minimize solubility.

    • Slowly add 1M HCl (or 1M NaOH) with vigorous stirring until the predetermined optimal pH is reached.

    • Continue stirring in the ice bath for 30-60 minutes to allow for complete crystallization.

  • Isolation and Drying:

    • Collect the solid product by vacuum filtration (e.g., using a Büchner funnel).

    • Wash the filter cake sequentially with cold deionized water (to remove inorganic salts) and then with a cold organic solvent (like cold ethanol or ether, to help remove residual water and organic impurities).

    • Dry the purified solid under high vacuum to a constant weight.

Understanding the Amphoteric Nature: A Visual Guide

The diagram below shows how the charge of 2-Aminoisonicotinic acid changes with pH, explaining its solubility profile.

G low_ph Low pH (Acidic) Cationic Form (Water Soluble) pi Isoelectric Point (pI) Zwitterionic/Neutral Form (Water Insoluble) low_ph->pi + OH- pi->low_ph + H+ high_ph High pH (Basic) Anionic Form (Water Soluble) pi->high_ph + OH- high_ph->pi + H+

Caption: pH-dependent speciation of 2-Aminoisonicotinic acid.

Data Summary

The following table summarizes key physicochemical properties and conditions relevant to the work-up of 2-Aminoisonicotinic acid and its isomer, 2-aminonicotinic acid.

Property2-Aminoisonicotinic Acid2-Aminonicotinic AcidRationale & Reference
CAS Number 13362-28-25345-47-1Unique identifiers for the isomers.[4][13][14]
Appearance Light yellow Crystalline SolidOff-white to light yellow Crystalline PowderColor is common and not necessarily indicative of gross impurity.[12][13]
Molecular Weight 138.12 g/mol 138.12 g/mol Identical molecular formula (C6H6N2O2).[15][16]
Water Solubility Good water solubility expectedSolubleSolubility is high under acidic/basic conditions, low at pI.[11][13]
Solubility (Organic) Soluble in DMSOSoluble in DMSODMSO is a common solvent for NMR and some reactions.[4]
Optimal Precipitation pH Typically 3 - 7Typically 3 - 7Empirically determined; adjust to maximize insolubility.[2][8]

References

  • CN104513197A - 2-aminonicotinic acid synthetic method.
  • Exploring the Synthesis and Applications of 2-Aminonicotinic Acid . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids: Reminiscent of the Guareschi-Thorpe Condensation . Organic Chemistry Portal. [Link]

  • CN102249992A - Method for preparing 2-aminoisonicotinic acid.
  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids . ACS Publications. [Link]

  • 2-Aminonicotinic acid | C6H6N2O2 . PubChem. [Link]

  • Crystal packing and crystallization tendency from the melt of 2-((2-ethylphenyl)amino)nicotinic acid . De Gruyter. [Link]

  • Decarboxylation . Master Organic Chemistry. [Link]

  • Amide bond formation: beyond the myth of coupling reagents . Luxembourg Bio Technologies. [Link]

  • Amino Acid-Protecting Groups . SciSpace. [Link]

  • Amide Synthesis . Fisher Scientific. [Link]

  • Amide coupling reaction in medicinal chemistry. Coupling reagents . HepatoChem. [Link]

Sources

Technical Support Center: 2-Aminoisonicotinic Acid Salt Optimization

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized Technical Support Center for researchers working with 2-Aminoisonicotinic Acid (2-AINA) . It addresses the specific physicochemical challenges of this zwitterionic pharmacophore, moving beyond generic advice to provide molecule-specific protocols.

Status: Active Topic: Salt Screen & Optimization Molecule Class: Amphoteric Pyridine Derivative Key Challenge: Zwitterionic lattice stability, narrow


 window, disproportionation risk.

Core Technical Analysis: The "Zwitterion Trap"

Before troubleshooting, you must understand why 2-AINA is failing in your standard screens.

The Mechanism: 2-Aminoisonicotinic acid exists primarily as a zwitterion in the solid state. The proton moves from the carboxylic acid (Position 4) to the pyridine ring nitrogen (Position 1).[1]

  • Acidic Site (

    
    ):  Carboxylic acid.[1]
    
  • Basic Site (

    
    ):  Pyridine Nitrogen (enhanced by the 2-amino electron donation, but suppressed by the 4-carboxyl withdrawal).
    

The Consequence: The zwitterionic crystal lattice is held together by strong electrostatic forces (high melting point >300°C, low solubility). To form a salt, you must overcome this lattice energy. Weak acids or bases will fail because they cannot compete with the internal zwitterionic bond.

Troubleshooting Guide (Q&A Format)

Issue 1: "I tried standard acids (Fumaric, Tartaric), but I keep recovering the free base."

Diagnosis: Insufficient


 driving force.
Technical Explanation: 
For a stable salt, the difference between the drug's 

and the counter-ion's

(

) should ideally be

(and preferably

).[2]
  • The basic nitrogen of 2-AINA has a

    
     of approx. 3.5.
    
  • Fumaric Acid (

    
    ): 
    
    
    
    .[1][3] Result: Unstable complex or no reaction.
  • Tartaric Acid (

    
    ): 
    
    
    
    .[1][3] Result: Failure.

Solution: Switch to Class 1 Strong Acids (Sulfonic acids or Mineral acids).[1] You need an acid with a


.

Recommended Counter-ion Panel: | Counter-ion |


 | 

(Est.)[1] | Risk Profile | | :--- | :--- | :--- | :--- | | Methanesulfonic Acid (Mesylate) | -1.9 | ~5.4 | Low. Excellent solubility; forms stable salts.[1] | | Hydrochloric Acid (HCl) | -6.0 | ~9.5 | Medium. Volatility risk; common ion effect in vivo.[1] | | p-Toluenesulfonic Acid (Tosylate) | -1.3 | ~4.8 | Low. Good crystallinity; UV active (easy detection).[1] | | Sulfuric Acid (Sulfate) | -3.0 | ~6.5 | High. Hygroscopicity risk; often forms hydrates.[1] |
Issue 2: "My reaction mixture turns into a sticky oil/gum instead of crystals."

Diagnosis: "Oiling Out" due to high supersaturation or solvent impurity. Technical Explanation: 2-AINA salts are highly polar.[1] In non-polar solvents (DCM, Hexane), they phase separate into an amorphous oil (liquid-liquid phase separation) rather than crystallizing.

Corrective Protocol: The "Antisolvent Cycling" Method Do not simply evaporate the solvent.[1] Use this thermodynamic control loop:

  • Dissolution: Dissolve free base in a polar protic solvent (Methanol or Water/Ethanol 10:90).

  • Acid Addition: Add 1.05 equivalents of acid (e.g., Methanesulfonic acid).

  • Seeding: Crucial Step. If you lack seeds, scratch the glass or use a sonication burst.

  • Antisolvent Addition: Slowly add a polar aprotic solvent (Acetone or IPA).[1] Avoid non-polar antisolvents like Hexane initially.

  • Temperature Cycling: Cycle between 5°C and 40°C. This ripens the oil droplets into crystals (Ostwald Ripening).[1]

Issue 3: "The salt forms, but turns back into the free base in water."[1]

Diagnosis: Disproportionation driven by


.[4]
Technical Explanation: 
When a salt of a weak base (like 2-AINA) is dissolved in water, it creates an acidic microenvironment.[1] If the solution pH drops below the 

(the pH where salt solubility = free base solubility), the salt is stable.[1][2] However, if the salt is too soluble, the high concentration pushes the equilibrium back toward the insoluble zwitterionic free base.

The Fix:

  • Avoid Water for Isolation: Wash filter cakes with anhydrous Acetone or IPA, not water.

  • Excess Acid: Ensure a slight excess of acid (1.1 eq) during crystallization to suppress the pH below the disproportionation point.

  • Solid State Stability: Store in a desiccator. Moisture uptake can trigger disproportionation in the solid state (solution-mediated transformation in adsorbed water layers).[1]

Visualized Protocols

A. Counter-ion Selection Logic

This decision tree guides your selection based on the specific amphoteric nature of 2-AINA.[1]

CounterIonSelection Start Start: 2-AINA Salt Screen CheckPka Analyze Basic pKa (~3.5) Start->CheckPka WeakAcid Weak Acids (pKa > 2) (Fumaric, Tartaric, Citric) CheckPka->WeakAcid Avoid StrongAcid Strong Acids (pKa < 1) (HCl, Mesylate, Tosylate) CheckPka->StrongAcid Select ResultWeak FAIL: Delta pKa < 2 Unstable / No Reaction WeakAcid->ResultWeak ResultStrong PASS: Delta pKa > 3 Proceed to Crystallization StrongAcid->ResultStrong SolubilityCheck Check Solubility of Salt ResultStrong->SolubilityCheck Hygroscopic High Hygroscopicity? (e.g., Sulfate) SolubilityCheck->Hygroscopic If absorbs >2% water Stable Stable Crystalline Form (Target: Mesylate/Tosylate) SolubilityCheck->Stable If stable

Figure 1: Decision matrix for selecting counter-ions for 2-Aminoisonicotinic acid, prioritizing strong acids to overcome the zwitterionic lattice.

B. "Oiling Out" Mitigation Workflow

Use this workflow when the reaction yields a gum/oil.[1]

OilingOutWorkflow Step1 1. Dissolve Free Base (Methanol/Ethanol) Step2 2. Add Strong Acid (1.05 eq) Step1->Step2 Step3 3. Observation: Oiling Out / Gumming Step2->Step3 Action1 DO NOT EVAPORATE Step3->Action1 Step4 4. Add Antisolvent (Acetone/IPA) Step3->Step4 Remedy Step5 5. Temp Cycling (5°C <-> 40°C) Step4->Step5 Step6 6. Isolate & Dry (Vac Oven, 40°C) Step5->Step6

Figure 2: Step-by-step thermodynamic control loop to resolve oiling out issues during salt formation.

Experimental Protocol: Mesylate Salt Formation

Based on standard optimization for amphoteric pyridines.

Objective: Isolate the Monomesylate salt of 2-Aminoisonicotinic acid.

  • Preparation: Suspend 1.0 g (7.24 mmol) of 2-Aminoisonicotinic acid in 10 mL of Methanol (HPLC grade).

    • Note: It will likely be a slurry, not a solution.

  • Acid Addition: Slowly add 0.52 mL (8.0 mmol, 1.1 eq) of Methanesulfonic acid (>99%).

    • Observation: The slurry should clear as the salt forms and dissolves. If not, heat to 50°C.

  • Crystallization:

    • Cool to Room Temperature (RT).

    • Add Ethyl Acetate or Acetone dropwise until slight turbidity persists (cloud point).

    • Stir at RT for 2 hours. If oil forms, reheat to 50°C and cool slower (10°C/hour).

  • Isolation: Filter the white precipitate under nitrogen/vacuum.

  • Washing: Wash the cake with 2 mL of cold Acetone/Methanol (9:1). Do not wash with water.

  • Drying: Dry in a vacuum oven at 45°C for 12 hours.

References

  • Serajuddin, A. T. M. (2007).[1][5] Salt formation to improve drug solubility.[4][5][6][7] Advanced Drug Delivery Reviews, 59(7), 603-616.[1][5] Link

  • Kumar, L., et al. (2015).[1] Salt Selection in Drug Development. Pharmaceutical Technology, 32(3).[1] Link

  • Stahl, P. H., & Wermuth, C. G. (Eds.). (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for pKa and counter-ion selection rules).
  • PubChem. (2024).[1] 2-Aminonicotinic acid (Analogous Structure Data). National Library of Medicine. Link

Sources

Technical Support Center: HPLC Analysis of 2-Aminoisonicotinic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Chemistry of the Problem

2-Aminoisonicotinic acid (2-AINA) presents a "perfect storm" for HPLC analysis due to its amphoteric nature. It contains a basic pyridine nitrogen (pKa ~3.7), a weakly basic exocyclic amine, and an acidic carboxyl group (pKa ~4.8).

Why this causes tailing:

  • Silanol Interactions: At standard acidic HPLC pH (pH 2–3), the pyridine nitrogen is protonated (

    
    ). This positive charge interacts ionically with residual negatively charged silanol groups (
    
    
    
    ) on the silica backbone of C18 columns, causing severe tailing.
  • Metal Chelation: The specific arrangement of the nitrogen and carboxyl groups allows 2-AINA to act as a ligand, chelating trace iron or stainless steel ions in the LC flow path, leading to peak broadening or splitting.

  • Polarity: The molecule is highly polar, often eluting near the void volume (

    
    ) on standard C18 columns, preventing proper focusing.
    

Troubleshooting Guide (Q&A Format)

Q1: I am using a standard C18 column with 0.1% TFA, but the peak is tailing (Tailing Factor > 2.0). Why?

Diagnosis: This is the classic "Silanol Effect." Trifluoroacetic acid (TFA) provides a pH of ~2.0. While this suppresses the ionization of the carboxylic acid, it ensures the pyridine ring is fully protonated (positively charged). Standard C18 columns, even "end-capped" ones, often have residual silanol activity that acts as a weak cation exchanger.

The Fix: You must either mask the silanols or switch the separation mode.

  • Option A (Method Modification): Add an Ion-Pairing Reagent (IPR).[1] The addition of 5–10 mM Sodium Octanesulfonate to your mobile phase will form a neutral ion-pair complex with the protonated nitrogen, masking the charge and preventing silanol interaction.

  • Option B (Hardware Modification): Switch to a Charged Surface Hybrid (CSH) or a Polar-Embedded column. These stationary phases are chemically designed to repel basic analytes from the silica surface.

Q2: My retention time is unstable, and the peak shape varies between runs.

Diagnosis: You are likely operating too close to a pKa value. 2-AINA has pKa values near 3.7 and 4.[2]8. If your mobile phase pH is within ±1.0 unit of these values, small fluctuations in temperature or organic modifier concentration will shift the ionization equilibrium, causing "fuzziness" in the peak and drifting retention times.

The Fix: Lock the pH using a robust buffer, not just a simple acid additive.

  • Low pH Strategy: Use 20 mM Phosphate Buffer adjusted to pH 2.3 . This keeps the acid protonated (neutral) and the base protonated (charged), creating a single stable species.

  • High pH Strategy: Use 10 mM Ammonium Bicarbonate at pH 10.0 . Note: This requires a high-pH stable column (e.g., Hybrid Silica/Polymer). At this pH, the pyridine is neutral, eliminating silanol interactions entirely.

Q3: The peak looks "split" or has a shoulder, even with a new column.

Diagnosis: Metal Chelation. 2-AINA can chelate iron ions leached from stainless steel frits or tubing. This creates a population of "metal-complexed" analyte that elutes slightly differently from the free analyte.

The Fix:

  • System Passivation: Flush your LC system with 30% Phosphoric Acid overnight (remove the column first!).

  • Chelator Additive: Add 5 µM EDTA or Medronic Acid to mobile phase A. This sacrifices the additive to the metals, protecting your analyte.

Visualizing the Solution

Workflow: Troubleshooting Decision Tree

The following diagram outlines the logical steps to resolve tailing based on your current observation.

Troubleshooting_Logic Start Start: Peak Tailing Detected Check_pH Check Mobile Phase pH Is it near pKa (3.7 or 4.8)? Start->Check_pH Adjust_pH Action: Buffer to pH 2.3 or pH 10.0 Check_pH->Adjust_pH Yes Check_Column Is Column C18 Standard Silica? Check_pH->Check_Column No (pH is stable) Silanol_Issue Cause: Silanol Interaction Check_Column->Silanol_Issue Yes Check_Split Is Peak Split or Broad? Check_Column->Check_Split No (Column is Hybrid/Embedded) Add_IPR Action: Add 10mM Octanesulfonate (Ion Pairing) Silanol_Issue->Add_IPR Fix 1 (Preferred) Switch_HILIC Action: Switch to HILIC Mode Silanol_Issue->Switch_HILIC Fix 2 (Alternative) Chelation Cause: Metal Chelation Check_Split->Chelation Yes Add_EDTA Action: Add EDTA or Passivate System Chelation->Add_EDTA

Caption: Logical decision tree for diagnosing 2-AINA peak tailing. Blue nodes represent decision points; Green nodes represent corrective actions.

Recommended "Golden Standard" Protocol

If you are developing a new method, use this protocol to guarantee peak symmetry (Tailing Factor < 1.2) and robust retention.[1][2]

Method: Ion-Pair Reversed Phase (IP-RP)
ParameterSpecificationRationale
Column C18, 150 x 4.6 mm, 3.5 µm (Base Deactivated)Standard robust stationary phase.
Mobile Phase A 20 mM Phosphate Buffer (pH 2.3) + 10 mM Sodium Octanesulfonate Low pH suppresses carboxylic acid ionization; Octanesulfonate pairs with the protonated pyridine to mask charge.
Mobile Phase B Acetonitrile : Phosphate Buffer (90:10)Organic modifier. Small buffer content prevents precipitation of the ion-pair reagent.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.
Temperature 40°CReduces mobile phase viscosity and improves mass transfer.
Gradient 5% B to 40% B over 15 min2-AINA is polar; high organic is not needed for elution but ensures column cleaning.

Critical Preparation Step: When using Ion-Pair reagents, you must equilibrate the column for at least 40–50 column volumes before the first injection. The stationary phase needs to become "coated" with the sulfonate ions to function correctly.

Alternative: HILIC Mode

For researchers wishing to avoid Ion-Pair reagents (which are difficult to wash out of columns), Hydrophilic Interaction Liquid Chromatography (HILIC) is the modern alternative.

  • Column: Bare Silica or Zwitterionic (ZIC-HILIC).

  • Mobile Phase: 90% Acetonitrile / 10% Ammonium Acetate (10mM, pH 5.8).

  • Mechanism: The polar 2-AINA is retained by the water layer on the silica surface. Tailing is minimized because the high organic content suppresses silanol ionization, and the high buffer concentration masks secondary interactions.

References

  • PubChem. (2025).[3] 2-Aminonicotinic acid | C6H6N2O2 - CID 72930. National Institutes of Health. [Link]

  • Chrom Tech. (2025).[4] What Causes Peak Tailing in HPLC? Chrom Tech, Inc. Technical Resources. [Link]

  • Sadjadi, S., et al. (2017). A New Twist to Ion-Pairing Chromatography.[1] LCGC North America. [Link]

  • SIELC Technologies. (2024). HPLC Separation of Pyridinecarboxylic Acids. SIELC Application Notes. [Link]

  • Separation Science. (2025). HPLC Troubleshooting for Purine Peak Issues. Separation Science Knowledge Base. [Link]

Sources

Validation & Comparative

Validated Analytical Methods for 2-Aminoisonicotinic Acid Hydrochloride: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoisonicotinic acid hydrochloride (2-Amino-4-pyridinecarboxylic acid HCl) is a critical amphoteric intermediate used in the synthesis of kinase inhibitors and niacin-related pharmaceuticals. Its unique zwitterionic nature—possessing both a basic amino pyridine moiety and an acidic carboxyl group—presents specific analytical challenges, particularly regarding retention stability and peak tailing.

This guide compares three validated analytical approaches: Reversed-Phase HPLC (RP-HPLC) with ion-pairing, Mixed-Mode Chromatography , and Potentiometric Titration . It provides actionable protocols designed to meet ICH Q2(R1) validation standards.

Chemical Context & Analytical Strategy

  • CAS: 13362-28-2 (Free acid), Salt form varies.

  • Molecular Weight: 138.12 (Free acid) + 36.46 (HCl).

  • Key pKa Values: ~2.1 (Carboxyl), ~6.8 (Pyridine Nitrogen).

  • Solubility: High in water/acidic buffers; poor in pure organic solvents.

Method Selection Decision Matrix

The choice of method depends on the stage of drug development and the specific data required (Assay vs. Impurity Profiling).

MethodSelection Start Select Analytical Goal Purity Assay / Purity (>98%) Start->Purity Trace Trace Impurities (<0.1%) Start->Trace Salt Counter-ion (Chloride) Start->Salt Method1 Method A: Mixed-Mode HPLC (Recommended) Purity->Method1 High Robustness Method2 Method B: RP-HPLC (IPR) (Legacy) Purity->Method2 Standard Equipment Method3 Method C: LC-MS/MS Trace->Method3 Genotoxic Screening Method4 Method D: Argentometric Titration Salt->Method4 Stoichiometry

Figure 1: Decision tree for selecting the appropriate analytical methodology based on data requirements.

Comparative Analysis of Methods

FeatureMethod A: Mixed-Mode HPLC Method B: RP-HPLC (Ion-Pair) Method C: Potentiometric Titration
Primary Use Routine Release & Impurity ProfilingLegacy Release TestingRaw Material Assay (Assay only)
Mechanism Hydrophobic + Cation ExchangeHydrophobic + Ion SuppressionAcid-Base Neutralization
Precision (RSD) < 0.5%< 1.0%< 0.2% (High Precision)
LOD / LOQ 0.05 µg/mL / 0.15 µg/mL0.1 µg/mL / 0.3 µg/mLN/A (Not for trace analysis)
Run Time 8–12 minutes15–25 minutes5–10 minutes
Robustness High (Resistant to dewetting)Medium (Sensitive to T/pH changes)High
MS Compatible? Yes (Volatile buffers allowed)No (Ion-pair reagents contaminate MS)No

Deep Dive: Validated Experimental Protocols

Method A: Mixed-Mode HPLC (The Modern Gold Standard)

Why this works: Standard C18 columns struggle to retain polar zwitterions like 2-Aminoisonicotinic acid. Mixed-mode columns (embedding cation-exchange groups) retain the positively charged pyridine ring while repelling the carboxyl, achieving perfect peak symmetry without toxic ion-pairing reagents.

Protocol Parameters
  • Column: Primesep 100 or Coresep 100 (Sielc Technologies), 150 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Solvent A: Water + 0.1% Formic Acid (or 50 mM Ammonium Formate pH 3.0).

    • Solvent B: Acetonitrile.[1][2][3][4][5]

    • Isocratic Mode: 15% B / 85% A (Adjust B to 20% if retention is too high).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 260 nm (Max absorption for pyridine ring).

  • Column Temp: 30°C.

  • Injection Volume: 5 µL.

Validation Data (Typical)
  • Linearity:

    
     (Range: 10–200 µg/mL).
    
  • Tailing Factor: 0.9 – 1.1 (Excellent symmetry).

  • Specificity: Resolves from 2-Aminopyridine (decarboxylation degradant) and 2-Chloroisonicotinic acid (precursor).

Method B: RP-HPLC with Ion-Pairing (The Legacy Alternative)

Why this works: If mixed-mode columns are unavailable, you must "mask" the charge. Sodium Octanesulfonate (SOS) acts as an ion-pairing reagent to increase retention of the polar molecule on a hydrophobic C18 chain.

Protocol Parameters
  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 250 x 4.6 mm, 5 µm.

  • Mobile Phase:

    • Buffer: 20 mM Phosphate Buffer (pH 2.5) + 5 mM Sodium 1-Octanesulfonate.

    • Solvent: Acetonitrile.[1][2][3][4][5]

    • Ratio: 90:10 (Buffer:ACN).

  • Critical Step: pH must be maintained at 2.5 to ensure the carboxylic acid is protonated (neutral) and the pyridine is protonated (positive), allowing the SOS to bind.

  • Drawback: Long equilibration times (approx. 60 mins) required to saturate the column with the ion-pairing reagent.

Method C: Non-Aqueous Titration (Assay Only)

Why this works: For pure raw material (API) assay where impurity identification is not needed, titration offers the highest precision.

Protocol
  • Solvent: Dissolve 150 mg of sample in 50 mL of Glacial Acetic Acid.

  • Add: 5 mL of Mercuric Acetate solution (to sequester the Chloride ion from the HCl salt, releasing the acetate base).

  • Titrant: 0.1 N Perchloric Acid (

    
    ) in acetic acid.
    
  • Endpoint: Potentiometric determination (steepest inflection point).

  • Calculation: Each mL of 0.1 N

    
     corresponds to 17.46 mg of 2-Aminoisonicotinic acid HCl.
    

Impurity Profiling & Degradation Pathways

Understanding the degradation logic is essential for method specificity.

Degradation Parent 2-Aminoisonicotinic Acid (Parent) ImpurityB 2-Aminopyridine (Decarboxylation Product) Parent->ImpurityB Thermal Stress (-CO2) ImpurityC N-Oxide Derivatives (Oxidative Stress) Parent->ImpurityC H2O2 / Oxidation ImpurityA 2-Chloroisonicotinic Acid (Synthetic Precursor) ImpurityA->Parent Amination (Incomplete Reaction)

Figure 2: Common synthetic impurities and degradation pathways.

  • 2-Chloroisonicotinic Acid: Elutes later than the parent in RP-HPLC due to the Cl group increasing hydrophobicity.

  • 2-Aminopyridine: Elutes earlier in RP-HPLC (loss of carboxylic acid reduces polarity) but later in Cation-Exchange Mixed-Mode (loss of acidic repulsion).

Troubleshooting & Expert Insights

  • Peak Splitting: Often caused by pH mismatch. Ensure sample diluent pH matches the mobile phase. For Method A, dissolve the sample in Mobile Phase A.

  • Retention Drift: In Method B (Ion-Pairing), temperature control is critical. A fluctuation of ±2°C can shift retention times by >5%. Always use a column oven.

  • Chloride Interference: In LC-MS, the HCl salt will suppress ionization. You must perform a desalting step or use the Mixed-Mode method with Ammonium Formate, which allows the chloride to elute in the void volume, separating it from the analyte before MS detection.

References

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1).Link

  • Sielc Technologies. (n.d.). HPLC Separation of Pyridinecarboxylic Acids on Primesep 100.Link

  • Helix Chromatography. (n.d.). HPLC Methods for analysis of 2-Aminopyridine.[4][6]Link

  • PubChem. (2025).[1] 2-Aminonicotinic acid (Isomer comparison). National Library of Medicine. Link

Sources

Comparison of synthesis routes for 2-Aminoisonicotinic acid

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 13362-26-0 | Formula: C₆H₆N₂O₂ | MW: 138.12 g/mol

Executive Summary

2-Aminoisonicotinic acid (2-AINA) serves as a critical pharmacophore in the development of kinase inhibitors and coordination ligands. Its dual functionality—an electron-rich amino group ortho to the ring nitrogen and an electron-withdrawing carboxylic acid at the para position—creates a "push-pull" electronic system that complicates synthesis.

This guide evaluates the three dominant synthetic pathways. While oxidative degradation (Route A) remains the industrial workhorse due to raw material availability, nucleophilic displacement (Route B) offers superior purity profiles for late-stage pharmaceutical intermediates. De novo cyclization (Route C) is emerging as a flexible alternative for substituted analogs.

Part 1: Strategic Route Analysis

Route A: Oxidation of 2-Amino-4-picoline (The Industrial Standard)

This route relies on the oxidation of the methyl group at the C4 position. It is the most cost-effective method for multi-kilogram scale-up but suffers from difficult workups due to the formation of manganese dioxide sludge (if KMnO₄ is used) and potential over-oxidation.

  • Mechanism: Radical oxidation of the benzylic-like methyl group.

  • Key Challenge: The amino group is susceptible to oxidation.[1] It often requires protection (e.g., acetylation) or careful pH control to prevent N-oxide formation or ring degradation.

  • Best For: Bulk manufacturing where cost < purity.

Route B: Ammonolysis of 2-Chloroisonicotinic Acid (The Precision Route)

This method utilizes an


 (Nucleophilic Aromatic Substitution) reaction. The electron-withdrawing carboxylic acid at C4 activates the C2 position, facilitating the displacement of the chlorine atom by ammonia.
  • Mechanism: Addition-Elimination (

    
    ).
    
  • Key Challenge: Requires high pressure (autoclave) or transition metal catalysis (Cu or Pd) to achieve acceptable kinetics.

  • Best For: GMP synthesis requiring high impurity control (no manganese residues).

Route C: De Novo Guareschi-Thorpe Condensation

Instead of modifying an existing pyridine ring, this route constructs the ring from acyclic precursors (e.g., ethyl cyanoacetate and


-keto esters).
  • Mechanism: Cyclization-dehydration followed by hydrolysis/decarboxylation.

  • Key Challenge: Lower atom economy and multi-step complexity.

  • Best For: Creating derivatives with substituents at C3/C5 or isotopic labeling.

Part 2: Comparative Metrics

MetricRoute A: OxidationRoute B: Halogen DisplacementRoute C: De Novo Cyclization
Starting Material 2-Amino-4-methylpyridine2-Chloroisonicotinic acidEthyl cyanoacetate / Ketones
Reagent Cost LowHighMedium
Typical Yield 45–65%80–92%30–50% (Overall)
Purity Profile Moderate (Trace Mn/Cr salts)High (Main impurity: hydrolysis product)High (isomer dependent)
Scalability Excellent (Ton scale)Good (Kg scale, pressure limited)Moderate
Green Chemistry Poor (Stoichiometric oxidants)Moderate (High temp/pressure)Good (Ethanol solvent)

Part 3: Decision Logic & Mechanism Visualization

Synthesis Decision Matrix

DecisionTree Start Start: Select Precursor Cost Priority: Cost or Purity? Start->Cost RouteC Route C: De Novo (Acyclic Precursors) Start->RouteC Need C3/C5 Substituents Scale Scale: >10kg? Cost->Scale Cost Driven RouteB Route B: Displacement (2-Cl-isonicotinic acid) Cost->RouteB Purity Driven RouteA Route A: Oxidation (2-Amino-4-picoline) Scale->RouteA Yes (Bulk) Scale->RouteB No (Lab/Pilot)

Figure 1: Decision matrix for selecting the optimal synthesis route based on project constraints.

Reaction Mechanisms

Mechanisms cluster_0 Route A: Oxidation cluster_1 Route B: SNAr Displacement A1 2-Amino-4-picoline A2 Intermed: Carboxylate Salt A1->A2 KMnO4, Reflux (Methyl -> COOH) A3 2-Aminoisonicotinic Acid A2->A3 Acidification (pH 3-4) B1 2-Chloroisonicotinic Acid B2 Meisenheimer Complex B1->B2 NH3 (aq), Cu cat. High P/T B3 2-Aminoisonicotinic Acid B2->B3 -HCl

Figure 2: Mechanistic flow comparison. Route A involves radical oxidation; Route B follows an addition-elimination pathway.

Part 4: Detailed Experimental Protocols

Protocol A: Permanganate Oxidation of 2-Amino-4-picoline

Adapted from industrial standard practices for methylpyridine oxidation [1, 4].

Rationale: Potassium permanganate (


) is used despite its poor atom economy because it is robust enough to oxidize the deactivated methyl group on the pyridine ring. The amino group is surprisingly stable under these specific basic conditions, though yield loss occurs via ring cleavage if temperature is uncontrolled.

Reagents:

  • 2-Amino-4-methylpyridine (10.8 g, 100 mmol)

  • Potassium Permanganate (31.6 g, 200 mmol)

  • Water (500 mL)

  • Sodium Carbonate (5 g)

Step-by-Step:

  • Setup: In a 1L three-neck flask equipped with a mechanical stirrer and reflux condenser, dissolve 2-amino-4-methylpyridine in 300 mL water. Add

    
     to buffer the solution to pH ~9.
    
  • Addition: Heat the mixture to 70°C. Add

    
     in small portions (approx. 5g each) over 2 hours. Critical: Do not add all oxidant at once; the exotherm can cause "volcano" eruptions and ring degradation.
    
  • Reflux: Once addition is complete, raise temperature to reflux (100°C) for 4–6 hours. The purple color should fade to a brown sludge (

    
    ).
    
  • Filtration: Filter the hot reaction mixture through a Celite pad to remove

    
    . Wash the pad with hot water (2 x 50 mL).
    
  • Isolation: Concentrate the clear filtrate to ~100 mL under reduced pressure.

  • Crystallization: Cool to 0°C in an ice bath. Slowly adjust pH to 3.5–4.0 using concentrated HCl. The product exists as a zwitterion and is least soluble at its isoelectric point.

  • Purification: Filter the white/off-white precipitate. Recrystallize from water/ethanol (9:1) if necessary.

Validation:

  • Yield: Expect 50–60%.

  • Appearance: White crystalline powder.[2]

  • Melting Point: >300°C (dec).

Protocol B: High-Pressure Ammonolysis of 2-Chloroisonicotinic Acid

Based on nucleophilic substitution methodologies [2, 3].

Rationale: The carboxylic acid group at C4 withdraws electron density, activating the C2-chlorine bond. While uncatalyzed ammonolysis is possible, adding a Copper(I) catalyst significantly lowers the required temperature and pressure, improving safety.

Reagents:

  • 2-Chloroisonicotinic acid (15.7 g, 100 mmol)

  • Aqueous Ammonia (28%, 150 mL)

  • Copper(I) Oxide (

    
    ) (0.7 g, 5 mol%) - Catalyst
    
  • Equipment: Stainless steel autoclave (Parr reactor).

Step-by-Step:

  • Loading: Charge the autoclave with 2-chloroisonicotinic acid, aqueous ammonia, and the copper catalyst.

  • Reaction: Seal the reactor. Heat to 140°C–150°C. The internal pressure will rise to approximately 10–15 bar (150–220 psi). Stir at this temperature for 8–10 hours.

  • Workup: Cool the reactor to room temperature and carefully vent excess ammonia gas into a scrubber (acid trap).

  • Catalyst Removal: Transfer the blueish solution (due to Cu-amine complexes) to a flask. Treat with sodium sulfide (

    
    ) or a metal scavenger resin to precipitate copper, then filter.
    
  • Precipitation: The filtrate is typically basic (pH >10). Acidify slowly with glacial acetic acid to pH 4.0.

  • Filtration: Collect the precipitate by filtration. Wash with cold water and dry under vacuum.

Validation:

  • Yield: Expect 85–92%.

  • Purity: >98% by HPLC.

  • Note: This route avoids the difficult separation of inorganic manganese salts found in Route A.

References

  • Synthesis of 2-aminonicotinic acid (Analogous Methodology). ResearchGate. (2025). Describes the oxidation of methyl-pyridines using modified oxidants (NaClO3 vs KMnO4) and subsequent workup.

  • Catalyst-Free Amination of 2-Chloronicotinic Acid. ResearchGate. (2011).[3] Discusses microwave and thermal amination conditions for chloropyridine carboxylic acids.

  • Method for preparing 2-chloronicotinic acid. Google Patents (CN101117332B). Provides context on the synthesis of the chloro-precursors and their reactivity.

  • Synthesis and purification method of 2-amino-4-methylpyridine. Google Patents (CN107011254B). Details the synthesis of the precursor for Route A.

  • One-Pot Synthesis of Substituted 2-Amino Isonicotinic Acids. PubMed. (2022). Describes the de novo cyclization (Route C) via Guareschi-Thorpe condensation.

Sources

A Comparative Analysis of Pyridine Carboxylic Acid Isomers as Enzyme Inhibitors: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

The isomeric trio of pyridine carboxylic acids—picolinic acid (pyridine-2-carboxylic acid), nicotinic acid (pyridine-3-carboxylic acid), and isonicotinic acid (pyridine-4-carboxylic acid)—represents a fascinating and enduring scaffold in medicinal chemistry.[1] These simple heterocyclic compounds have given rise to a multitude of drugs targeting a wide array of diseases, including tuberculosis, cancer, diabetes, and hyperlipidemia.[1] A significant part of their therapeutic efficacy stems from their ability to inhibit various enzymes, a property that is profoundly influenced by the seemingly subtle difference in the position of the carboxyl group on the pyridine ring.[2]

This guide provides a comparative study of these three isomers as enzyme inhibitors, delving into their structure-activity relationships, mechanisms of action, and the experimental methodologies used to evaluate their inhibitory potential. Our objective is to equip researchers, scientists, and drug development professionals with the foundational knowledge to leverage these versatile scaffolds in their own discovery programs.

Comparative Enzyme Inhibition: A Tale of Three Isomers

Direct, head-to-head comparisons of the enzyme inhibitory activity of the three parent pyridine carboxylic acid isomers are not abundantly reported in the literature. However, a notable study on the inhibition of diethylnitrosamine (DEN)-induced ornithine decarboxylase (ODC) activity in rat liver provides a valuable comparative snapshot. ODC is a critical enzyme in polyamine biosynthesis and a well-established target in cancer research.[3][4]

Ornithine Decarboxylase (ODC) Inhibition

A study investigating the effects of niacin (nicotinic acid) and its analogues revealed a direct comparison of the inhibitory potency of nicotinic acid and picolinic acid against DEN-induced ODC activity.[5] The results, summarized in the table below, demonstrate a clear difference in their inhibitory efficacy.

CompoundInhibition of DEN-induced ODC Activity
Nicotinic Acid 85.5%
Picolinic Acid 93.3%
Isonicotinic Acid Hydrazide No effect

Data sourced from a study on the effects of niacin and its analogues on ornithine decarboxylase activity.[5]

These findings indicate that picolinic acid is a more potent inhibitor of ODC induction than nicotinic acid under the tested conditions.[5] Interestingly, isonicotinic acid hydrazide, a well-known derivative of isonicotinic acid, showed no inhibitory activity against DEN-induced ODC.[5] This suggests that the 4-pyridyl isomer, at least in this derivatized form, is not effective against this particular target.

Broader Enzyme Inhibition Profiles

While direct comparative data across a range of enzymes is scarce, the individual isomers and their derivatives have been shown to inhibit a diverse array of enzymes:

  • Picolinic Acid: Beyond ODC, picolinic acid has demonstrated broad-spectrum antiviral activity by inhibiting the entry of enveloped viruses. Its mechanism is thought to involve chelation of metal ions, which can be crucial for the function of certain viral and bacterial enzymes.[6]

  • Nicotinic Acid (Niacin): A well-known lipid-lowering agent, nicotinic acid's primary mechanism involves the inhibition of adenylyl cyclase in adipocytes, which in turn reduces lipolysis.[7] It is also known to inhibit diacylglycerol O-acyltransferase 2 (DGAT2), a key enzyme in triglyceride synthesis. Furthermore, at therapeutic concentrations, nicotinic acid can inhibit cytochrome P450 enzymes, particularly CYP2D6.

  • Isonicotinic Acid: The most famous derivative of isonicotinic acid is isoniazid, a cornerstone anti-tuberculosis drug. Isoniazid is a prodrug that, once activated by the mycobacterial enzyme KatG, inhibits the synthesis of mycolic acids, essential components of the mycobacterial cell wall.[2] Derivatives of isonicotinic acid have also been explored as inhibitors of other enzymes, such as cyclooxygenase-2 (COX-2).

Structure-Activity Relationship (SAR): The Criticality of Carboxyl Placement

The differential inhibitory activity of the pyridine carboxylic acid isomers against ODC highlights a crucial aspect of their SAR: the position of the carboxyl group dictates the molecule's interaction with the enzyme's active site.

SAR cluster_isomers Pyridine Carboxylic Acid Isomers cluster_activity ODC Inhibition Picolinic_Acid Picolinic Acid (2-COOH) High_Activity High (93.3%) Picolinic_Acid->High_Activity Strongest Inhibition Nicotinic_Acid Nicotinic Acid (3-COOH) Moderate_Activity Moderate (85.5%) Nicotinic_Acid->Moderate_Activity Moderate Inhibition Isonicotinic_Acid Isonicotinic Acid (4-COOH) No_Activity No Activity Isonicotinic_Acid->No_Activity Inactive (as hydrazide) ODC_Assay_Workflow Start Start Reagent_Prep Prepare Reagents Start->Reagent_Prep Preincubation Pre-incubate Enzyme with Inhibitor Reagent_Prep->Preincubation Reaction_Start Initiate Reaction with Substrate Mix Preincubation->Reaction_Start Incubation Incubate at 37°C Reaction_Start->Incubation Reaction_Stop Terminate Reaction with Acid Incubation->Reaction_Stop Scintillation_Counting Measure Radioactivity Reaction_Stop->Scintillation_Counting Data_Analysis Calculate % Inhibition and IC50 Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the in vitro Ornithine Decarboxylase (ODC) inhibition assay.

Conclusion

The pyridine carboxylic acid isomers—picolinic, nicotinic, and isonicotinic acid—are foundational scaffolds that continue to yield potent and selective enzyme inhibitors. The comparative data on ODC inhibition underscores the profound impact of the carboxyl group's position on biological activity, with picolinic acid demonstrating the highest potency in this context. While more direct comparative studies are needed to fully elucidate their relative activities against a broader range of enzymes, the existing body of research clearly demonstrates their immense potential in drug discovery. A thorough understanding of their structure-activity relationships, mechanisms of action, and the appropriate experimental methodologies for their evaluation is paramount for any researcher seeking to harness the power of these versatile molecules.

References

  • Picolinic acid. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]

  • Chemical structures of the isomers Picolinic acid a) and Nicotinic acid b). ResearchGate. Accessed January 29, 2024. [Link]

  • Yaqoob S, Khan FA, Tanveer N, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Drug Des Devel Ther. 2025;19:4039-4091. [Link]

  • Yaqoob S, Khan FA, Tanveer N, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. Dovepress. 2025;19:4039-4091. [Link]

  • Heller JS, Canellakis ES. Inhibition of ornithine decarboxylase induces STAT3 tyrosine phosphorylation and DNA binding in IEC-6 cells. J Biol Chem. 1995;270(11):6012-6017. [Link]

  • Coleman CS, Pegg AE. Inhibition of human ornithine decarboxylase activity by enantiomers of difluoromethylornithine. Biochem J. 2001;358(Pt 1):177-184. [Link]

  • Shimohama S, Taniguchi T, Fujiwara M, Kameyama M. Biochemical characterization of the nicotinic cholinergic receptors in human brain: binding of (-)-[3H]nicotine. J Neurochem. 1985;45(2):604-610. [Link]

  • Inayama S, Hori H, Itoh M, et al. Inhibitory effects of niacin and its analogues on induction of ornithine decarboxylase activity by diethylnitrosamine in rat liver. Br J Cancer. 1984;50(5):649-655. [Link]

  • Nicotinic Acid/Niacin (3-pyridinecarboxylic acid). SIELC Technologies. Accessed January 29, 2024. [Link]

  • Half-maximal inhibitory concentration. In: Wikipedia. ; 2024. Accessed January 29, 2024. [Link]

  • Carlson LA. Nicotinic acid: the broad-spectrum lipid drug. A 50th anniversary review. J Intern Med. 2005;258(2):94-114. [Link]

  • Chen Y, Liu X, Min J, et al. Expression and Characterization of 3,6-Dihydroxy-picolinic Acid Decarboxylase PicC of Bordetella bronchiseptica RB50. Int J Mol Sci. 2023;24(7):6293. [Link]

  • Scheme 1. The formulas of (a) picolinic acid, (b) nicotinic acid, and (c) dipicolinic acid. ResearchGate. Accessed January 29, 2024. [Link]

  • Niacin: Nicotinic Acid, Nicotinamide, and Inositol Hexanicotinate. Council for Responsible Nutrition. Published 2013. Accessed January 29, 2024. [Link]

  • Heller JS, Fong WF, Canellakis ES. Induction of a protein inhibitor to ornithine decarboxylase by the end products of its reaction. Proc Natl Acad Sci U S A. 1976;73(6):1858-1862. [Link]

  • Isonicotinic acid. In: Wikipedia. ; 2023. Accessed January 29, 2024. [Link]

  • Grahn B, O'Driscoll K, Hamilton B, et al. Evaluation of ornithine decarboxylase activity as a marker for tumor growth rate in malignant tumors. J Am Anim Hosp Assoc. 1994;30(3):252-258. [Link]

  • Okunishi T, Maruyama S, Miyoshi K, et al. Inhibitory activities of 2-pyridinecarboxylic acid analogs on phytogrowth and enzymes. J Agric Food Chem. 2003;51(26):7653-7657. [Link]

Sources

Spectroscopic Comparison Guide: 2-Aminoisonicotinic Acid vs. Hydrochloride Salt

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

2-Aminoisonicotinic acid (2-AINA) is a critical pharmacophore in medicinal chemistry, serving as a scaffold for kinase inhibitors and metallo-supramolecular structures. In drug development, distinguishing between the Free Acid (often zwitterionic in solid state) and its Hydrochloride (HCl) Salt is vital for formulation, as these forms exhibit drastically different solubility, bioavailability, and crystal packing profiles.

This guide provides a definitive spectroscopic framework to differentiate these two forms. We move beyond basic identification to explain the causality of spectral shifts driven by protonation dynamics.

Chemical Species Defined
Feature2-Aminoisonicotinic Acid (Free Acid) 2-Aminoisonicotinic Acid HCl (Salt)
CAS 13362-26-0117282-53-4
State Zwitterionic Lattice (Solid State)Cationic Acid (Protonated)
Dominant Species Ring

, Carboxylate

Ring

, Carboxylic Acid

,

Key Utility Intermediate synthesis, neutral pH stabilityHigh aqueous solubility, bioavailability

Structural Dynamics & Protonation Pathway

To interpret the spectra, one must understand the protonation sites. The pyridine nitrogen is the most basic site (


), followed by the amino group.
  • Free Acid: In the solid state, the acidic proton from the carboxyl group migrates to the pyridine nitrogen, forming a Zwitterion (inner salt).

  • HCl Salt: Addition of HCl protonates the carboxylate back to a carboxylic acid (

    
    ) while maintaining the protonated pyridine ring, resulting in a cationic species with a chloride counterion.
    
Visualization: Protonation Workflow

The following diagram illustrates the structural transformation and the resulting spectroscopic targets.

ProtonationPath FreeAcid Free Acid (Zwitterion) (COO-, Ring NH+) HCl + HCl (Acidification) FreeAcid->HCl Marker1 IR Target: Asymmetric COO- Stretch (~1550-1600 cm-1) FreeAcid->Marker1 Salt HCl Salt (Cationic) (COOH, Ring NH+, Cl-) HCl->Salt Protonation of Carboxylate Marker2 IR Target: Strong C=O Stretch (~1700-1730 cm-1) Salt->Marker2

Figure 1: Structural evolution from zwitterionic free acid to cationic hydrochloride salt, highlighting the primary IR diagnostic markers.

Method 1: FT-IR Spectroscopy (The Rapid ID)

Infrared spectroscopy is the most efficient method for distinguishing these two forms because the carbonyl environment changes drastically from a resonance-stabilized carboxylate (


) to a double-bond character carboxylic acid (

).
Comparative Spectral Data
Functional GroupVibration ModeFree Acid (Zwitterion)

(cm

)
HCl Salt

(cm

)
Diagnostic Insight
Carbonyl (

)
StretchingAbsent / Weak (merged)1700 - 1740 (Strong) PRIMARY INDICATOR. The salt restores the

double bond.
Carboxylate (

)
Asymmetric Stretch1550 - 1610 (Strong) AbsentIndicates the zwitterionic nature of the free acid.
Pyridine Ring

/

Stretch
1630 - 16501640 - 1660Shifts slightly due to ring protonation/counterion effects.
Hydroxyl (

)
StretchBroad (H-bonding)Broad + UnderlyingSalt shows broad

dimer bands (~2500-3000).[1]
Amine (

)
Stretch3300 - 3400 (Doublet)Broadened/ShiftedSalt formation often broadens these due to

potential or lattice H-bonding.
Experimental Protocol: KBr Pellet Method

Rationale: Solid-state analysis is required to observe the zwitterionic lattice.

  • Preparation: Mix 2 mg of sample (Free Acid or HCl Salt) with 200 mg of spectroscopic-grade KBr (dried at 110°C).

  • Grinding: Grind in an agate mortar until a fine, uniform powder is achieved. Note: Do not over-grind hygroscopic HCl salts to avoid moisture uptake.

  • Compression: Press at 10 tons for 2 minutes to form a translucent pellet.

  • Acquisition: Scan from 4000 to 400 cm

    
     (Resolution: 4 cm
    
    
    
    , Scans: 32).
  • Validation: Check for the appearance of the sharp signal at ~1720 cm

    
    . If present, the sample is the HCl Salt .
    

Method 2: NMR Spectroscopy (The Structural Map)

Nuclear Magnetic Resonance (NMR) provides detailed insight into the electronic environment of the ring protons. Protonation of the pyridine nitrogen exerts a strong electron-withdrawing effect (deshielding), shifting adjacent protons downfield.

H NMR Chemical Shift Comparison (DMSO- )
Proton PositionFree Acid (

ppm)
HCl Salt (

ppm)
Shift (

)
Mechanism
H-6 (Adj. to N) ~7.8 - 8.08.1 - 8.4 +0.3 to +0.5Strong deshielding by the cationic pyridinium nitrogen (

).
H-3 (Adj. to

)
~6.8 - 7.07.1 - 7.3 +0.2 to +0.3Inductive effect from the ring charge.

Proton
Not obs. (Exchange)10.0 - 13.0 (Broad) N/AVisible in dry DMSO; confirms the acid form over carboxylate.

Protons
~6.0 - 6.5 (Broad)Broad / Downfield VariableExchange with acidic protons often broadens this signal significantly.
Experimental Protocol: Solution State NMR
  • Solvent Choice: Use DMSO-

    
     (99.9% D). Avoid 
    
    
    
    as it causes rapid exchange of amine and acid protons, erasing key diagnostic signals.
  • Concentration: Dissolve 5-10 mg of sample in 0.6 mL solvent.

  • Acquisition: Standard proton pulse sequence (e.g., zg30). 16 scans minimum.

  • Troubleshooting: If the HCl salt shows water peaks interfering with the aromatic region, add a single pellet of activated 4Å molecular sieves to the tube 1 hour prior to acquisition.

Method 3: UV-Vis Spectroscopy (Conjugation Check)

While less structural than NMR/IR, UV-Vis is excellent for checking solution-state behavior and


 transitions.
  • Bathochromic Shift: Protonation of the pyridine nitrogen stabilizes the

    
     orbital more than the 
    
    
    
    orbital, typically leading to a red shift (shift to longer wavelength) compared to the neutral species.
  • Protocol: Prepare 50

    
    M solutions in buffers of pH 2.0 (mimicking Salt) and pH 7.0 (mimicking Free Acid/Zwitterion).
    
  • Observation: The HCl salt environment (pH < 3) will show a

    
     shift compared to the neutral buffer.
    

Stability & Solubility Profile

For drug development professionals, the choice of form dictates formulation strategy.

ParameterFree Acid HCl Salt
Aqueous Solubility Low (especially at pI ~4.0)High (Ionic solvation)
Hygroscopicity LowModerate to High (Requires desiccated storage)
Crystal Packing Strong H-bond network (High MP)Ionic lattice (Lower MP, potential for hydrates)
Workflow: Solubility Validation

SolubilityCheck Start Start: 10mg Sample Step1 Add 1mL Water (pH 7) Start->Step1 Decision Is it Soluble? Step1->Decision ResultYes Likely HCl Salt (Check pH: should be < 2) Decision->ResultYes Yes (Clear) ResultNo Likely Free Acid (Suspension formed) Decision->ResultNo No (Cloudy)

Figure 2: Rapid solubility decision tree for preliminary identification.

References

  • Serajuddin, A. T., & Mufson, D. (1985).[2] pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. Pharmaceutical Research.

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. (General reference for Carbonyl IR shifts and Pyridine NMR shifts).
  • ChemicalBook. (n.d.). Isonicotinic acid NMR and IR Spectral Data. (Used as isostructural reference for 4-position carboxyl shifts).

  • National Institutes of Health (NIH). (2022). Solubilities of Amino Acids in Aqueous Solutions of Chloride Salts.

  • UCLA Chemistry. (n.d.). Table of IR Absorptions (Carbonyl vs Carboxylate).

Sources

Comparative Guide: Structural Dynamics and Synthon Engineering of 2-Aminoisonicotinic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Divergent Scaffold

2-Aminoisonicotinic acid (2-AINA) represents a unique class of pyridine derivatives where the structural geometry dictates a "divergent" supramolecular assembly. Unlike its isomer, 2-aminonicotinic acid (where the adjacent amino and carboxylic groups often form an intramolecular lock), 2-AINA features a carboxylic acid at the C4 position and an amino group at the C2 position.

This geometric separation prevents intramolecular closure, forcing the molecule to satisfy its hydrogen bond potential through intermolecular networking. For drug development, this makes 2-AINA derivatives highly sensitive to solvent choice and counter-ion selection, directly impacting solubility and bioavailability.

This guide compares the structural performance of Free Acid , Salts , and Co-crystals of 2-AINA derivatives, providing validated protocols for their analysis.

The Structural Landscape: Synthon Competition

In the crystal engineering of 2-AINA, two primary competitive forces dictate the final lattice structure. Understanding these is critical for predicting stability.

The Competitive Motifs
  • The Homosynthon (Acid-Acid): The classic

    
     dimer formed between two carboxylic acid groups.
    
  • The Heterosynthon (Pyridine-Acid): A hydrogen bond between the carboxylic acid (donor) and the pyridine nitrogen (acceptor).[1]

  • The Aminopyridine Dimer: A specific

    
     interaction between the amino group and the ring nitrogen of an adjacent molecule.
    

Critical Insight: In 2-AINA derivatives, the Pyridine-Acid Heterosynthon is statistically robust, occurring in >90% of structures due to the enhanced basicity of the pyridine nitrogen when an electron-donating amino group is present at the C2 position [1].

Comparative Synthon Efficiency
FeatureHomosynthon (Acid-Acid) Heterosynthon (Acid-Pyridine) Implication for Development
Bond Energy Moderate (approx. 6-8 kcal/mol)Strong (approx. 8-10 kcal/mol)Heterosynthons yield higher melting point solids.
Proton Transfer Rare (Neutral complex)Common (Salt formation)High likelihood of forming salts over co-crystals without pKa tuning.
Solubility Lower (Lipophilic dimer shell)Higher (Ionic character)Heterosynthons are preferred for aqueous solubility.
Graph Set


or

(Finite)
Heterosynthons favor chain/layer formation (better tabletability).

Experimental Protocols

Workflow Visualization

The following diagram outlines the decision matrix for selecting the optimal solid form based on pKa differences (


).

G Start 2-Aminoisonicotinic Acid Derivative (API) pKa_Calc Calculate u0394pKa (pKa_base - pKa_acid) Start->pKa_Calc Decision1 u0394pKa > 3 pKa_Calc->Decision1 Decision2 u0394pKa < 0 pKa_Calc->Decision2 Decision3 0 < u0394pKa < 3 pKa_Calc->Decision3 Salt_Route Salt Screen (Proton Transfer Likely) Decision1->Salt_Route Cocrystal_Route Co-crystal Screen (Neutral Adduct) Decision2->Cocrystal_Route Overlap_Zone Salt-Cocrystal Continuum (Requires SCXRD) Decision3->Overlap_Zone Method_Salt Method: Solvent Drop Grinding + Slow Evaporation Salt_Route->Method_Salt Method_Co Method: Liquid Assisted Grinding (LAG) + Slurry Cocrystal_Route->Method_Co Overlap_Zone->Method_Co

Caption: Decision matrix for solid-form screening based on the


 rule. The "Continuum" zone requires Single Crystal X-Ray Diffraction (SCXRD) to verify proton location.
Protocol: Single Crystal Growth via pH-Shift

Because 2-AINA is zwitterionic in neutral water, growing diffraction-quality crystals requires manipulating the ionization state.

Reagents:

  • 2-Aminoisonicotinic acid derivative (50 mg)

  • Solvent: Water/Ethanol (1:1 v/v)

  • Acidifier: 1M HCl

  • Basifier: 1M NaOH

Step-by-Step:

  • Dissolution: Suspend 50 mg of the derivative in 4 mL of Water/Ethanol mixture at 40°C.

  • Shift: Add 1M HCl dropwise until the solution becomes clear (formation of the cationic species).

  • Nucleation Control: Place the vial inside a larger jar containing pure Ethanol (Vapor Diffusion method).

  • Neutralization (Alternative): For the zwitterion, add 1M NaOH dropwise to the cationic solution until pH reaches the isoelectric point (approx. pH 4.5-5.5). Filter immediately if precipitation is amorphous; allow to stand undisturbed if clear.

  • Harvest: Crystals typically appear within 48-72 hours.

  • Validation: Check for birefringence under a polarized light microscope (PLM) before mounting for SCXRD.

Performance Comparison: Salt vs. Co-crystal[2][3][4][5][6]

The following data compares a hypothetical 2-AINA derivative (Compound X) in its free form versus a Hydrochloride Salt and a Benzoic Acid Co-crystal.

Physicochemical Metrics[7][8]
PropertyFree Acid (Zwitterion) HCl Salt (Cationic) Benzoic Acid Co-crystal
Crystal Habit Needles (Aspect ratio > 10:1)Block/PrismPlate
Melting Point High (>250°C, decomp)Distinct (approx. 180-200°C)Tunable (often between API and Co-former)
Aqueous Solubility Low (0.1 mg/mL)High (>10 mg/mL) Moderate (2-5 mg/mL)
Hygroscopicity LowHigh (Risk of hydrate formation)Low to Moderate
Stability (Humidity) ExcellentPoor (Deliquescent >70% RH)Good
Structural Causality
  • Why the Salt dissolves best: The HCl salt disrupts the strong intermolecular hydrogen bonding network of the zwitterion, replacing it with ion-dipole interactions that are easily solvated by water [2].

  • Why the Co-crystal is stable: The co-crystal utilizes the Pyridine-Acid Heterosynthon (N...HO) to create a packed planar sheet. This lacks the charge concentration of the salt, reducing hygroscopicity while improving solubility via the co-former's properties [3].

Advanced Characterization: Distinguishing Forms

When analyzing 2-AINA derivatives, standard PXRD is often insufficient to distinguish between a Salt and a Co-crystal in the "Overlap Zone" (see Diagram 1). You must use SCXRD to locate the proton.

The C-O Bond Length Test

In the carboxylic group of the counter-ion/co-former:

  • Co-crystal (COOH): Distinct C=O (short, ~1.21 Å) and C-OH (long, ~1.30 Å) bonds.

  • Salt (COO-): Delocalized resonance resulting in two C-O bonds of similar length (~1.25 Å).

Synthon Logic Diagram

The following diagram illustrates the specific atomic interactions you must look for in the electron density map.

Synthon cluster_0 Co-Crystal (Neutral) PyN Pyridine Nitrogen AcidH Acid Proton AcidH->PyN H-Bond (~1.6 Å) AcidH->PyN Covalent (~1.0 Å) AcidO Acid Oxygen AcidH->AcidO Covalent (~0.9 Å) AcidH->AcidO H-Bond (~1.5 Å)

Caption: Structural differentiation between Co-crystal and Salt forms based on proton location relative to the Pyridine Nitrogen and Acid Oxygen.

References

  • Lemmerer, A., et al. (2008). "The 2-aminopyridinium-carboxylate supramolecular heterosynthon: A robust motif for generation of multiple-component crystals." CrystEngComm.

  • Cavanagh, K. L., et al. (2018).[2] "Understanding the Differences Between Cocrystal and Salt Aqueous Solubilities." Journal of Pharmaceutical Sciences.

  • Vishweshwar, P., et al. (2003). "Crystal engineering of pharmaceutical co-crystals." Chemical Communications.

  • Gore, K., et al. (2011). "Polymorphism in 2-aminoisonicotinic acid derivatives." Crystal Growth & Design.

Sources

Establishing a Reference Standard for 2-Aminoisonicotinic Acid Hydrochloride: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Aminoisonicotinic acid hydrochloride (CAS: 13269-19-7) is a critical heterocyclic building block, frequently employed as a pharmacophore in the synthesis of kinase inhibitors and antibacterial agents.[1][2] However, its characterization presents a specific analytical challenge: as a hydrochloride salt with zwitterionic potential, it is prone to hygroscopicity and variable salt stoichiometry.

This guide compares three methodologies for establishing a reference standard: (1) Vendor Certificate of Analysis (CoA) Reliance , (2) The Mass Balance Approach (Gold Standard) , and (3) Quantitative NMR (qNMR) .

Key Finding: Relying solely on HPLC Area% or non-specific titration often overestimates potency by 3–6% due to undetected inorganic residues and variable hydration states. We recommend a qNMR-validated Mass Balance approach to establish a primary reference standard with <1.0% uncertainty.

Part 1: The Challenge of Characterization

Unlike simple organic neutrals, this compound possesses physical properties that obscure its true purity:

  • Salt Stoichiometry: The HCl content may not be exactly 1:1, depending on the isolation pH.

  • Inorganic Contamination: Synthesis via amination of 2-chloroisonicotinic acid often leaves residual ammonium chloride or sodium chloride, which are invisible to UV detection.

  • Hygroscopicity: The salt form readily absorbs atmospheric moisture, altering the "As-Is" potency during weighing.

The Comparative Matrix
FeatureMethod A: Vendor CoA (Titration/HPLC)Method B: Mass Balance (ICH Q6A)Method C: qNMR (Internal Standard)
Principle Acid-Base neutralization or UV absorption ratios.

Direct proton counting vs. NIST-traceable standard.
Detection Scope Limited. Titration is non-specific; HPLC misses inorganics.Comprehensive (Volatiles, Inorganics, Organics).Specific to organic structure; detects residual solvents.
Speed Fast (<1 hour).Slow (2–3 days).Moderate (4–6 hours).
Risk of Bias High. Often overestimates purity.Low. The most rigorous method.Low. Highly accurate if solubility is managed.
Suitability Routine Release Testing.Primary Reference Standard Establishment. Primary Reference Standard Establishment.

Part 2: Comparative Performance Data

To demonstrate the risks of improper characterization, we simulated a characterization study of a "98% Purity" commercial batch of 2-Aminoisonicotinic acid HCl.

Table 1: Discrepancy in Potency Assignment
Analytical TestResultInterpretation
HPLC Area % (254 nm) 99.2% Misleading. Only measures UV-active organic impurities. Ignores water/salt.
Titration (AgNO3) 98.5% Non-Specific. Measures Chloride content. Assumes 1:1 stoichiometry and no inorganic chlorides (e.g., NaCl).
TGA (Volatiles) 1.8% LossIndicates significant moisture/solvent retention.
Residue on Ignition (ROI) 2.1% ResidueIndicates significant inorganic salt contamination (likely NaCl).
Mass Balance Purity 95.3% Calculated:

.
qNMR (vs. Maleic Acid) 95.1% Accurate. Confirms the Mass Balance result within experimental error.

Impact Analysis: If a researcher used the HPLC value (99.2%) to dose a screening assay, the actual drug concentration would be ~4% lower than calculated. This systematic error can shift IC50 values and lead to false negatives in drug discovery.

Part 3: Recommended Experimental Protocols

Protocol A: The Mass Balance "Gold Standard" Workflow

Use this method to fully characterize the material's physical state.

1. Organic Impurity Profiling (HPLC-UV)
  • Column: C18 Polar-Embedded (e.g., Waters XSelect HSS T3),

    
    , 
    
    
    
    .
  • Mobile Phase:

    • A: 0.1% Phosphoric Acid in Water (buffers zwitterion).

    • B: Acetonitrile.

  • Gradient: 0-5% B (5 min)

    
     30% B (15 min). Note: Keep organic low to retain the polar amino acid.
    
  • Detection: 260 nm (Pyridine max).

2. Volatile Content (TGA/KF)
  • Method: Thermogravimetric Analysis (TGA).[3][4]

  • Ramp:

    
     to 
    
    
    
    .
  • Criterion: Record weight loss up to

    
     (Solvents/Water).
    
3. Inorganic Residue (ROI)
  • Method: USP <281> Residue on Ignition.

  • Process: Sulfated ash method. Ignite 1.0 g sample at

    
     with 
    
    
    
    .
  • Relevance: Critical for HCl salts to detect trapped sodium/potassium salts.

Protocol B: The qNMR Validation (Rapid Certification)

Use this method for direct potency assignment without determining every impurity response factor.

1. Internal Standard Selection
  • Standard: Maleic Acid (TraceCERT® or NIST traceable).

  • Why: High purity, non-hygroscopic, distinct singlet at

    
     6.3 ppm (does not overlap with pyridine aromatic protons).
    
2. Sample Preparation
  • Solvent:

    
     (Deuterium Oxide). Note: DMSO-d6 may cause salt disproportionation; D2O ensures full solubility of the HCl salt.
    
  • Preparation: Weigh exactly ~20 mg of Sample and ~10 mg of Internal Standard into the same vial. Record weights to 0.001 mg precision.

3. Acquisition Parameters
  • Pulse Angle:

    
    .
    
  • Relaxation Delay (D1): 60 seconds (Must be

    
     of the longest relaxing proton).
    
  • Scans: 32 or 64.

  • Temperature: 298 K.

4. Calculation


Where 

= Integral area,

= Number of protons,

= Molar mass,

= Weight,

= Purity.[1][3][5][6][7][8]

Part 4: Visualization of the Standard Establishment Workflow

The following diagram illustrates the decision logic and workflow for certifying the reference standard.

ReferenceStandardWorkflow cluster_Characterization Rigorous Characterization Loop RawMaterial Raw Material (2-Aminoisonicotinic Acid HCl) InitialCheck Initial Screen (HPLC Area% + 1H-NMR ID) RawMaterial->InitialCheck Purification Recrystallization (if Purity < 98%) InitialCheck->Purification Fail TGA TGA / KF (Volatiles) InitialCheck->TGA Pass ROI ROI / Ash (Inorganics) InitialCheck->ROI HPLC_Quant HPLC-UV (Organic Impurities) InitialCheck->HPLC_Quant qNMR qNMR (Direct Potency) InitialCheck->qNMR Purification->InitialCheck DataConsolidation Data Consolidation Compare Mass Balance vs qNMR TGA->DataConsolidation ROI->DataConsolidation HPLC_Quant->DataConsolidation qNMR->DataConsolidation CoA Issue Certificate of Analysis (Primary Reference Standard) DataConsolidation->CoA Values Match (<1.0% Diff)

Figure 1: The "Dual-Validation" workflow ensures that the final assigned potency accounts for all impurity classes (volatiles, inorganics, and organics).

Part 5: Stability and Storage

For this compound, stability is the final variable in maintaining a valid reference standard.

  • Hygroscopicity Management: Store in a desiccator at room temperature or

    
    . The HCl salt will deliquesce if exposed to high humidity (>60% RH).
    
  • Container: Amber glass vials with Teflon-lined caps to prevent light degradation (pyridine oxidation) and moisture ingress.

References

  • ICH Expert Working Group. "ICH Q6A: Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances." International Council for Harmonisation, 1999.

  • United States Pharmacopeia (USP). "General Chapter <11> Reference Standards." USP-NF.

  • Holzgrabe, U., et al. "Quantitative NMR spectroscopy – Applications in drug analysis." Journal of Pharmaceutical and Biomedical Analysis, 2005.

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 72930, 2-Aminonicotinic acid." PubChem, 2024. (Note: Isomer reference for structural comparison).

  • Saito, T., et al. "Metrological traceability of purity assessment of organic compounds by quantitative NMR." Accreditation and Quality Assurance, 2009.

Sources

A Comparative Guide to the Structure-Activity Relationship of 2-Aminoisonicotinic Acid Analogs

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the pyridine ring stands as a cornerstone of heterocyclic chemistry, with its derivatives demonstrating a vast spectrum of biological activities.[1] Among these, 2-aminoisonicotinic acid has emerged as a privileged scaffold, a versatile building block for the synthesis of novel therapeutic agents.[1] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) of 2-aminoisonicotinic acid analogs, offering a comparative overview of their performance as anticancer, antifungal, and enzyme inhibitory agents. We will delve into the causality behind experimental designs and present detailed protocols to ensure scientific integrity and reproducibility.

The 2-Aminoisonicotinic Acid Scaffold: A Privileged Starting Point

2-Aminoisonicotinic acid, also known as 2-aminopyridine-4-carboxylic acid, possesses a unique electronic and structural arrangement. The interplay between the electron-donating amino group at the 2-position and the electron-withdrawing carboxylic acid at the 4-position on the pyridine ring creates a molecule with distinct chemical properties, making it an attractive starting point for medicinal chemists. This scaffold allows for diverse modifications at the amino and carboxylic acid functionalities, as well as on the pyridine ring itself, enabling the fine-tuning of pharmacokinetic and pharmacodynamic properties.

Comparative SAR Analysis of 2-Aminoisonicotinic Acid Analogs

The therapeutic potential of 2-aminoisonicotinic acid analogs has been explored across various disease areas. Here, we compare the SAR of these compounds in key therapeutic applications.

Anticancer Activity: Targeting Hypoxia-Inducible Factor-1α (HIF-1α)

Hypoxia-inducible factor-1 (HIF-1) is a critical regulator of cellular adaptation to low oxygen levels and is a key target in cancer therapy due to its role in tumor progression and angiogenesis.[2] A series of 2-aminoisonicotinic acid derivatives have been synthesized and evaluated for their in vitro HIF-1 inhibitory activity.[2]

Key SAR Insights:

  • Ester and Amide Modifications: The carboxylic acid moiety of 2-aminoisonicotinic acid has been a primary site for modification. Simple esters and amides have shown significant HIF-1α inhibitory activity.

  • Impact of Bulky Substituents: The introduction of bulky substituents on the amide nitrogen generally leads to a decrease or complete loss of activity. This suggests that the steric bulk in this region is detrimental to the interaction with the biological target.

  • Positional Isomerism: A comparison between isonicotinic and nicotinic acid derivatives revealed that the isonicotinic scaffold (substitution at position 4) is generally more favorable for HIF-1α inhibition than the nicotinic scaffold (substitution at position 3).[2]

Table 1: Comparative HIF-1α Inhibitory Activity of 2-Aminoisonicotinic Acid Analogs

Compound IDR Group (at Carboxylic Acid)Cell LineIC50 (µM)
5a -OCH3Hep3B1.2
5b -OHHep3B1.0
5c -NH2Hep3B3.1
5d -NH(CH2)2OHHep3B>30
5e -N(CH3)2Hep3B3.4
5f -NH-benzylHep3B>30

Data synthesized from a study on 2-aminoisonicotinic acid analogues as HIF-1α inhibitors.[2]

SAR_Anticancer Scaffold 2-Aminoisonicotinic Acid Scaffold Modification Modification at Carboxylic Acid Scaffold->Modification Ester Ester (e.g., -OCH3) Potent Activity Modification->Ester Amide Simple Amide (e.g., -NH2) Good Activity Modification->Amide BulkyAmide Bulky Amide (e.g., -NH-benzyl) Reduced/No Activity Modification->BulkyAmide

Antifungal Activity: Targeting Fungal Cell Wall Integrity

The fungal cell wall is a crucial structure for fungal viability and pathogenesis, making it an excellent target for antifungal drug development. Novel 2-aminonicotinamide derivatives have been designed and synthesized as inhibitors of the biosynthesis of glycosylphosphatidylinositol (GPI)-anchored proteins, which are essential components of the fungal cell wall.[3]

Key SAR Insights:

  • Amide Linkage is Crucial: The 2-aminonicotinamide core is essential for activity.

  • Thiophene-based Side Chains: The introduction of a thiophene ring linked to the amide nitrogen through a methylene bridge was found to be a key structural feature for potent antifungal activity.

  • Substitution on the Phenylamino Moiety: The presence and position of a fluorine atom on the phenylamino group attached to the thiophene ring significantly influenced the activity. Compounds with a fluorine at the 2- or 3-position of the phenyl ring displayed excellent activity against Candida albicans.

Table 2: Comparative Antifungal Activity of 2-Aminonicotinamide Analogs against Candida albicans

Compound IDR Group (at Amide Nitrogen)MIC80 (µg/mL)
11g -CH2-(5-(((2-fluorophenyl)amino)methyl)thiophen-2-yl)0.0313
11h -CH2-(5-(((3-fluorophenyl)amino)methyl)thiophen-2-yl)0.0313
Reference Fluconazole0.25

Data synthesized from a study on 2-aminonicotinamide derivatives as antifungal agents.[3]

SAR_Antifungal Scaffold 2-Aminonicotinamide Scaffold SideChain Thiophene-based Side Chain Scaffold->SideChain Fluorophenyl Fluorophenylamino Moiety SideChain->Fluorophenyl F_ortho 2-Fluoro Substitution Excellent Activity Fluorophenyl->F_ortho F_meta 3-Fluoro Substitution Excellent Activity Fluorophenyl->F_meta

Experimental Protocols

To ensure the reproducibility and validation of the SAR studies, detailed experimental protocols are essential.

Synthesis of 2-Aminoisonicotinic Acid Amide Analogs (General Procedure)

This protocol describes a general method for the synthesis of amide derivatives from 2-aminoisonicotinic acid.

Step-by-Step Methodology:

  • Activation of Carboxylic Acid: To a solution of 2-aminoisonicotinic acid (1.0 eq) in anhydrous dimethylformamide (DMF), add 1-hydroxybenzotriazole (HOBt) (1.2 eq) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq). Stir the mixture at room temperature for 30 minutes.

  • Amide Bond Formation: Add the desired amine (1.1 eq) to the reaction mixture. Stir at room temperature for 12-24 hours.

  • Work-up: Pour the reaction mixture into water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired amide.

Synthesis_Workflow Start 2-Aminoisonicotinic Acid Activation Carboxylic Acid Activation (EDC, HOBt in DMF) Start->Activation Coupling Amide Bond Formation Activation->Coupling Amine Desired Amine Amine->Coupling Workup Aqueous Work-up & Extraction Coupling->Workup Purification Column Chromatography Workup->Purification Product Pure Amide Analog Purification->Product

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.[4]

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells (e.g., Hep3B) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (2-aminoisonicotinic acid analogs) and incubate for 48-72 hours.

  • MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antifungal Susceptibility Testing

The minimum inhibitory concentration (MIC) is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Step-by-Step Methodology:

  • Compound Dilution: Prepare serial dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculum Preparation: Prepare a standardized fungal inoculum (e.g., Candida albicans) in RPMI-1640 medium.

  • Inoculation: Add the fungal suspension to each well of the microtiter plate.

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control. For some fungi, the MIC80 (the concentration that inhibits 80% of growth) is determined.

Conclusion and Future Perspectives

The structure-activity relationship studies of 2-aminoisonicotinic acid analogs have revealed critical insights for the rational design of novel therapeutic agents. The versatility of this scaffold allows for systematic modifications, leading to the identification of potent and selective inhibitors for various biological targets. For anticancer applications, maintaining a limited steric profile around the amide functionality is crucial for HIF-1α inhibition. In the realm of antifungal agents, the incorporation of specific substituted thiophene-based side chains has proven to be a successful strategy.

Future research should focus on expanding the diversity of substituents on the pyridine ring and exploring a wider range of therapeutic targets. The detailed experimental protocols provided in this guide offer a robust framework for such investigations, ensuring the generation of reliable and reproducible data. By leveraging the principles of medicinal chemistry and a thorough understanding of SAR, the 2-aminoisonicotinic acid scaffold will undoubtedly continue to be a source of promising new drug candidates.

References

  • Julio Cesar, et al. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PMC, 2023. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of 2-Aminoisonicotinic Acid Analogues as HIF-1α Inhibitors. ResearchGate. [Link]

  • PubMed. Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed, 2017. [Link]

  • NIH. P-205: Synthesis and biological evaluation of Novel Heterocyclic Analogues in Cancer cell lines. NIH. [Link]

  • Iraqi Journal of Pharmaceutical Sciences. Anticancer Activities of Some Heterocyclic Compounds Containing an Oxygen Atom. Iraqi Journal of Pharmaceutical Sciences, 2024. [Link]

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Safety Operating Guide

2-Aminoisonicotinic Acid Hydrochloride: Proper Disposal Procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Identity

This guide provides an authoritative, step-by-step protocol for the disposal of 2-Aminoisonicotinic acid hydrochloride (also known as 2-Aminopyridine-4-carboxylic acid hydrochloride).[1] Improper handling of pyridine derivatives can lead to environmental contamination and regulatory non-compliance. This substance combines the properties of an organic amine, a carboxylic acid, and a hydrochloride salt, requiring specific segregation strategies to prevent accidental mobilization of toxic pyridine byproducts.

Chemical Profile
PropertyDetail
Chemical Name This compound
Synonyms 2-Aminopyridine-4-carboxylic acid HCl; 2-Amino-4-pyridinecarboxylic acid hydrochloride
CAS Number 13362-28-2 (Free acid); Note: HCl salt is a derivative
Molecular Formula C₆H₆N₂O₂[1][2][3][4][5][6][7][8][9] · HCl
Physical State Crystalline solid (Off-white to yellow)
Solubility Soluble in water (Acidic pH); Soluble in DMSO

Hazard Assessment & Safety Architecture

Before initiating disposal, you must establish a safety perimeter. The hydrochloride salt nature implies potential acidity in moisture or solution, which necessitates specific PPE beyond standard organic handling.

Personal Protective Equipment (PPE) Matrix
Protection ZoneRequirementRationale
Respiratory N95 or P100 RespiratorPrevents inhalation of fine dust which is a respiratory irritant (H335).[1]
Dermal Nitrile Gloves (Double gloving recommended)Prevents skin absorption and irritation (H315).[1]
Ocular Chemical Safety GogglesProtects against severe eye irritation (H319) and acidic dust.[1]
Body Lab Coat & Closed-toe ShoesStandard barrier protection against solid spills.[1]
Incompatibility Alert
  • Strong Oxidizers: Reaction may generate toxic nitrogen oxides (NOx).

  • Strong Bases: Neutralization is exothermic and may liberate the free amine, potentially altering volatility or solubility profiles.

Waste Segregation Logic (Visualized)

Effective disposal begins with segregation.[10] Mixing this compound with incompatible streams (like oxidizers) creates immediate physical hazards.

DisposalSegregation Start Waste Generation StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure powder, contaminated debris) StateCheck->SolidWaste Solid LiquidWaste Liquid Waste (Solutions) StateCheck->LiquidWaste Liquid BinA Stream A: Solid Hazardous Waste (Label: Toxic, Irritant) SolidWaste->BinA SolventCheck Solvent Type? LiquidWaste->SolventCheck Aqueous Aqueous Solution SolventCheck->Aqueous Water-based Organic Organic Solvent SolventCheck->Organic Solvent-based BinB Stream B: Aqueous Waste (Check pH, Label: Toxic) Aqueous->BinB HalogenCheck Halogenated? Organic->HalogenCheck BinC Stream C: Non-Halogenated Organic (If solvent is non-hal) HalogenCheck->BinC No (e.g., MeOH, EtOH) BinD Stream D: Halogenated Organic (If solvent is halogenated) HalogenCheck->BinD Yes (e.g., DCM, Chloroform)

Figure 1: Decision matrix for segregating this compound waste streams to ensure regulatory compliance and chemical safety.

Detailed Disposal Protocols

Protocol A: Solid Waste Disposal

Use this for: Expired pure chemicals, contaminated weighing boats, paper towels from spill cleanup.

  • Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) jar or a dedicated solid waste drum. Avoid metal containers due to the potential corrosivity of the hydrochloride salt.

  • Bagging: Place the material inside a clear, sealable plastic bag (secondary containment) before placing it into the waste container. This minimizes dust generation upon reopening the drum.

  • Labeling: Affix a hazardous waste label.

    • Constituents: "this compound, solid debris."

    • Hazards: Check "Toxic" and "Irritant."

  • Storage: Store in a satellite accumulation area (SAA) away from oxidizers until pickup.

Protocol B: Aqueous Solution Disposal

Use this for: Reaction byproducts dissolved in water or buffer.

  • pH Check: The hydrochloride salt will lower the pH of the solution.

    • Action: Test pH with a strip. If pH < 2, the waste is classified as Corrosive (D002) .

    • Neutralization (Optional but Recommended): Slowly adjust pH to 5–9 using a dilute base (e.g., Sodium Bicarbonate). Caution: This may cause the free acid to precipitate out of solution. If precipitation occurs, treat the entire mixture as a slurry/solid waste (Protocol A) or a mixed chemical liquid stream.

  • Container: Use a glass or HDPE liquid waste bottle.

  • Labeling: "Aqueous Waste with Pyridine Derivatives."

    • Hazards: "Toxic," "Irritant," (and "Corrosive" if not neutralized).

Protocol C: Organic Solvent Disposal

Use this for: Mother liquors or HPLC waste containing the compound.

  • Segregation: Determine the primary solvent.

    • Halogenated (e.g., DCM): Dispose of in the Halogenated Waste stream. The chloride in the salt does not automatically make a non-halogenated solvent "halogenated," but if the carrier solvent is halogenated, it must go here.

    • Non-Halogenated (e.g., Methanol, DMSO): Dispose of in the Non-Halogenated/Flammable Waste stream.

  • Compatibility: Ensure no strong acids or oxidizers are already present in the solvent waste container.

  • Labeling: List all solvents and "Trace 2-Aminoisonicotinic acid HCl."

Regulatory Compliance & RCRA Classification

RCRA Status

Under the US EPA Resource Conservation and Recovery Act (RCRA):

  • Pyridine (D038): Pyridine is a listed hazardous waste.[9] While 2-Aminoisonicotinic acid is a pyridine derivative, it does not automatically carry the D038 code unless it exhibits the Toxicity Characteristic Leaching Procedure (TCLP) limit for pyridine or is specifically listed (P/U lists).

  • Determination: As a laboratory chemical, it is best managed as a Non-Specific Hazardous Waste unless testing proves it non-hazardous.

  • Waste Codes:

    • If pH < 2: D002 (Corrosivity).[11]

    • If ignitable solvent used: D001 (Ignitability).[9][11]

    • Default classification for solid: Hazardous Waste, Solid, N.O.S. (Not Otherwise Specified) .

Labeling Requirements

Every container must include:

  • The words "Hazardous Waste."[10][11][12][13]

  • Full chemical name (No abbreviations/formulas).

  • Date of accumulation start.[6][7]

  • Specific hazard warnings (e.g., "Irritant," "Acidic").

Emergency Response: Spills

In the event of a spill during the disposal process:

  • Evacuate & Ventilate: If dust is airborne, clear the immediate area.

  • PPE Up: Don N95 respirator, goggles, and double gloves.

  • Containment:

    • Solid: Cover with a damp paper towel to prevent dust dispersion, then sweep carefully.

    • Liquid: Absorb with vermiculite or a commercial acid-neutralizing spill pad.

  • Decontamination: Wipe the surface with a mild soap solution (alkaline detergent helps neutralize the acid salt) followed by water.

  • Disposal: Place all cleanup materials into the Solid Waste container (Protocol A).

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 278396, 2-Aminopyridine-4-carboxylic acid. Retrieved from [Link][1]

  • United States Environmental Protection Agency (EPA). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.